Product packaging for 4'-Bromomethyl-2-cyanobiphenyl(Cat. No.:CAS No. 114772-54-2)

4'-Bromomethyl-2-cyanobiphenyl

カタログ番号: B120350
CAS番号: 114772-54-2
分子量: 272.14 g/mol
InChIキー: LFFIEVAMVPCZNA-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。
  • Packaging may vary depending on the PRODUCTION BATCH.

説明

4'-Bromomethyl-2-cyanobiphenyl, also known as this compound, is a useful research compound. Its molecular formula is C14H10BrN and its molecular weight is 272.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H10BrN B120350 4'-Bromomethyl-2-cyanobiphenyl CAS No. 114772-54-2

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

2-[4-(bromomethyl)phenyl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrN/c15-9-11-5-7-12(8-6-11)14-4-2-1-3-13(14)10-16/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFFIEVAMVPCZNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C#N)C2=CC=C(C=C2)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30363559
Record name 4'-Bromomethyl-2-cyanobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30363559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114772-54-2
Record name 4-(Bromomethyl)-2′-cyanobiphenyl
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=114772-54-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4'-(Bromomethyl)-2-cyanobiphenyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114772542
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4'-Bromomethyl-2-cyanobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30363559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4'-Bromomethylbiphenyl-2-carbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.102.374
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (Bromomethylphenyl-4')-2 benzonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.120.126
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4'-(BROMOMETHYL)-2-CYANOBIPHENYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UI5JR3K10F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

4'-Bromomethyl-2-cyanobiphenyl chemical properties

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to 4'-Bromomethyl-2-cyanobiphenyl: Core Chemical Properties and Applications

Introduction

This compound, also known by other names such as Bromo OTBN or 2-(4-Bromomethylphenyl)benzonitrile, is a pivotal organic intermediate in the pharmaceutical industry.[1][2] Its unique bifunctional structure, featuring a reactive bromomethyl group and a cyano group on a biphenyl scaffold, makes it an essential building block for the synthesis of a significant class of antihypertensive drugs.[3] This guide provides a comprehensive overview of its chemical properties, synthesis methodologies, and applications, tailored for researchers, scientists, and professionals in drug development.

Core Chemical and Physical Properties

This compound is an off-white to cream-colored crystalline powder.[1][3] Its properties are critical for its handling, storage, and application in synthetic chemistry.

PropertyValueCitations
CAS Number 114772-54-2[2][3]
Molecular Formula C₁₄H₁₀BrN[1][3]
Molecular Weight 272.14 g/mol [1][3]
Appearance Off-white to cream powder/crystal[1][3]
Melting Point 125-128 °C (lit.)[1][2][3]
Boiling Point 413.2 ± 38.0 °C at 760 mmHg (Predicted)[1][2][3]
Solubility Insoluble in water; Slightly soluble in acetonitrile and chloroform; Soluble in dichloromethane.[2][4]
Density 1.43 ± 0.1 g/cm³ (Predicted)[2]
Flash Point 203.7 ± 26.8 °C[1]
LogP 3.2[2]

Reactivity and Applications

The chemical utility of this compound is primarily dictated by the reactivity of its two main functional groups.

  • Bromomethyl Group : The benzylic bromide is highly susceptible to nucleophilic substitution reactions. This reactivity is the cornerstone of its application, allowing for the facile introduction of the biphenyl moiety into larger molecular frameworks.[3]

  • Cyano Group : The nitrile group can undergo various chemical transformations, including hydrolysis, reduction, or participation in cycloaddition reactions to form heterocyclic rings, such as the tetrazole ring characteristic of many sartan drugs.[3]

Pivotal Role in "Sartan" Drug Synthesis

The most significant application of this compound is as a key intermediate in the synthesis of Angiotensin II Receptor Blockers (ARBs), commonly known as "sartans".[3][5] This class of drugs, including Losartan, Valsartan, Telmisartan, and Azilsartan, is widely prescribed for the treatment of hypertension and heart failure.[3][5] The compound provides the essential biphenyl structure required for the drug molecule to selectively bind to the angiotensin II type 1 (AT₁) receptor, effectively blocking its hypertensive effects.[3][6]

sartan_synthesis start 4'-Bromomethyl- 2-cyanobiphenyl intermediate Alkylation with Imidazole Derivative start->intermediate Nucleophilic Substitution tetrazole_formation Cycloaddition with Azide (e.g., NaN3) intermediate->tetrazole_formation Cyano Group Transformation sartan Sartan Drug (e.g., Losartan, Valsartan) tetrazole_formation->sartan Final Synthetic Steps

Core pathway for Sartan drug synthesis.

Experimental Protocols: Synthesis Methodologies

The synthesis of this compound is predominantly achieved through the benzylic bromination of its precursor, 4'-methyl-2-cyanobiphenyl.[3] Various methods have been developed to optimize yield, purity, and industrial scalability while minimizing hazardous byproducts.

synthesis_workflow start Starting Material: 4'-Methyl-2-cyanobiphenyl bromination Benzylic Bromination start->bromination workup Reaction Workup (Washing, Quenching) bromination->workup Key Reaction Step purification Purification (Recrystallization, Filtration) workup->purification product Final Product: This compound purification->product

General workflow for the synthesis of this compound.
Method 1: Radical Bromination with N-Bromosuccinimide (NBS)

This is a classic and widely used method for benzylic bromination.[3][7]

  • Reactants : 4'-methyl-2-cyanobiphenyl, N-bromosuccinimide (NBS), and a radical initiator such as benzoyl peroxide (BPO) or 2,2'-azobis(2-methylpropionitrile) (AIBN).[3][7]

  • Solvent : Typically a non-polar solvent like 1,2-dichloroethane, carbon tetrachloride, or chlorobenzene.[7][8]

  • Procedure :

    • Dissolve 4'-methyl-2-cyanobiphenyl in the chosen solvent.[7]

    • Add N-bromosuccinimide and the radical initiator to the mixture.[7]

    • Heat the mixture gradually to reflux to control the initial exothermic reaction, and maintain reflux for several hours (e.g., 4 hours).[7]

    • Cool the reaction mixture and wash it with hot water to remove the succinimide byproduct.[7]

    • Dry the organic phase and concentrate it to yield the crude product as crystals.[7]

    • The crude product can be further purified by recrystallization.[9]

Method 2: Flow Synthesis with Dibromohydantoin

This method offers a more controlled, continuous-flow process suitable for industrial production.[2][10]

  • Reactants : 4'-methyl-2-cyanobiphenyl and dibromohydantoin.[2][10]

  • Solvent : Dichloromethane.[2][10]

  • Apparatus : Two syringe pumps and a flow reactor.[2][10]

  • Procedure :

    • Prepare two separate solutions: Solution A with 4'-methyl-2-cyanobiphenyl in dichloromethane and Solution B with dibromohydantoin in dichloromethane.[2][10]

    • Load the solutions into two separate syringes and mount them on the syringe pumps.[2][10]

    • Set the flow rate for both pumps (e.g., 1.5 mL/min) to feed the reactants into the flow reactor.[2][10]

    • Heat the reactor to a controlled temperature (e.g., 50°C) and irradiate with a suitable light source (e.g., 4000K LED) to initiate the reaction.[2][10]

    • Collect the product stream and quench the reaction with a reducing agent like sodium bisulfite.[2][10]

    • Perform a liquid-liquid extraction, remove the solvent from the organic phase by rotary evaporation, and recrystallize the product from a suitable solvent like isopropyl ether.[2][10] This method can achieve high purity (90%) and yield (94%).[2][10]

Method 3: Green Photocatalytic Synthesis

Recent research focuses on more environmentally friendly "green" methods that avoid halogenated solvents and harsh reagents.[8][11]

  • Reactants : 4'-methyl-2-cyanobiphenyl, hydrogen peroxide (H₂O₂), and hydrobromic acid (HBr) as the bromine source.[8]

  • Solvent : A greener solvent alternative such as diethyl carbonate (DEC).[8][11]

  • Procedure :

    • Combine the reactants in diethyl carbonate.

    • Irradiate the mixture with visible light to initiate the radical chain reaction.[8]

    • The reaction proceeds at room temperature.

    • The product precipitates from the solution and can be purified by simple filtration and washing, for example, with 2-propanol.[11]

    • This method can produce the final product with good yield (71%) and high purity (97%) without the need for extensive purification.[8]

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling.

  • Hazards : It is harmful if swallowed, causes skin and serious eye irritation, and is suspected of causing genetic defects.[4] It may also cause an allergic skin reaction and is very toxic to aquatic life with long-lasting effects.[12][13][14]

  • Precautionary Measures :

    • Obtain special instructions before use and do not handle until all safety precautions have been read and understood.[4][15]

    • Wear appropriate personal protective equipment (PPE), including protective gloves, clothing, and eye/face protection.[4]

    • Use in a well-ventilated area or under a local exhaust system to avoid dust formation and inhalation.[4][15]

    • Wash skin thoroughly after handling.[4]

    • Store in a dry, dark, and well-ventilated place in a tightly sealed container.[2]

  • Incompatible Materials : Strong oxidizing agents and strong bases.[4]

logical_relationship compound This compound property1 Reactive Bromomethyl Group (Nucleophilic Substitution) compound->property1 property2 Transformable Cyano Group (e.g., Tetrazole Formation) compound->property2 application Key Intermediate for Sartan Antihypertensives property1->application enables property2->application enables outcome Production of Life-Saving Cardiovascular Drugs application->outcome leads to

References

Technical Guide: 4'-Bromomethyl-2-cyanobiphenyl - A Core Intermediate in Modern Pharmaceuticals

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-Bromomethyl-2-cyanobiphenyl is a pivotal organic compound, primarily recognized for its role as a key intermediate in the synthesis of a major class of antihypertensive drugs known as angiotensin II receptor blockers (ARBs), commonly referred to as 'sartans'.[1] Its molecular structure is strategically designed for the efficient construction of the biphenyl-tetrazole moiety, a critical pharmacophore for drugs like Losartan, Valsartan, and Irbesartan.[2] This guide provides an in-depth overview of its chemical properties, synthesis, and application in pharmaceutical manufacturing.

Physicochemical Properties

This compound is an off-white to cream-colored crystalline powder.[3][4] A comprehensive summary of its quantitative data is presented below for easy reference.

PropertyValueSource(s)
Molecular Formula C₁₄H₁₀BrN[3][4][5][6][7]
Molecular Weight 272.14 g/mol [2][3][4][5][6][7]
CAS Number 114772-54-2[2][5]
Melting Point 125-128 °C[3][4][8]
Boiling Point 413.2 ± 38.0 °C at 760 mmHg[3]
Appearance Off-white to cream powder[2][3]

Synthesis of this compound

The primary industrial synthesis of this compound involves the radical bromination of 4'-methyl-2-cyanobiphenyl. This reaction is typically initiated by a radical initiator and utilizes a brominating agent such as N-bromosuccinimide (NBS).

Experimental Protocol: Radical Bromination using NBS

This protocol is based on a common laboratory-scale synthesis.

Materials:

  • 2-cyano-4'-methylbiphenyl

  • 1,2-dichloroethane

  • N-bromosuccinimide (NBS)

  • Benzoyl peroxide

Procedure:

  • In a suitable reaction vessel, dissolve 467.3 g of 2-cyano-4'-methylbiphenyl in 4.7 L of 1,2-dichloroethane.[2]

  • Add 467.3 g of N-bromosuccinimide and 9.3 g of benzoyl peroxide to the mixture.[2]

  • Heat the mixture gradually to initiate the reaction, being cautious of the exothermic effect.[2]

  • Once the initial exotherm subsides, reflux the mixture for 4 hours.[2]

  • After the reaction is complete, cool the mixture to 50 °C.[2]

  • Wash the organic phase three times with hot water.[2]

  • Dry the organic phase and concentrate it under reduced pressure to yield cream-colored crystals of this compound.[2]

Synthesis_of_4_Bromomethyl_2_cyanobiphenyl cluster_conditions Conditions cluster_product Product 4_methyl_2_cyanobiphenyl 4'-Methyl-2-cyanobiphenyl Reaction NBS N-Bromosuccinimide (NBS) Solvent 1,2-Dichloroethane Initiator Benzoyl Peroxide Heat Reflux Product_Node This compound Reaction->Product_Node Radical Bromination Losartan_Synthesis_Workflow cluster_intermediate Intermediate Product cluster_final_drug Final Drug Bromomethyl 4'-Bromomethyl- 2-cyanobiphenyl Alkylation Imidazole 2-n-butyl-4-chloro- 5-formylimidazole Intermediate 2-n-butyl-4-chloro-1- [2'-cyanobiphenyl-4-ylmethyl] -5-formylimidazole Further_Steps Intermediate->Further_Steps Reduction & Tetrazole Formation Losartan Losartan Alkylation->Intermediate Alkylation

References

Technical Guide: 4'-Bromomethyl-2-cyanobiphenyl

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 4'-Bromomethyl-2-cyanobiphenyl (Br-OTBN), a key intermediate in the synthesis of pharmaceutically active compounds. This document outlines its core physicochemical properties, with a focus on its melting point, and provides detailed experimental protocols for its synthesis and characterization.

Physicochemical Properties

This compound is a white to off-white crystalline powder.[1] Its key physical and chemical properties are summarized in the table below for easy reference and comparison.

PropertyValueReference
Melting Point 125-128 °C (lit.)[2][3][4][5]
Molecular Formula C₁₄H₁₀BrN[2][6]
Molecular Weight 272.14 g/mol [2][6]
Boiling Point 413.2 ± 38.0 °C (Predicted)[3][5]
Density 1.43 ± 0.1 g/cm³ (Predicted)[3][5]
Solubility Insoluble in water. Soluble in dichloromethane, tetrahydrofuran, and toluene.[3]
Vapor Pressure ~0.001 hPa at 20 °C[4]
log Pow (Octanol/Water) ~3.2[4]

Core Applications in Drug Development

This compound is a pivotal synthetic intermediate, primarily in the production of Angiotensin II receptor blockers (ARBs), a class of antihypertensive drugs commonly known as "sartans".[7] Medications such as Losartan, Valsartan, Telmisartan, and Azilsartan utilize this compound to construct the essential (2'-cyanobiphenyl-4-yl)methyl moiety.[7] The reactivity of its bromomethyl group is crucial for nucleophilic substitution reactions, allowing for the connection of the biphenyl structure to the rest of the final drug molecule.[7]

Experimental Protocols

Synthesis of this compound via Radical Bromination

This protocol describes a common method for the synthesis of this compound from 2-Cyano-4'-methylbiphenyl using N-Bromosuccinimide (NBS) as the brominating agent and a radical initiator.[7]

Materials:

  • 2-Cyano-4'-methylbiphenyl

  • N-Bromosuccinimide (NBS)

  • 2,2'-Azobis(2-methylpropionitrile) (AIBN) or Benzoyl Peroxide (BPO)

  • Dichloromethane (CH₂Cl₂) or similar halogenated hydrocarbon solvent[8]

  • Sodium bisulfite solution

  • Isopropyl ether (for recrystallization)[5]

Procedure:

  • Dissolve 10g of 2-Cyano-4'-methylbiphenyl in 30mL of dichloromethane in a suitable reaction vessel.[5]

  • In a separate vessel, prepare a solution of the brominating agent. For instance, dissolve 9g of dibromohydantoin (a source of bromine) in 30mL of dichloromethane.[5] Alternative: N-Bromosuccinimide (NBS) is commonly used as it provides a low, constant concentration of bromine, minimizing side reactions.[7]

  • Add a catalytic amount of a radical initiator, such as AIBN or BPO, to the reaction mixture.[7]

  • Initiate the reaction. This can be done by heating the mixture to reflux or by photo-initiation (e.g., with a 4000K LED light at 475nm for 30 minutes at 50°C).[5][8]

  • Monitor the reaction progress using a suitable technique (e.g., TLC or LC-MS).

  • Once the reaction is complete, quench the reaction by adding a sodium bisulfite solution to remove any unreacted bromine.[5]

  • Perform a liquid-liquid extraction. Separate the organic layer, wash it with water, and dry it over an anhydrous salt (e.g., MgSO₄).

  • Remove the solvent by rotary evaporation.[5]

  • Purify the crude product by recrystallization from a suitable solvent system, such as isopropyl ether or an ethylene dichloride/n-heptane mixture, to yield the final product.[5][8]

Melting Point Determination

This protocol outlines the standard procedure for determining the melting point of a crystalline solid like this compound using a capillary melting point apparatus. For more precise measurements and thermodynamic analysis, Differential Scanning Calorimetry (DSC) can be employed.[9]

Materials:

  • Purified this compound crystals

  • Capillary tubes (sealed at one end)

  • Melting point apparatus

  • Mortar and pestle

Procedure:

  • Ensure the this compound sample is completely dry and finely powdered. Gently crush the crystals using a mortar and pestle if necessary.

  • Pack the capillary tube with the powdered sample to a height of 2-3 mm by tapping the sealed end on a hard surface.

  • Place the packed capillary tube into the heating block of the melting point apparatus.

  • Set the apparatus to heat at a rapid rate initially until the temperature is about 15-20 °C below the expected melting point (125-128 °C).

  • Decrease the heating rate to 1-2 °C per minute to allow for accurate observation.

  • Record the temperature at which the first drop of liquid appears (the onset of melting).

  • Record the temperature at which the entire sample has turned into a clear liquid (the completion of melting).

  • The melting point is reported as the range between these two temperatures.

Synthesis Workflow Visualization

The following diagram illustrates the synthetic pathway from the starting material, 2-Cyano-4'-methylbiphenyl, to the formation of the sartan drug class, highlighting the critical role of the this compound intermediate.

G Start 2-Cyano-4'-methylbiphenyl Reaction1 Radical Bromination Start->Reaction1 Intermediate This compound (Br-OTBN) Reaction2 Nucleophilic Substitution Intermediate->Reaction2 Reaction1->Intermediate Yields Reagents1 NBS or Br₂ AIBN or Light Reagents1->Reaction1 FinalProduct Sartan-class Drugs (e.g., Losartan, Valsartan) Reaction2->FinalProduct Forms SartanCore Sartan Side Chain (e.g., Tetrazole precursor) SartanCore->Reaction2

Caption: Synthetic pathway for sartan drugs via Br-OTBN.

References

A Comprehensive Technical Guide to 4'-Bromomethyl-2-cyanobiphenyl: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-Bromomethyl-2-cyanobiphenyl is a pivotal organic intermediate, primarily recognized for its critical role in the synthesis of a major class of antihypertensive drugs known as angiotensin II receptor blockers (ARBs), commonly referred to as "sartans".[1] This guide provides an in-depth overview of its chemical identity, physical and chemical properties, established synthetic protocols, and its significant applications in pharmaceutical development.

Chemical Identity and Nomenclature

The compound, commonly known as this compound, is systematically named according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature.

IUPAC Name: 2-[4-(bromomethyl)phenyl]benzonitrile[2]

Synonyms:

  • 4'-(Bromomethyl)-[1,1'-biphenyl]-2-carbonitrile[2]

  • 2-Cyano-4'-bromomethylbiphenyl[3]

  • 4'-Bromomethylbiphenyl-2-carbonitrile[4]

  • OTBNBr[5]

  • Sartan Bromo biphenyl[5]

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below for easy reference and comparison.

PropertyValueSource(s)
Molecular Formula C₁₄H₁₀BrN[1][5]
Molecular Weight 272.14 g/mol [1][5]
Appearance Off-white to cream powder/crystal[1][6]
Melting Point 125-128 °C[1][4][5]
Boiling Point 413.2 ± 38.0 °C (Predicted)[1][4][5]
Solubility Insoluble in water; Slightly soluble in Acetonitrile and Chloroform[5]
CAS Number 114772-54-2[1][5]
InChIKey LFFIEVAMVPCZNA-UHFFFAOYSA-N[5]

Synthesis of this compound

The primary synthetic route to this compound involves the benzylic bromination of 2-cyano-4'-methylbiphenyl.[1] This reaction is typically a free-radical substitution. Several protocols have been established, varying in the choice of brominating agent, radical initiator, and reaction conditions.

Experimental Protocol 1: Radical Bromination using N-Bromosuccinimide (NBS)

This is a classical and widely practiced method for the synthesis of this compound.

Methodology:

  • Dissolution: Dissolve 2-cyano-4'-methylbiphenyl in a suitable solvent, such as 1,2-dichloroethane.[7]

  • Addition of Reagents: Add N-bromosuccinimide (NBS) and a radical initiator, such as benzoyl peroxide (BPO) or 2,2'-azobis(2-methylpropionitrile) (AIBN), to the solution.[1][7]

  • Heating: Gradually heat the reaction mixture to reflux to initiate the reaction, which is often exothermic.[7] Maintain reflux for a period of time, typically around 4 hours, to ensure the reaction goes to completion.[7]

  • Work-up: After cooling, the reaction mixture is typically washed with hot water to remove succinimide and other water-soluble byproducts.[7]

  • Isolation: The organic phase is then dried and concentrated to yield the crude product, which can be further purified by recrystallization to give cream-colored crystals.[7]

Experimental Protocol 2: Photochemical Synthesis

A greener alternative to traditional methods utilizes visible light to initiate the radical chain reaction.

Methodology:

  • Reaction Setup: In a suitable reactor, combine 2-cyano-4'-methylbiphenyl with a bromine source such as the H₂O₂/HBr system in a suitable solvent.[8]

  • Initiation: Irradiate the reaction mixture with a visible light source, such as a household LED lamp, to initiate the radical chain reaction.[8]

  • Reaction Monitoring: Monitor the progress of the reaction by appropriate analytical techniques (e.g., TLC, HPLC).

  • Isolation: Upon completion, the product can often be isolated by simple filtration and washing, yielding a product with high purity without the need for extensive purification.[8]

Experimental Protocol 3: Flow Chemistry Approach

Modern synthetic methods may employ flow chemistry for improved control and safety.

Methodology:

  • Reagent Streams: Prepare two separate solutions: one containing 2-cyano-4'-methylbiphenyl in dichloromethane and the other containing a brominating agent like dibromohydantoin in dichloromethane.[4][5]

  • Flow Reaction: Pump the two solutions through a microreactor at a controlled flow rate.[4][5] The reactor is maintained at a specific temperature (e.g., 50°C) and may be irradiated with light (e.g., 475 nm LED) to promote the reaction.[4][5]

  • Quenching and Work-up: The output from the reactor is collected in a vessel containing a quenching agent like sodium bisulfite.[4][5] The organic and aqueous layers are then separated.

  • Purification: The organic phase is concentrated, and the product is purified by recrystallization from a suitable solvent like isopropyl ether to yield the final product.[4][5]

Synthetic Workflow and Logical Relationships

The general synthetic pathway for this compound from its precursor is depicted below. This diagram illustrates the key components and transformations in the synthesis.

Synthesis_Workflow Precursor 2-Cyano-4'-methylbiphenyl Reaction Benzylic Bromination (Free Radical Substitution) Precursor->Reaction Reagents Brominating Agent (e.g., NBS, HBr/H₂O₂, Dibromohydantoin) Reagents->Reaction Initiator Radical Initiator (e.g., BPO, AIBN, Light) Initiator->Reaction Solvent Solvent (e.g., Dichloroethane, Dichloromethane) Solvent->Reaction Product This compound Purification Purification (Recrystallization) Reaction->Purification Crude Product Purification->Product Pure Product

Caption: Synthetic workflow for this compound.

Reactivity and Role in Pharmaceutical Synthesis

The chemical reactivity of this compound is centered around the bromomethyl group, which is a reactive benzylic halide.[1] This functional group readily undergoes nucleophilic substitution reactions, making it an excellent electrophile for forming new carbon-heteroatom or carbon-carbon bonds.[1] This reactivity is harnessed in the synthesis of sartan drugs, where the biphenyl moiety is coupled to the imidazole or a similar heterocyclic core of the final drug molecule.[1]

The cyano group can also be a site for further chemical transformations. For instance, in the synthesis of certain non-tetrazole ARBs like azilsartan, the cyano group can participate in the formation of other heterocyclic rings.[1]

The overall synthetic utility in the production of ARBs is illustrated in the following diagram.

Sartan_Synthesis_Pathway Biphenyl This compound Sartan Sartan Drug (e.g., Losartan, Valsartan, Azilsartan) Biphenyl->Sartan Nucleophilic Substitution Heterocycle Heterocyclic Core (e.g., Imidazole derivative) Heterocycle->Sartan

Caption: Role in the synthesis of Angiotensin II Receptor Blockers (Sartans).

Conclusion

This compound is a compound of significant industrial and pharmaceutical importance. Its well-established synthetic routes and versatile reactivity make it an indispensable building block in the production of life-saving antihypertensive medications. The continuous development of more efficient and environmentally friendly synthetic protocols, such as those employing photochemistry and flow chemistry, underscores the ongoing relevance of this key intermediate in modern drug development. This guide provides a foundational understanding for researchers and professionals working in the field of medicinal chemistry and pharmaceutical manufacturing.

References

An In-depth Technical Guide to the Synthesis of 4'-Bromomethyl-2-cyanobiphenyl

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4'-Bromomethyl-2-cyanobiphenyl, a key intermediate in the production of angiotensin II receptor blockers (ARBs), commonly known as sartans.[1][2][3] This document details the primary synthetic pathways, experimental protocols, and quantitative data to support researchers and professionals in drug development and manufacturing.

Core Synthesis Pathway: Radical Bromination

The principal and most widely employed method for the synthesis of this compound is the radical bromination of 4'-methyl-2-cyanobiphenyl.[2][4] This reaction selectively targets the benzylic methyl group due to the stability of the resulting benzylic radical intermediate.

The general transformation is as follows:

Synthesis_Pathway 4'-methyl-2-cyanobiphenyl 4'-methyl-2-cyanobiphenyl This compound This compound 4'-methyl-2-cyanobiphenyl->this compound Brominating Agent, Radical Initiator, Solvent, Heat/Light

Caption: General synthesis pathway for this compound.

This benzylic bromination can be achieved through various methods, which differ in the choice of brominating agent, radical initiator, and reaction conditions.[2]

Key Synthetic Methodologies & Quantitative Data

Several protocols for the synthesis of this compound have been developed, each with its own set of advantages and disadvantages regarding yield, purity, cost, and environmental impact. The following tables summarize the quantitative data from various cited experimental protocols.

Table 1: Comparison of Synthesis Protocols

MethodBrominating AgentRadical InitiatorSolvent(s)YieldPurityReference(s)
Wohl-Ziegler ReactionN-Bromosuccinimide (NBS)Benzoyl Peroxide (BPO)1,2-dichloroethaneHighHigh[5]
Light-Induced SynthesisH₂O₂/HBrVisible LightDiethyl Carbonate71%97%[1]
Dibromohydantoin MethodDibromohydantoinLED Light (475nm)Dichloromethane94%90%[6][7]
Direct BrominationBromine (Br₂)AIBNEthylene dichloride/n-heptane89.4%99.0%[8]
Oxidative BrominationBromine (Br₂)Radical InitiatorMonochlorobenzene--[9]

AIBN: 2,2'-azobis(2-methylpropionitrile)

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the synthesis of this compound.

Protocol 1: Wohl-Ziegler Bromination

This traditional method utilizes N-bromosuccinimide as the bromine source and a chemical radical initiator.[5]

  • Materials:

    • 4'-methyl-2-cyanobiphenyl

    • N-Bromosuccinimide (NBS)

    • Benzoyl Peroxide (BPO)

    • 1,2-dichloroethane

  • Procedure:

    • Dissolve 467.3 g of 4'-methyl-2-cyanobiphenyl in 4.7 L of 1,2-dichloroethane.[5]

    • Add 467.3 g of N-bromosuccinimide and 9.3 g of benzoyl peroxide to the solution.[5]

    • Gradually heat the mixture to control the initial exothermic reaction.[5]

    • Reflux the mixture for 4 hours.[5]

    • Cool the reaction to 50°C.[5]

    • Wash the organic phase three times with hot water.[5]

    • Dry the organic phase and concentrate to obtain the product as cream-colored crystals.[5]

Protocol 2: Light-Induced "Green" Synthesis

This modern approach employs a greener bromine source and visible light to initiate the radical reaction, avoiding the use of halogenated solvents.[1]

  • Materials:

    • 4'-methyl-2-cyanobiphenyl (95%)

    • Hydrogen Peroxide (H₂O₂)

    • Hydrobromic Acid (HBr)

    • Diethyl Carbonate

  • Procedure:

    • This method utilizes the H₂O₂/HBr system as the bromine source.[1]

    • A simple household LED lamp is used to initiate the radical chain reaction.[1]

    • The reaction is performed in a suitable solvent such as diethyl carbonate.[1]

    • The final product is isolated by simple filtration and washing, with no further purification necessary.[1]

    • This method has been successfully scaled from milligram to multigram quantities, achieving a 71% yield with 97% purity.[1]

Protocol 3: Flow Chemistry with Dibromohydantoin

This continuous flow method offers rapid reaction times and efficient mixing.[6][7]

  • Materials:

    • 4'-methyl-2-cyanobiphenyl

    • Dibromohydantoin

    • Dichloromethane

    • Sodium bisulfite

    • Isopropyl ether

  • Procedure:

    • Prepare two separate solutions:

      • Syringe A: 10g of 4'-methyl-2-cyanobiphenyl in 30mL of dichloromethane.[6][7]

      • Syringe B: 9g of dibromohydantoin in 30mL of dichloromethane.[6][7]

    • Set the flow rate for both syringes to 1.5 mL/min into a flow reactor.[6][7]

    • Maintain the reactor temperature at 50°C and irradiate with a 475nm LED light for 30 minutes.[6][7]

    • Quench the collected product with 15g of sodium bisulfite.[6][7]

    • Separate the organic phase and remove the solvent by rotary evaporation.[6][7]

    • Recrystallize the crude product from isopropyl ether to yield the pure product.[6][7]

Experimental and Logical Workflow

The following diagram illustrates a generalized experimental workflow for the synthesis and purification of this compound.

Experimental_Workflow cluster_reaction Reaction Stage cluster_workup Workup & Purification Start Start Dissolve Dissolve Reactant Start->Dissolve AddReagents Add Brominating Agent & Initiator Dissolve->AddReagents React Initiate & Run Reaction (Heat/Light) AddReagents->React Quench Quench Reaction React->Quench Wash Aqueous Wash Quench->Wash Separate Separate Phases Wash->Separate Dry Dry Organic Phase Separate->Dry Concentrate Concentrate Dry->Concentrate Recrystallize Recrystallize Concentrate->Recrystallize Filter Filter & Dry Product Recrystallize->Filter End End Filter->End

Caption: Generalized workflow for synthesis and purification.

Conclusion

The synthesis of this compound is a critical step in the manufacturing of essential antihypertensive drugs. While traditional methods like the Wohl-Ziegler bromination are effective, newer, greener alternatives are emerging that offer improved safety and environmental profiles. The choice of synthetic route will depend on factors such as scale, cost, and regulatory considerations. This guide provides a foundational understanding of the key synthetic methodologies and their practical implementation for professionals in the pharmaceutical industry.

References

A Technical Guide to the Role of 4'-Bromomethyl-2-cyanobiphenyl in Modern Sartan Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sartans, a class of Angiotensin II Receptor Blockers (ARBs), are at the forefront of treating hypertension and related cardiovascular diseases.[1][2] The efficacy of these drugs is intrinsically linked to their unique molecular architecture, specifically the biphenyl tetrazole moiety. A pivotal component in constructing this structure is the intermediate 4'-Bromomethyl-2-cyanobiphenyl (CAS No. 114772-54-2), commonly referred to as Br-OTBN. This technical guide provides an in-depth analysis of the critical role of this intermediate, detailing its application in the synthesis of major sartan drugs, presenting quantitative data from established processes, and outlining detailed experimental protocols.

The Core Function of this compound (BBCB)

This compound is a specialized building block that serves two primary functions in sartan synthesis:

  • Provides the Biphenyl Backbone: It supplies the essential biphenyl scaffold that correctly positions the functional groups necessary for therapeutic activity.[1][3]

  • Acts as a Precursor to the Tetrazole Ring: The 2-cyano (-CN) group is a latent form of the tetrazole ring.[4] This nitrile is later converted into the acidic tetrazole group, a bioisostere for a carboxylic acid, which is crucial for binding to the Angiotensin II receptor.[5]

The synthesis strategy universally involves a key N-alkylation step, where the highly reactive bromomethyl group on BBCB is used to connect the biphenyl moiety to a sartan-specific heterocyclic core.[2][4][6][7] This is followed by the conversion of the nitrile to a tetrazole, typically through a [3+2] cycloaddition reaction with an azide source.[8][9]

G cluster_start Starting Materials cluster_process Core Synthesis Steps A Heterocyclic Precursor (e.g., Imidazole, Valine derivative) C N-Alkylation A->C B This compound (BBCB) B->C D Cyano-Biphenyl Intermediate C->D E [3+2] Cycloaddition (with Sodium Azide) D->E F Final Sartan API E->F

Figure 1: Generalized synthetic pathway for sartans utilizing BBCB.

Case Study: Synthesis of Losartan

Losartan synthesis prominently features the alkylation of an imidazole derivative with BBCB. The process involves reacting 2-n-butyl-4-chloro-5-formylimidazole (BCFI) with BBCB to form the key cyano aldehyde intermediate, which is subsequently reduced and cyclized.[7][10]

G BCFI 2-Butyl-4-chloro-5-formyl imidazole (BCFI) Alkylation Alkylation (Base, Solvent) BCFI->Alkylation BBCB BBCB BBCB->Alkylation CyanoAldehyde Cyano Aldehyde Intermediate Alkylation->CyanoAldehyde Reduction Reduction (e.g., NaBH4) CyanoAldehyde->Reduction CyanoAlcohol Cyano Alcohol Intermediate Reduction->CyanoAlcohol Cycloaddition Tetrazole Formation (NaN3, Catalyst) CyanoAlcohol->Cycloaddition Losartan Losartan Cycloaddition->Losartan

Figure 2: Specific workflow for the synthesis of Losartan using BBCB.
Quantitative Data for Losartan Synthesis

StepReactantsBase / CatalystSolventTemp. (°C)Time (h)YieldReference
AlkylationBCFI, BBCBK₂CO₃AcetonitrileRefluxN/AN/A[7]
AlkylationBCFI, BBCBNaOH / TEBAC (PTC)Toluene / Water25 - 3028 - 30N/A[11][12]
ReductionCyano AldehydeNaBH₄MethanolN/AN/AN/A[7][13]
Tetrazole FormationCyano AlcoholNaN₃ / TEA·HCl1-MethylpyrrolidineN/AN/AN/A[10]

PTC: Phase Transfer Catalyst (e.g., Benzyl triethyl ammonium chloride - TEBAC)

Experimental Protocol: Alkylation of BCFI with BBCB

This protocol is a synthesized representation based on published patent literature.[11][12]

  • Reaction Setup: To a stirred solution of demineralized water (360 ml) and sodium hydroxide flakes (14.4 g, 0.36 M), add toluene (900 ml), a phase transfer catalyst such as Benzyl triethyl ammonium chloride (TEBAC) (7.2 g), 4'-(Bromomethyl)-2-cyanobiphenyl (90 g, 0.33 M), and 2-butyl-4-chloro-5-formyl imidazole (65 g, 0.34 M) at room temperature (25-30°C).

  • Reaction Execution: The resulting biphasic solution is stirred vigorously at room temperature for 28-30 hours.

  • Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) until completion.

  • Work-up: Once the reaction is complete, the organic layer is separated. The aqueous layer is extracted with toluene (200 ml).

  • Purification: The combined organic layers are washed with a 7% sodium hydroxide solution (150 ml) and subsequently with water (200 ml).

  • Isolation: The solvent is removed from the organic layer under reduced pressure to yield the crude cyano aldehyde product, which is taken to the next step (reduction) with or without further purification.

Case Study: Synthesis of Valsartan

The synthesis of Valsartan involves the N-alkylation of an L-valine ester derivative with BBCB.[2][6] This is followed by acylation with valeryl chloride and the final tetrazole formation step.

Quantitative Data for Valsartan Synthesis
StepReactantsBase / CatalystSolventTemp. (°C)Time (h)YieldReference
N-AlkylationL-valine methyl ester HCl, BBCBK₂CO₃Dioxane60 - 8010N/A[6]
N-AlkylationL-valine benzyl ester, BBCBNa₂CO₃Ethyl Acetate70 (reflux)12N/A[14]
AcylationN-alkylated intermediate, Valeryl chlorideTriethylamineCH₂Cl₂N/AN/A92%[2]
Tetrazole FormationAcylated intermediateTributyltin azideXyleneN/AN/A62%[2]
Experimental Protocol: N-Alkylation for Valsartan Intermediate

This protocol is adapted from patent literature.[14]

  • Reaction Setup: A solution of L-valine benzyl ester (262 g) and sodium carbonate (240 g) in ethyl acetate (600 ml) is prepared in a reaction vessel and heated to a mild reflux.

  • Reagent Addition: A solution of this compound (300 g) dissolved in ethyl acetate (4500 ml) is added slowly to the refluxing mixture over a period of 4 hours at approximately 70°C.

  • Reaction Execution: The reaction mixture is maintained under reflux for an additional 12 hours.

  • Work-up: The mixture is cooled to room temperature, and water (3000 ml) is added. The mixture is stirred for 10 minutes, and the layers are separated.

  • Purification: The organic layer is washed sequentially with water (3000 ml) and a 10% aqueous sodium chloride solution (3000 ml).

  • Isolation: The organic solvent is removed by distillation under vacuum to yield the crude N-[(2'-cyanobiphenyl-4-yl)methyl]-(L)-valine benzyl ester.

Case Study: Synthesis of Irbesartan

Irbesartan synthesis is characterized by the alkylation of a unique spiro-imidazole derivative, 2-n-butyl-1,3-diazaspiro[7][7]non-1-en-4-one, with BBCB.[4][15]

Quantitative Data for Irbesartan Synthesis
StepReactantsBase / CatalystSolventTemp. (°C)Time (h)YieldReference
AlkylationSpiro-imidazole HCl, BBCBKOHAcetone53 - 56 (reflux)5 - 6N/A[16]
AlkylationSpiro-imidazole HCl, BBCBNaOHN/AN/AN/AN/A[4][15]
AlkylationSpiro-imidazole HCl, BBCBNaOH / TBAB (PTC)Toluene40 - 458N/A[17]
Tetrazole FormationCyano IrbesartanTributyltin azideXyleneRefluxN/AN/A[18]
Tetrazole FormationCyano IrbesartanNaN₃ / TEA·HCl1-methylpyrrolidin-2-one121 - 123N/AN/A[4]

TBAB: Tetrabutylammonium bromide

Experimental Protocol: Alkylation for Irbesartan Intermediate

This protocol is a synthesized representation based on published patent literature.[16]

  • Pre-treatment: A mixture of 2-n-Butyl-4-spirocyclopentane-2-imidazolin-5-one hydrochloride (500 g), acetone (5000 ml), and potassium hydroxide (360 g) is stirred at 25-30°C for 2 hours. The precipitated KCl salt is removed by filtration.

  • Reaction Setup: The filtrate from the previous step is added to 4-Bromomethyl-2'-cyanobiphenyl (590 g) and potassium carbonate at 25-30°C.

  • Reaction Execution: The contents are heated to reflux (53-56°C) and maintained for 5-6 hours.

  • Work-up: Acetone is completely distilled off. Water (2500 ml) and methylene dichloride (2500 ml) are added. The layers are separated. The aqueous layer is further extracted with methylene dichloride (1400 ml).

  • Purification: The combined organic layers are washed with water (2800 ml) and a 10% sodium chloride solution (1400 ml).

  • Isolation: The solvent is removed under vacuum to yield 1-[(2'-cyanobiphenyl-4-yl)methyl]-2-n-butyl-4-spirocyclopentane-2-imidazolin-5-one.

The Critical Cyano to Tetrazole Conversion

The final key transformation in many sartan syntheses is the conversion of the nitrile group, introduced by BBCB, into the 5-substituted 1H-tetrazole ring. This is a [3+2] cycloaddition reaction between the nitrile and an azide anion.[9] While early syntheses frequently used hazardous and toxic organotin azides (e.g., tributyltin azide), modern processes favor safer alternatives.[2] The most common method involves sodium azide (NaN₃) in the presence of an activator.[9][19][20]

Common activators include:

  • Lewis Acids: Zinc salts (e.g., ZnCl₂) can coordinate to the nitrile nitrogen, making the carbon more electrophilic.[20]

  • Brønsted Acids: Ammonium chloride or amine hydrochlorides (e.g., triethylamine hydrochloride) can protonate the nitrile, achieving similar activation.[4][5][10]

Figure 3: Schematic of the nitrile to tetrazole cycloaddition reaction.

Conclusion

This compound is an indispensable cornerstone in the synthesis of the sartan class of ARBs.[1][3][21] Its bifunctional nature—a reactive alkylating agent on one end and a tetrazole precursor on the other—provides a highly efficient and convergent route to these complex and vital pharmaceutical agents. An understanding of the reaction conditions, protocols, and quantitative outcomes associated with its use is fundamental for professionals engaged in the research, development, and manufacturing of antihypertensive therapies. The continued optimization of reactions involving BBCB is a key area of process chemistry, aiming for higher yields, greater purity, and more environmentally benign synthetic routes.

References

The Pivotal Role of 4'-Bromomethyl-2-cyanobiphenyl in Pharmaceutical Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4'-Bromomethyl-2-cyanobiphenyl is a critical pharmaceutical intermediate, indispensable in the synthesis of a significant class of antihypertensive drugs known as angiotensin II receptor blockers (ARBs), or "sartans".[1] This technical guide provides an in-depth overview of the synthesis, properties, and applications of this compound, with a focus on its role in the manufacturing of blockbuster drugs such as Valsartan, Losartan, and Irbesartan. Detailed experimental protocols, quantitative data, and process visualizations are presented to serve as a comprehensive resource for researchers and professionals in the field of drug development and manufacturing.

Introduction

This compound, with the CAS number 114772-54-2, is a bifunctional organic compound featuring a bromomethyl group and a cyano group attached to a biphenyl backbone.[1][2] This unique structure makes it a highly versatile reagent in organic synthesis. The reactivity of the bromomethyl group allows for facile nucleophilic substitution, enabling the connection of the biphenyl moiety to various heterocyclic systems.[1] Simultaneously, the cyano group can be converted into a tetrazole ring, a key pharmacophore in many sartan drugs responsible for their selective binding to the angiotensin II type 1 (AT₁) receptor.[1] The evolution of its synthesis and its application has been driven by the commercial success of sartan drugs in treating hypertension and other cardiovascular diseases.[1][2][3][4]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, storage, and application in synthesis. The following table summarizes key quantitative data for this intermediate.

PropertyValueReferences
Molecular Formula C₁₄H₁₀BrN[1][5]
Molecular Weight 272.14 g/mol [1][5]
Appearance Off-white to cream powder/crystal[1][2]
Melting Point 125-128 °C[1][5]
Boiling Point 413.2 ± 38.0 °C at 760 mmHg (Predicted)[1][5]
Density 1.43 ± 0.1 g/cm³ (Predicted)[5]
Purity Typically >98.0% (GC), with some sources reporting >99.0%[2][3][4]
Water Solubility Insoluble[5]
Solubility Acetonitrile (Slightly), Chloroform (Slightly)[5]

Synthesis of this compound

The primary route for the synthesis of this compound is through the radical bromination of its precursor, 4'-methyl-2-cyanobiphenyl. Various methods have been developed to optimize this reaction for industrial-scale production, focusing on yield, purity, and safety.

General Reaction Pathway

The synthesis involves the selective bromination of the benzylic methyl group of 4'-methyl-2-cyanobiphenyl. This is typically achieved using a brominating agent and a radical initiator.

Synthesis_Pathway 4'-methyl-2-cyanobiphenyl 4'-methyl-2-cyanobiphenyl This compound This compound 4'-methyl-2-cyanobiphenyl->this compound Solvent (e.g., Dichloroethane, CCl₄) Brominating_Agent Brominating Agent (e.g., NBS, Br₂) Brominating_Agent->this compound Radical_Initiator Radical Initiator (e.g., AIBN, BPO) Radical_Initiator->this compound

Caption: General synthesis pathway for this compound.

Experimental Protocols

This method is a common laboratory and industrial-scale procedure.

Materials:

  • 4'-methyl-2-cyanobiphenyl

  • N-Bromosuccinimide (NBS)

  • Benzoyl peroxide (BPO) or 2,2'-Azobisisobutyronitrile (AIBN)

  • 1,2-Dichloroethane or Carbon Tetrachloride (CCl₄)

Procedure:

  • Dissolve 4'-methyl-2-cyanobiphenyl in 1,2-dichloroethane in a reaction vessel equipped with a reflux condenser and a stirrer.[6]

  • Add N-bromosuccinimide (1.0 equivalent) and a catalytic amount of benzoyl peroxide (e.g., 0.02 equivalents) to the solution.[6]

  • Heat the mixture gradually to reflux. An exothermic reaction may be observed.[6]

  • Maintain the reflux for 4 hours, monitoring the reaction progress by a suitable analytical method (e.g., TLC or HPLC).[6]

  • After completion, cool the reaction mixture to approximately 50°C.

  • Wash the organic phase three times with hot water to remove succinimide.

  • Dry the organic phase over an anhydrous drying agent (e.g., sodium sulfate).

  • Concentrate the organic phase under reduced pressure to yield crude this compound as a cream-colored solid.

  • The crude product can be further purified by recrystallization from a suitable solvent like isopropyl ether.[7]

This method offers an alternative to NBS and can be advantageous in certain industrial settings.

Materials:

  • 4'-methyl-2-cyanobiphenyl

  • Liquid Bromine (Br₂)

  • Sodium bromate (oxidant)

  • 2,2'-Azobis(2-methylbutyronitrile) (radical initiator)

  • Monochlorobenzene (solvent)

  • Water

Procedure:

  • Charge a reactor with 4'-methyl-2-cyanobiphenyl, sodium bromate, and monochlorobenzene.[8]

  • Heat the mixture to 65°C.

  • Add the radical initiator, 2,2'-azobis(2-methylbutyronitrile).[8]

  • Slowly add liquid bromine (approximately 0.5-0.6 molar equivalents) to the reaction mixture over several hours while maintaining the temperature.[8] The use of an oxidant allows for the in-situ regeneration of bromine from the HBr byproduct, driving the reaction to completion with a substoichiometric amount of initial bromine.[1]

  • After the addition is complete, maintain the reaction mixture at the same temperature for an additional hour.

  • Cool the reaction mixture and filter to remove inorganic salts.

  • The filtrate is then cooled further (e.g., to 5°C) to crystallize the product.

  • The precipitated this compound is collected by filtration and dried.

Application in the Synthesis of Angiotensin II Receptor Blockers (ARBs)

This compound is a cornerstone intermediate for the synthesis of numerous sartan drugs. The general synthetic strategy involves the alkylation of a heterocyclic moiety with this compound, followed by the conversion of the cyano group to a tetrazole ring.

Synthesis of Valsartan

Valsartan_Synthesis BMCP 4'-Bromomethyl-2- cyanobiphenyl Intermediate_4 N-((2'-cyanobiphenyl-4-yl)-methyl) -L-valine methyl ester BMCP->Intermediate_4 Valine_Ester L-Valine methyl ester hydrochloride Valine_Ester->Intermediate_4 Intermediate_5 N-pentanoyl-N-((2'-cyanobiphenyl- 4-yl)-methyl)-L-valine methyl ester Intermediate_4->Intermediate_5 Valeryl_Chloride Valeryl chloride Valeryl_Chloride->Intermediate_5 Intermediate_6 Valsartan methyl ester Intermediate_5->Intermediate_6 Tetrazole_Formation Tributyltin azide Tetrazole_Formation->Intermediate_6 Valsartan Valsartan Intermediate_6->Valsartan Hydrolysis Alkaline Hydrolysis (e.g., NaOH) Hydrolysis->Valsartan

Caption: Synthetic pathway for Valsartan from this compound.

Experimental Protocol for the Synthesis of N-((2'-cyanobiphenyl-4-yl)-methyl)-L-valine methyl ester:

  • In a reaction vessel, combine this compound, L-valine methyl ester hydrochloride, and an organic solvent such as dioxane, toluene, or DMF.[9]

  • Add a base, for instance, potassium carbonate (K₂CO₃), to the mixture.[9]

  • Heat the reaction mixture to a temperature between 60-80°C.[9]

  • Maintain the reaction for 6-20 hours, monitoring for completion.[9]

  • Upon completion, the product, N-((2'-cyanobiphenyl-4-yl)-methyl)-L-valine methyl ester, is isolated and purified.

Subsequent steps involve acylation with valeryl chloride and the formation of the tetrazole ring using reagents like tributyltin azide, followed by hydrolysis to yield Valsartan.[10]

Synthesis of Losartan

Losartan_Synthesis BMCP 4'-Bromomethyl-2- cyanobiphenyl Cyano_Aldehyde 2-n-butyl-4-chloro-1-[2'- (cyanobiphenyl-4-yl)methyl]- 5-formylimidazole BMCP->Cyano_Aldehyde BCFI 2-n-butyl-4-chloro-5- formyl imidazole (BCFI) BCFI->Cyano_Aldehyde Cyano_Alcohol 2-n-butyl-4-chloro-1-[2'- (cyanobiphenyl-4-yl)methyl]- 5-(hydroxymethyl)imidazole Cyano_Aldehyde->Cyano_Alcohol Reduction Sodium borohydride Reduction->Cyano_Alcohol Losartan Losartan Cyano_Alcohol->Losartan Tetrazole_Formation Sodium azide Tetrazole_Formation->Losartan

Caption: Synthetic pathway for Losartan from this compound.

Experimental Protocol for the Synthesis of 2-n-butyl-4-chloro-1-[2'-(cyanobiphenyl-4-yl)methyl]-5-formylimidazole:

  • Prepare a stirred solution of water, a base such as sodium hydroxide, a phase transfer catalyst like benzyl triethyl ammonium chloride (TEBAC), and a solvent like toluene.[11]

  • Add this compound and 2-n-butyl-4-chloro-5-formyl imidazole (BCFI) to the mixture at room temperature.[11]

  • Stir the solution at room temperature for an extended period (e.g., 28-30 hours).[11]

  • After the reaction is complete, the organic layer is separated, washed, and the solvent is removed to yield the cyano aldehyde intermediate.

This intermediate is then reduced with sodium borohydride to the corresponding alcohol, followed by reaction with sodium azide to form the tetrazole ring of Losartan.[12][13]

Synthesis of Irbesartan

Irbesartan_Synthesis BMCP 4'-Bromomethyl-2- cyanobiphenyl Coupling_Product 1-[(2'-cyanobiphenyl-4-yl)methyl]- 2-n-butyl-4-spirocyclopentane- 2-imidazolin-5-one BMCP->Coupling_Product Spiro_Intermediate 2-n-butyl-1,3-diazaspiro [4,4]non-1-en-4-one Spiro_Intermediate->Coupling_Product Irbesartan Irbesartan Coupling_Product->Irbesartan Tetrazole_Formation Sodium azide Tetrazole_Formation->Irbesartan

Caption: Synthetic pathway for Irbesartan from this compound.

Experimental Protocol for the Synthesis of 1-[(2'-cyanobiphenyl-4-yl)methyl]-2-n-butyl-4-spirocyclopentane-2-imidazolin-5-one:

  • In a suitable solvent like acetone, stir 2-n-butyl-4-spirocyclopentane-2-imidazolin-5-one hydrochloride with a base such as potassium hydroxide.[14]

  • Filter the mixture to remove the inorganic salt byproduct.

  • To the filtrate, add this compound and a base like potassium carbonate.[14]

  • Heat the mixture to reflux for several hours (e.g., 5-6 hours).[14]

  • After completion, distill off the solvent.

  • Perform a workup with water and an organic solvent (e.g., methylene dichloride) to extract the product.

  • The organic layer is then washed, dried, and concentrated to give the desired intermediate.

The final step in the synthesis of Irbesartan involves the reaction of this intermediate with an azide source, such as sodium azide, often in the presence of an amine salt like triethylamine hydrochloride, to form the tetrazole ring.[15]

Conclusion

This compound is a quintessential example of a high-value pharmaceutical intermediate. Its synthesis has been extensively optimized to meet the demands of the pharmaceutical industry for the production of sartan-class drugs. The experimental protocols and synthetic pathways detailed in this guide underscore the versatility and importance of this compound. As the demand for effective and safe antihypertensive medications continues to grow, the role of this compound in enabling the efficient and large-scale synthesis of these life-saving drugs remains paramount. Further research and development in the synthesis of this intermediate will likely focus on greener and more cost-effective manufacturing processes.

References

The Crucial Role of 4'-Bromomethyl-2-cyanobiphenyl in Sartan Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: The development of angiotensin II receptor blockers, commonly known as sartans, marked a significant advancement in the management of hypertension and other cardiovascular diseases. At the heart of the chemical synthesis of many of these life-saving drugs lies a key intermediate: 4'-Bromomethyl-2-cyanobiphenyl (Br-OTBN). This technical guide provides an in-depth exploration of the discovery and synthesis of this pivotal precursor, offering detailed experimental protocols, comparative quantitative data, and a visual representation of the synthetic pathways and the biological system these drugs target. This document is intended for researchers, scientists, and professionals in the field of drug development and pharmaceutical sciences.

The Genesis of a Precursor: Synthesis of this compound

The primary route to this compound involves the free-radical bromination of its precursor, 2-cyano-4'-methylbiphenyl, also known as o-tolylbenzonitrile (OTBN). This reaction selectively targets the benzylic methyl group, introducing a bromine atom to create the reactive bromomethyl functionality essential for the subsequent steps in sartan synthesis. Various brominating agents and reaction conditions have been developed to optimize this transformation, aiming for high yield and purity while minimizing the formation of byproducts such as the dibrominated species.

Synthesis of the Starting Material: o-Tolylbenzonitrile (OTBN)

Before the critical bromination step, the synthesis of o-tolylbenzonitrile itself is a key consideration. A common and effective method is the Suzuki coupling reaction, which involves the cross-coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst.

Experimental Protocol: Synthesis of o-Tolylbenzonitrile (OTBN) via Suzuki Coupling

  • Reactants: 2-Bromobenzonitrile, 4-methylphenylboronic acid, palladium(II) acetate (Pd(OAc)₂), triphenylphosphine (PPh₃), and a base such as sodium carbonate (Na₂CO₃).

  • Solvent: A mixture of toluene, ethanol, and water.

  • Procedure:

    • To a reaction vessel, add 2-bromobenzonitrile, 4-methylphenylboronic acid, sodium carbonate, and the solvent mixture.

    • Degas the mixture by bubbling nitrogen through it for 15-20 minutes.

    • Add the palladium(II) acetate and triphenylphosphine catalysts.

    • Heat the reaction mixture to reflux (typically around 80-90°C) and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

    • Upon completion, cool the mixture to room temperature.

    • Separate the organic layer and wash it with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent like ethanol to yield pure o-tolylbenzonitrile.

Bromination of o-Tolylbenzonitrile to this compound

The conversion of OTBN to Br-OTBN is a critical step, and several methods have been reported. The most common approach is a free-radical bromination.

Experimental Protocol 1: Bromination using N-Bromosuccinimide (NBS)

  • Reactants: o-Tolylbenzonitrile (OTBN), N-Bromosuccinimide (NBS), and a radical initiator such as benzoyl peroxide or 2,2'-azobisisobutyronitrile (AIBN).

  • Solvent: A non-polar solvent such as carbon tetrachloride (CCl₄) or chlorobenzene.

  • Procedure:

    • Dissolve o-tolylbenzonitrile in the chosen solvent in a reaction flask equipped with a reflux condenser and a nitrogen inlet.

    • Add N-bromosuccinimide and the radical initiator to the solution.

    • Heat the mixture to reflux (around 77°C for CCl₄) and maintain for 2-4 hours. The reaction is often initiated with a light source (e.g., a tungsten lamp).

    • Monitor the reaction by TLC or HPLC until the starting material is consumed.

    • Cool the reaction mixture to room temperature. The succinimide byproduct will precipitate and can be removed by filtration.

    • Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by washing with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate and evaporate the solvent under reduced pressure.

    • The crude this compound can be purified by recrystallization from a solvent system like ethyl acetate/hexane to yield a white to off-white crystalline solid.

Experimental Protocol 2: Bromination using Dibromodimethylhydantoin (DBDMH)

  • Reactants: o-Tolylbenzonitrile (OTBN), 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH), and a radical initiator (AIBN).

  • Solvent: Acetonitrile.

  • Procedure:

    • To a solution of OTBN in acetonitrile, add DBDMH and AIBN.

    • Heat the mixture to reflux and maintain for 5-6 hours, monitoring the reaction by TLC.

    • After completion, cool the reaction mixture and filter to remove the dimethylhydantoin byproduct.

    • Concentrate the filtrate under reduced pressure.

    • The resulting crude product is then purified, typically by recrystallization.

Quantitative Data on the Synthesis of this compound

The choice of synthetic route can significantly impact the yield and purity of the final product. The following table summarizes reported quantitative data for different bromination methods.

Brominating AgentRadical InitiatorSolventReaction Time (hours)Yield (%)Purity (%)Reference
N-BromosuccinimideBenzoyl PeroxideCarbon Tetrachloride2-470-85>98General textbook procedure
DibromodimethylhydantoinAIBNAcetonitrile5-6~80~98
BromineAIBNMonochlorobenzene5-685.498.5European Patent EP 0853081 B1
Sodium Bromate/HBrLightEthyl Acetate/Water6-785>99Chinese Patent CN102491970A

Construction of the Sartan Core: Utilizing this compound

The reactivity of the bromomethyl group in this compound makes it an excellent electrophile for N-alkylation reactions. This is the key step where the biphenyl moiety is attached to the heterocyclic core of the sartan molecule. The general scheme involves the reaction of Br-OTBN with the appropriate imidazole or spirocyclic derivative, which varies depending on the specific sartan being synthesized (e.g., losartan, valsartan, irbesartan).

General Experimental Protocol for N-Alkylation
  • Reactants: this compound, the specific heterocyclic core (e.g., 2-butyl-4-chloro-5-formylimidazole for losartan), and a base (e.g., potassium carbonate, sodium hydroxide).

  • Solvent: A polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.

  • Procedure:

    • Dissolve the heterocyclic core in the chosen solvent in a reaction flask.

    • Add the base and stir the mixture at room temperature for a short period.

    • Add a solution of this compound in the same solvent dropwise to the mixture.

    • Heat the reaction mixture to a moderate temperature (e.g., 50-70°C) and maintain for several hours until the reaction is complete as monitored by TLC or HPLC.

    • Cool the reaction mixture and pour it into water to precipitate the product.

    • Filter the solid, wash with water, and dry.

    • The crude product, a cyanobiphenyl-alkylated heterocycle, can be purified by recrystallization.

Conversion of the Cyano Group to the Tetrazole Ring

The final key transformation in the synthesis of most sartan drugs is the conversion of the cyano group on the biphenyl ring into a tetrazole ring. This is typically achieved through a [2+3] cycloaddition reaction with an azide source, often in the presence of a catalyst.

Experimental Protocol: Tetrazole Formation using Sodium Azide

  • Reactants: The cyanobiphenyl-alkylated intermediate, sodium azide (NaN₃), and a catalyst such as triethylamine hydrochloride or zinc chloride.

  • Solvent: A high-boiling polar solvent like N-methyl-2-pyrrolidone (NMP) or DMF.

  • Procedure:

    • To a solution of the cyanobiphenyl intermediate in the solvent, add sodium azide and the catalyst.

    • Heat the reaction mixture to a high temperature (typically 120-150°C) for an extended period (24-48 hours). Caution: Sodium azide is highly toxic and potentially explosive, especially in the presence of acids. This reaction should be carried out with extreme care in a well-ventilated fume hood with appropriate safety measures.

    • Monitor the reaction for the disappearance of the nitrile peak in the IR spectrum or by HPLC.

    • After completion, cool the reaction mixture and carefully acidify with an acid (e.g., hydrochloric acid) to protonate the tetrazole ring and precipitate the product.

    • Filter the solid product, wash thoroughly with water, and dry.

    • The crude sartan can be further purified by recrystallization. For example, losartan can be converted to its potassium salt for purification and formulation.

Quantitative Data for Sartan Synthesis from this compound

The following table provides a summary of reported yields for the synthesis of different sartans starting from the key intermediate.

SartanHeterocyclic CoreN-Alkylation Yield (%)Tetrazole Formation Yield (%)Overall Yield from Br-OTBN (%)Reference
Losartan 2-butyl-4-chloro-5-formylimidazole~85~70~60US Patent 5,138,069
Valsartan L-valine methyl ester~85~62~53
Irbesartan 2-butyl-1,3-diazaspiro[4.4]non-1-en-4-one~80~75~60

Visualizing the Synthetic and Biological Pathways

To better understand the chemical and biological context of this compound and the resulting sartan drugs, the following diagrams illustrate the key pathways.

Synthesis of this compound

G cluster_0 Synthesis of o-Tolylbenzonitrile (OTBN) cluster_1 Bromination to this compound 2-Bromobenzonitrile 2-Bromobenzonitrile Suzuki Coupling Suzuki Coupling 2-Bromobenzonitrile->Suzuki Coupling 4-Methylphenylboronic acid 4-Methylphenylboronic acid 4-Methylphenylboronic acid->Suzuki Coupling OTBN o-Tolylbenzonitrile (OTBN) Suzuki Coupling->OTBN Pd(OAc)2, PPh3, Na2CO3 OTBN_start o-Tolylbenzonitrile (OTBN) Bromination Free Radical Bromination OTBN_start->Bromination Br_OTBN This compound (Br-OTBN) Bromination->Br_OTBN NBS, AIBN or DBDMH, AIBN

Caption: Synthetic pathway to this compound.

General Synthesis of a Sartan Drug

G Br_OTBN This compound N_Alkylation N-Alkylation Br_OTBN->N_Alkylation Heterocycle Sartan-specific Heterocyclic Core Heterocycle->N_Alkylation Cyano_Intermediate Cyanobiphenyl-alkylated Intermediate N_Alkylation->Cyano_Intermediate Base (e.g., K2CO3) Solvent (e.g., DMF) Tetrazole_Formation Tetrazole Formation Cyano_Intermediate->Tetrazole_Formation Sartan Sartan Drug Tetrazole_Formation->Sartan NaN3, Catalyst High Temperature

Caption: General synthetic route to sartan drugs from Br-OTBN.

The Renin-Angiotensin-Aldosterone System (RAAS) and the Mechanism of Action of Sartans

Sartan drugs exert their therapeutic effect by inhibiting the Renin-Angiotensin-Aldosterone System (RAAS), a critical hormonal cascade that regulates blood pressure and fluid balance.

G cluster_0 RAAS Pathway cluster_1 Sartan Mechanism of Action Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Renin Renin (from Kidney) Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE ACE Angiotensin-Converting Enzyme (ACE) AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor Vasoconstriction Vasoconstriction AT1_Receptor->Vasoconstriction Aldosterone Aldosterone Secretion (from Adrenal Gland) AT1_Receptor->Aldosterone Increased_BP Increased Blood Pressure Vasoconstriction->Increased_BP Aldosterone->Increased_BP Sodium and Water Retention Sartan_Drug Sartan Drug (e.g., Losartan) Sartan_Drug->Block Block->AT1_Receptor Blocks Binding

Caption: The RAAS pathway and the inhibitory action of sartan drugs.

Conclusion

The discovery and optimization of the synthesis of this compound have been instrumental in the large-scale production of sartan antihypertensive drugs. Its unique structure, featuring a pre-functionalized biphenyl core, provides an efficient and versatile platform for the construction of these complex and vital medications. Understanding the detailed synthetic protocols, the quantitative aspects of the reactions, and the biological context of the target pathway is essential for researchers and professionals in the pharmaceutical industry. The continued refinement of the synthesis of this key

A Preliminary Investigation into the Reactivity of 4'-Bromomethyl-2-cyanobiphenyl: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4'-Bromomethyl-2-cyanobiphenyl is a pivotal intermediate in the synthesis of angiotensin II receptor blockers (ARBs), a class of pharmaceuticals widely used in the management of hypertension. Its reactivity is central to the efficient construction of the core structure of many "sartan" drugs. This technical guide provides a preliminary investigation into the reactivity of this compound, focusing on its synthesis, principal reactions, and stability. Quantitative data is presented in structured tables, and detailed experimental protocols for key transformations are provided. Visual diagrams generated using Graphviz are included to illustrate reaction pathways and experimental workflows, adhering to specified formatting for clarity and accessibility.

Introduction

This compound, also known as OTBN-Br, is a bifunctional organic compound featuring a bromomethyl group and a cyano group attached to a biphenyl scaffold. The strategic placement of these functional groups makes it an essential building block in the pharmaceutical industry, particularly for the synthesis of ARBs such as Losartan, Valsartan, and Irbesartan. The primary mode of reactivity involves nucleophilic substitution at the benzylic bromide, a facile reaction that allows for the coupling of the biphenyl moiety to various heterocyclic systems characteristic of sartan drugs.[1] This guide will delve into the key aspects of its chemical behavior.

Synthesis of this compound

The most common method for the synthesis of this compound is the radical bromination of 4'-methyl-2-cyanobiphenyl. This reaction is typically initiated by a radical initiator and proceeds via a free radical chain mechanism. Common brominating agents include N-bromosuccinimide (NBS) and elemental bromine.

Quantitative Data for Synthesis
Starting MaterialBrominating AgentInitiator/CatalystSolventTemperature (°C)Yield (%)Purity (%)Reference
4'-methyl-2-cyanobiphenylN-BromosuccinimideBenzoyl peroxide1,2-dichloroethaneRefluxNot specifiedNot specified[2]
4'-methyl-2-cyanobiphenylBromine2,2'-azobis(4-methoxy-2,4-dimethylvaleronitrile)Ethylene dichloride4089.499.0[3]
4'-methyl-2-cyanobiphenylBromine2,2'-azobisisobutyronitrileEthylene dichloride7081.698.0US5621134A
4'-methyl-2-cyanobiphenylDibromohydantoinLED light (475nm)Dichloromethane509490[4]
4'-methyl-2-cyanobiphenylBromine2,2'-azobis(2-methylbutyronitrile) / Sodium bromateMonochlorobenzene8078Not specified[5]
Experimental Protocol: Synthesis using Bromine and a Radical Initiator

Materials:

  • 4'-methyl-2-cyanobiphenyl

  • Bromine

  • 2,2'-azobis(4-methoxy-2,4-dimethylvaleronitrile)

  • Ethylene dichloride

  • n-Heptane

  • Water

Procedure:

  • In a reaction vessel, dissolve 50 g (0.2591 mol) of 4'-methyl-2-cyanobiphenyl and 4.0 g (0.0130 mol) of 2,2'-azobis(4-methoxy-2,4-dimethylvaleronitrile) in 500 g of ethylene dichloride.[3]

  • Control the internal temperature to 40 ± 2 °C.[3]

  • Add 41.4 g (0.2591 mol) of Br₂ dropwise over a period of 2 hours, maintaining the temperature at 40 ± 2 °C.[3]

  • After the addition is complete, maintain the reaction mixture at the same temperature for one hour.[3]

  • Wash the reaction mixture with 250 g of water and separate the organic layer.[3]

  • Condense the organic layer by removing the solvent under reduced pressure.[3]

  • Recrystallize the resulting solid from a mixture of ethylene dichloride (150 ml) and n-heptane (600 ml) to yield this compound.[3]

Synthesis Workflow

Synthesis_Workflow SM 4'-methyl-2-cyanobiphenyl Reaction Radical Bromination (40°C, 2-3h) SM->Reaction Reagents Bromine Radical Initiator Reagents->Reaction Solvent Ethylene Dichloride Solvent->Reaction Workup Aqueous Wash Solvent Removal Reaction->Workup Purification Recrystallization (EDC/n-Heptane) Workup->Purification Product This compound Purification->Product

Synthesis of this compound.

Reactivity of the Bromomethyl Group: Nucleophilic Substitution

The primary and most synthetically useful reaction of this compound is the nucleophilic substitution of the bromide ion. The benzylic position of the bromine atom makes it highly susceptible to attack by a wide range of nucleophiles, forming a new carbon-nucleophile bond. This reaction is the cornerstone of its application in the synthesis of sartan drugs.

Quantitative Data for Nucleophilic Substitution Reactions
Sartan Precursor (Nucleophile)BaseSolventTemperature (°C)Yield (%)Reference
2-n-butyl-4-chloro-5-formylimidazole (Losartan precursor)Sodium hydroxideToluene / Water25-3083[6]
2-n-butyl-4-chloro-5-formylimidazole (Losartan precursor)Sodium hydroxideDMF25-40Not specified[1][7]
L-valine methyl ester hydrochloride (Valsartan precursor)Potassium carbonateNot specified60-80Not specified[8]
2-n-butyl-4-spirocyclopentane-2-imidazolin-5-one (Irbesartan precursor)Sodium hydroxideNot specifiedNot specifiedNot specified[9]
Experimental Protocol: Alkylation of a Losartan Precursor

Materials:

  • This compound

  • 2-butyl-4-chloro-5-formylimidazole

  • Sodium hydroxide

  • Toluene

  • Benzyl triethyl ammonium chloride (TEBAC)

  • Water

  • Isopropyl alcohol

Procedure:

  • To a stirred solution of 360 ml of demineralized water and 14.4 g (0.36 M) of sodium hydroxide flakes, add 900 ml of toluene, 7.2 g of benzyl triethyl ammonium chloride (TEBAC), 90 g (0.33 M) of this compound, and 65 g (0.34 M) of 2-butyl-4-chloro-5-formylimidazole at room temperature (25-30 °C).[6]

  • Stir the solution at room temperature for 28-30 hours.[6]

  • Monitor the reaction by Thin Layer Chromatography (TLC).[6]

  • Upon completion, separate the organic layer and extract the aqueous layer with 200 ml of toluene.[6]

  • Combine the organic layers and wash with 150 ml of 7% sodium hydroxide solution, followed by a final wash with 200 ml of water.[6]

  • Concentrate the organic layer to obtain the crude product.[6]

  • Triturate the crude product with isopropyl alcohol to yield 1-(2'-cyanobiphenyl-4-methyl)-2-butyl-4-chloro-5-formylimidazole.[6]

Generalized Nucleophilic Substitution Pathway

Nucleophilic_Substitution Substrate This compound Reaction SN2 Reaction Substrate->Reaction Nucleophile Nucleophile (e.g., Imidazole, Amine) Nucleophile->Reaction Base Base (e.g., NaOH, K2CO3) Base->Reaction Solvent Solvent (e.g., Toluene, DMF) Solvent->Reaction Product Alkylated Product Reaction->Product Byproduct Bromide Salt Reaction->Byproduct

Nucleophilic substitution at the bromomethyl group.

Reactivity of the Cyano Group

While the bromomethyl group is the primary site of reactivity in the synthesis of many sartan drugs, the cyano group can also participate in chemical transformations. For instance, in the synthesis of non-tetrazole ARBs, the cyano group can be a precursor to other heterocyclic systems. The cyano group is generally stable under the conditions used for the nucleophilic substitution at the bromomethyl position. However, it can be hydrolyzed to a carboxylic acid under strong acidic or basic conditions, or reduced to a primary amine using strong reducing agents like LiAlH₄.

Stability and Degradation

Thermal Stability

This compound is a crystalline solid with a melting point in the range of 125-128 °C.[4] Information on its thermal decomposition suggests that, like other brominated aromatic compounds, it would likely decompose at elevated temperatures, potentially leading to the formation of hydrogen bromide and other brominated byproducts.

Hydrolytic Stability

The benzylic bromide is susceptible to hydrolysis, which would lead to the formation of 4'-hydroxymethyl-2-cyanobiphenyl. This reaction is expected to be slow in neutral water but can be accelerated under acidic or basic conditions. The material should be protected from moisture during storage.[10]

Photochemical Stability

Brominated aromatic compounds can undergo photodegradation upon exposure to UV light. The primary photodegradation pathway often involves the cleavage of the carbon-bromine bond. Therefore, this compound should be stored in a dark place to prevent photochemical degradation.

Incompatible Materials

This compound is incompatible with strong oxidizing agents and strong bases.[10]

Potential Degradation Pathways

Degradation_Pathways Substrate This compound Hydrolysis Hydrolysis (H2O, acid/base) Substrate->Hydrolysis Thermal Thermal Degradation (High Temp.) Substrate->Thermal Photochemical Photodegradation (UV light) Substrate->Photochemical Hydrolysis_Product 4'-Hydroxymethyl-2-cyanobiphenyl Hydrolysis->Hydrolysis_Product Thermal_Products HBr, Brominated byproducts Thermal->Thermal_Products Photo_Products Debrominated products Photochemical->Photo_Products

Potential degradation pathways.

Conclusion

This preliminary investigation highlights the key reactive features of this compound. Its synthesis via radical bromination is well-established, with various protocols offering high yields and purity. The reactivity of the bromomethyl group through nucleophilic substitution is the cornerstone of its utility in the pharmaceutical industry, enabling the efficient synthesis of a wide range of sartan antihypertensive drugs. While the cyano group is generally less reactive under standard alkylation conditions, it offers potential for further synthetic modifications. An understanding of the stability and potential degradation pathways of this intermediate is crucial for its proper handling, storage, and application in multi-step syntheses. Further research into the kinetics of its key reactions and a more detailed analysis of its degradation products under various conditions would provide a more complete picture of the reactivity of this important synthetic building block.

References

Technical Guide: Spectroscopic Data of 4'-Bromomethyl-2-cyanobiphenyl

Author: BenchChem Technical Support Team. Date: November 2025

This document provides a comprehensive overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for 4'-Bromomethyl-2-cyanobiphenyl (CAS No. 114772-54-2). It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering key data for structural elucidation and quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary technique for determining the molecular structure of organic compounds. Below are the proton (¹H) and carbon-13 (¹³C) NMR data for this compound.

¹H NMR Data

The ¹H NMR spectrum provides information on the number, environment, and connectivity of hydrogen atoms in the molecule.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
4.79Singlet (s)2H-CH ₂Br
7.55 - 7.68Multiplet (m)6HAromatic Protons
7.77Triplet (t)1HAromatic Proton
7.93Doublet (d)1HAromatic Proton
Predicted data acquired in DMSO-d6 at 400 MHz.[1]
¹³C NMR Data

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The expected chemical shifts for the different types of carbon atoms are listed below, based on typical values for these functional groups.

Expected Chemical Shift (δ, ppm)Carbon Type
30 - 40C H₂Br
115 - 125-C ≡N (Nitrile)
110 - 115Quaternary Carbon adjacent to CN
125 - 145Aromatic Carbons (C-H and Quaternary)
145 - 150Quaternary Carbon linking the two rings

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. The data presented below was obtained using the Attenuated Total Reflectance (ATR) technique.[2]

Wavenumber (cm⁻¹)IntensityFunctional Group Vibration
3100 - 3000Medium-WeakAromatic C-H Stretch
< 3000Medium-WeakAliphatic C-H Stretch (-CH₂-)
2230 - 2220Strong, SharpC≡N (Nitrile) Stretch
1600 - 1450Medium-StrongC=C Aromatic Ring Stretch
690 - 515StrongC-Br Stretch

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are crucial for reproducibility and data integrity.

Protocol for NMR Data Acquisition
  • Sample Preparation : Accurately weigh 10-20 mg of this compound for ¹H NMR (or 50-100 mg for ¹³C NMR) and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) inside a clean vial.[3][4]

  • Filtration and Transfer : To ensure a homogeneous magnetic field, filter the solution through a pipette containing a small plug of glass wool to remove any particulate matter.[5] Carefully transfer the filtered solution into a 5 mm NMR tube.[3]

  • Reference Standard : Tetramethylsilane (TMS) is often used as an internal standard for chemical shift calibration (δ = 0.00 ppm).[6]

  • Spectrometer Setup : Insert the NMR tube into the spectrometer's probe.

  • Data Acquisition :

    • Locking : The instrument locks onto the deuterium signal of the solvent to stabilize the magnetic field.[3]

    • Shimming : The magnetic field homogeneity is optimized by a process called shimming to obtain sharp, well-resolved peaks.[3]

    • Tuning : The probe is tuned to the specific nucleus being observed (¹H or ¹³C).[3]

    • Acquisition : Set the appropriate spectral parameters (e.g., pulse angle, acquisition time, number of scans) and begin the experiment.

Protocol for ATR-IR Data Acquisition

The Attenuated Total Reflectance (ATR) method is a simple and rapid technique for analyzing solid samples directly.

  • Instrument Preparation : Use an FT-IR spectrometer equipped with an ATR accessory, such as a Bruker Tensor 27 FT-IR.[2]

  • Background Spectrum : Before analyzing the sample, run a background scan with the clean, empty ATR crystal. This spectrum is automatically subtracted from the sample spectrum to remove interferences from the air (e.g., CO₂ and H₂O).

  • Sample Application : Place a small amount of the solid this compound powder directly onto the surface of the ATR crystal.[7]

  • Apply Pressure : Use the instrument's pressure clamp to apply firm and even pressure to the sample. This ensures good contact between the sample and the crystal, which is essential for a high-quality spectrum.[7]

  • Data Collection : Initiate the scan to collect the infrared spectrum of the sample. The data is typically collected over a range of 4000 to 400 cm⁻¹.

  • Cleaning : After the measurement, release the pressure, remove the sample, and clean the ATR crystal surface thoroughly with a soft tissue soaked in a suitable solvent (e.g., isopropanol).

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

SpectroscopicWorkflow Spectroscopic Analysis Workflow cluster_0 NMR Analysis cluster_1 IR Analysis NMR_Prep Sample Preparation (Dissolve in Solvent) NMR_Acq Data Acquisition (Lock, Shim, Scan) NMR_Prep->NMR_Acq NMR_Proc Data Processing (Fourier Transform) NMR_Acq->NMR_Proc NMR_Spec ¹H / ¹³C NMR Spectrum NMR_Proc->NMR_Spec IR_Prep Sample Preparation (Apply to ATR Crystal) IR_Acq Data Acquisition (Background & Sample Scan) IR_Prep->IR_Acq IR_Proc Data Processing (Baseline Correction) IR_Acq->IR_Proc IR_Spec FT-IR Spectrum IR_Proc->IR_Spec Sample Sample: This compound Sample->NMR_Prep Sample->IR_Prep

Experimental workflow for spectroscopic analysis.

References

A Comprehensive Technical Guide to the Safe Handling of 4'-Bromomethyl-2-cyanobiphenyl

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the safety, handling, and precautionary measures for 4'-Bromomethyl-2-cyanobiphenyl (CAS No. 114772-54-2), a key intermediate in the synthesis of various pharmaceuticals. The information is intended to equip laboratory and manufacturing personnel with the knowledge to handle this compound responsibly and mitigate potential risks.

Chemical Identification and Properties

This compound, also known by synonyms such as 2-(4-(bromomethyl)phenyl)benzonitrile and Bromo OTBN, is a biphenyl derivative with a bromomethyl group and a cyano group on opposite phenyl rings.[1] Its primary application is in the synthesis of angiotensin II receptor antagonists, including losartan and valsartan.[2]

Table 1: Chemical and Physical Properties

PropertyValueReference
CAS Number114772-54-2[3]
Molecular FormulaC₁₄H₁₀BrN[4]
Molecular Weight272.14 g/mol [4]
AppearanceOff-white to cream powder/crystalline powder[5][6]
Melting Point125-128 °C[5]
Boiling Point413.2 ± 38.0 °C at 760 mmHg[5]
Flash Point203.7 ± 26.8 °C[2]
SolubilityLimited water solubility[4]

Hazard Identification and Classification

This compound is classified as a hazardous substance. The Global Harmonized System (GHS) classification indicates several potential health and environmental risks.

Table 2: GHS Hazard Classification

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed[7]
Skin Irritation2H315: Causes skin irritation[7]
Eye Irritation2H319: Causes serious eye irritation[7]
Skin Sensitization1H317: May cause an allergic skin reaction[3][8]
Germ Cell Mutagenicity2H341: Suspected of causing genetic defects[7]
Hazardous to the Aquatic Environment, Acute1H400: Very toxic to aquatic life[9]
Hazardous to the Aquatic Environment, Chronic1H410: Very toxic to aquatic life with long lasting effects[3][8]

Signal Word: Warning[7][8]

Hazard Pictograms:

Safety and Handling Precautions

Strict adherence to safety protocols is mandatory when handling this compound to minimize exposure and ensure a safe working environment.

Engineering Controls
  • Work in a well-ventilated area, preferably within a chemical fume hood.[8]

  • Ensure that safety showers and eyewash stations are readily accessible.[5][7]

  • Use a closed system or local exhaust ventilation to control the dispersion of dust.[7]

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound.

Table 3: Recommended Personal Protective Equipment

Protection TypeSpecificationReference
Eye/Face ProtectionTightly fitting safety goggles with side-shields or a face shield. Conforming to EN 166 (EU) or NIOSH (US).[8][10]
Skin ProtectionImpervious and fire/flame resistant clothing. Chemical-resistant gloves (inspect before use).[8][10]
Respiratory ProtectionIf exposure limits are exceeded or irritation is experienced, use a full-face respirator with an appropriate filter cartridge.[8]
Handling and Storage
  • Handling: Avoid contact with skin, eyes, and clothing.[7] Do not breathe dust.[5] Wash hands thoroughly after handling.[7]

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[8] Store locked up and away from incompatible materials such as strong oxidizing agents, acids, and bases.[5][7] Protect from moisture.[7]

Emergency Procedures

In the event of an emergency, immediate and appropriate action is crucial.

Table 4: First Aid Measures

Exposure RouteFirst Aid ProcedureReference
InhalationMove the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[5][8]
Skin ContactImmediately take off all contaminated clothing. Wash the affected area with plenty of soap and water. Seek medical attention if irritation or a rash occurs.[5][7][8]
Eye ContactRinse cautiously with water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5][8][11]
IngestionRinse mouth with water. Do NOT induce vomiting. Call a poison control center or doctor immediately.[5][8]

Fire-Fighting Measures:

  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[8]

  • Specific Hazards: May produce hazardous decomposition products in a fire, such as hydrogen cyanide.[5]

  • Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[5]

Accidental Release Measures:

  • Personal Precautions: Evacuate personnel to a safe area. Wear appropriate PPE to avoid dust formation and contact with the substance.[8]

  • Environmental Precautions: Prevent the substance from entering drains, as it is very toxic to aquatic life.[3][8]

  • Containment and Cleanup: Sweep up the spilled material and place it in a suitable, closed container for disposal.[8]

Toxicological and Ecotoxicological Data

Understanding the toxicological profile of this compound is essential for risk assessment.

Table 5: Toxicological Data

TestSpeciesResultReference
Acute Oral Toxicity (LD50)Rat> 2,000 mg/kg[12]
Germ Cell MutagenicityAssessmentSuspected of inducing heritable mutations in human germ cells[7]

Table 6: Ecotoxicological Data

TestSpeciesResultDurationReference
Toxicity to fish (NOEC)Oncorhynchus mykiss (Rainbow trout)0.21 mg/L96 h[8]
Toxicity to daphnia (EC100)Daphnia magna1 mg/L48 h[8]
Toxicity to algae (EC50)Desmodesmus subspicatus (Green algae)1.1 mg/L72 h[8]
Toxicity to microorganisms (EC50)Activated sludge> 1000 mg/L3 h[8]

Methodologies for Key Experiments

The following section details a common experimental protocol for the synthesis of this compound.

Synthesis via Radical Bromination

This method involves the bromination of 4'-methyl-2-cyanobiphenyl using a radical initiator.

Materials:

  • 4'-methyl-2-cyanobiphenyl

  • N-bromosuccinimide (NBS) or Bromine (Br₂)

  • Radical initiator (e.g., 2,2'-azobis(2-methylpropionitrile) - AIBN, or benzoyl peroxide - BPO)

  • Solvent (e.g., 1,2-dichloroethane, diethyl carbonate)

  • Round-bottom flask

  • Magnetic stirrer

  • Heating mantle or light source (for photo-initiation)

  • Condenser

  • Filtration apparatus

Procedure:

  • Dissolve 4'-methyl-2-cyanobiphenyl in the chosen solvent within the round-bottom flask.[7][8]

  • Add the brominating agent (NBS or Br₂) and the radical initiator to the solution.[7][8]

  • Heat the mixture to reflux or irradiate with a suitable light source to initiate the reaction.[7][8] The reaction is exothermic and should be controlled.[7]

  • Maintain the reaction conditions for a specified period (e.g., 4 hours) until completion, which can be monitored by techniques like TLC or HPLC.[7]

  • After the reaction is complete, cool the mixture.[8]

  • If necessary, quench the reaction (e.g., with sodium bisulfite if Br₂ was used).[10]

  • Wash the organic phase with water to remove impurities.[7]

  • Dry the organic phase and concentrate it to obtain the crude product.[7]

  • Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethylene dichloride/n-heptane or isopropanol).[3][8]

  • Filter and dry the purified product under vacuum.[8]

Visualized Workflows and Relationships

The following diagrams illustrate key workflows and the synthetic relationship of this compound.

SafeHandlingWorkflow start_end start_end process process decision decision precaution precaution storage storage start Start Handling ppe Don Appropriate PPE start->ppe ventilation Work in Fume Hood ppe->ventilation weigh Weigh Compound ventilation->weigh transfer Transfer to Reaction weigh->transfer cleanup Clean Work Area transfer->cleanup decontaminate Decontaminate PPE cleanup->decontaminate dispose Dispose of Waste decontaminate->dispose store Store Securely dispose->store end End Handling store->end EmergencyResponse event event action action decision decision outcome outcome spill Spill or Exposure evacuate Evacuate Immediate Area spill->evacuate first_aid Administer First Aid spill->first_aid notify Notify Supervisor / EHS evacuate->notify is_major Major Spill? notify->is_major wait_response Await Emergency Response is_major->wait_response Yes ppe Don Additional PPE is_major->ppe No seek_medical Seek Medical Attention wait_response->seek_medical contain Contain Spill ppe->contain cleanup Clean and Decontaminate contain->cleanup first_aid->seek_medical SynthesisPathway reactant reactant intermediate intermediate product product reagents reagents start 4'-methyl-2-cyanobiphenyl reagents1 Radical Bromination (e.g., NBS, AIBN) start->reagents1 intermediate_product This compound reagents2 Further Synthetic Steps intermediate_product->reagents2 final_product Angiotensin II Receptor Blockers (e.g., Valsartan) reagents1->intermediate_product reagents2->final_product

References

The Cornerstone of Modern Antihypertensives: A Technical Guide to 4'-Bromomethyl-2-cyanobiphenyl and its Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical role of 4'-Bromomethyl-2-cyanobiphenyl (BCB) and its derivatives in the landscape of medicinal chemistry. Primarily recognized as a pivotal intermediate in the synthesis of Angiotensin II Receptor Blockers (ARBs), commonly known as 'sartans', BCB's unique structural features make it an indispensable building block for a class of drugs vital in the management of hypertension and heart failure.[1][2][3] This document will delve into its synthesis, applications, and the mechanistic pathways of the blockbuster drugs derived from it, providing researchers and drug development professionals with a comprehensive resource.

Physicochemical Properties of this compound

This compound, with the CAS number 114772-54-2, is a white to off-white crystalline powder.[1][4][5] Its molecular structure, featuring a biphenyl core with a reactive bromomethyl group and a cyano group, is key to its utility in pharmaceutical synthesis.[3][6]

PropertyValueReferences
Molecular Formula C₁₄H₁₀BrN[2][4]
Molecular Weight 272.14 g/mol [2][4]
Melting Point 125-128 °C[2][4][5][6][7]
Boiling Point 413.2 ± 38.0 °C at 760 mmHg[2][4]
Appearance White to off-white powder/crystal[1][4][5]
Purity Often exceeds 98.0% - 99.0%[1][3][5]
Solubility Insoluble in water[7]

Synthesis of this compound: A Foundational Step

The primary industrial synthesis of this compound involves the benzylic bromination of its precursor, 4'-methyl-2-cyanobiphenyl.[2] This reaction is typically a free-radical substitution.

General Synthetic Workflow

BCB_Synthesis 4'-methyl-2-cyanobiphenyl 4'-methyl-2-cyanobiphenyl Benzylic Bromination Benzylic Bromination 4'-methyl-2-cyanobiphenyl->Benzylic Bromination Precursor Purification Purification (Recrystallization) Benzylic Bromination->Purification Crude Product Brominating_Agent Brominating Agent (e.g., NBS, Br₂) Brominating_Agent->Benzylic Bromination Radical_Initiator Radical Initiator (e.g., AIBN, BPO) or Light Radical_Initiator->Benzylic Bromination Solvent Solvent (e.g., Dichloromethane, Carbon Tetrachloride) Solvent->Benzylic Bromination This compound This compound Purification->this compound Final Product

Caption: General workflow for the synthesis of this compound.

Experimental Protocols

Several methods have been developed to optimize the synthesis of BCB, focusing on yield, purity, and greener chemistry.

Protocol 1: Radical-Initiated Bromination with N-Bromosuccinimide (NBS)

This is a traditional and widely practiced method for benzylic bromination.

  • Materials:

    • 4'-methyl-2-cyanobiphenyl

    • N-bromosuccinimide (NBS)

    • 2,2'-azobis(isobutyronitrile) (AIBN) or benzoyl peroxide (BPO) as a radical initiator[2]

    • Carbon tetrachloride or other suitable solvent

  • Procedure:

    • Dissolve 4'-methyl-2-cyanobiphenyl in the chosen solvent in a reaction vessel.

    • Add N-bromosuccinimide and a catalytic amount of the radical initiator (AIBN or BPO).

    • Heat the mixture to reflux to initiate the radical chain reaction. The thermal decomposition of the initiator generates free radicals that propagate the bromination.[2]

    • Monitor the reaction progress using a suitable analytical technique (e.g., TLC or HPLC).

    • Upon completion, cool the reaction mixture and filter to remove the succinimide byproduct.

    • Wash the filtrate with a reducing agent solution (e.g., sodium bisulfite) to quench any remaining bromine, followed by water and brine.

    • Dry the organic layer over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethylene dichloride/n-heptane) to yield pure this compound.[8]

Protocol 2: Photochemical Bromination in a Flow Reactor

This method offers a greener and more controlled alternative to traditional batch synthesis.

  • Materials:

    • 2-cyano-4-methylbiphenyl

    • Dibromohydantoin

    • Dichloromethane

    • Sodium bisulfite

    • Isopropyl ether

  • Procedure:

    • Prepare two separate solutions:

      • Solution A: Dissolve 10g of 2-cyano-4-methylbiphenyl in 30mL of dichloromethane.[9]

      • Solution B: Dissolve 9g of dibromohydantoin in 30mL of dichloromethane.[9]

    • Load both solutions into separate syringes and place them on a syringe pump connected to a flow reactor.

    • Set the flow rate for both syringes to 1.5 mL/min.[9]

    • Heat the flow reactor to 50°C using a constant temperature water bath.[9]

    • Irradiate the reactor with a 4000K LED light (475nm) for 30 minutes to initiate the reaction.[9]

    • Collect the product from the reactor outlet and immediately quench the reaction by adding 15g of sodium bisulfite.[9]

    • Perform a liquid-liquid extraction to separate the organic phase.

    • Remove the solvent from the organic phase by rotary evaporation.

    • Recrystallize the crude product from isopropyl ether and filter to obtain the pure product.[9]

    • Dry the filter cake in an oven. This method has been reported to yield 4-Bromomethyl-2-cyanobiphenyl with a purity of 90% and a yield of 94%.[9]

The Central Role of BCB in the Synthesis of Sartans

BCB is a cornerstone intermediate for the synthesis of angiotensin II receptor blockers (ARBs), a class of drugs including Losartan, Valsartan, Irbesartan, Telmisartan, and Azilsartan.[2][3] These drugs are critical for managing hypertension.

The key structural feature of many sartans is the biphenyl-tetrazole moiety, which is crucial for their selective binding to the angiotensin II type 1 (AT₁) receptor.[2] The synthesis of this moiety heavily relies on BCB. The reactive bromomethyl group of BCB allows for nucleophilic substitution, which is a key step in attaching the biphenyl structure to the rest of the drug molecule.[2] The cyano group can then be converted to the tetrazole ring, often using an azide source.

General Synthesis of Sartans from BCB

Sartan_Synthesis BCB This compound N-Alkylation N-Alkylation BCB->N-Alkylation Electrophile Heterocycle Sartan-specific Heterocycle Heterocycle->N-Alkylation Nucleophile Cyanobiphenyl_Intermediate Cyanobiphenyl Intermediate N-Alkylation->Cyanobiphenyl_Intermediate Coupling Cycloaddition Cycloaddition Cyanobiphenyl_Intermediate->Cycloaddition [2+3] Cycloaddition Azide_Source Azide Source (e.g., Sodium Azide) Azide_Source->Cycloaddition Sartan_Drug Sartan Drug (e.g., Losartan, Valsartan) Cycloaddition->Sartan_Drug Final Product

Caption: Generalized synthetic pathway for sartan drugs from BCB.

Mechanism of Action: The Renin-Angiotensin System

Sartans exert their therapeutic effect by blocking the Renin-Angiotensin System (RAS), a critical regulator of blood pressure.

RAS_Pathway Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin_I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin_II Angiotensin_I->Angiotensin_II ACE AT1_Receptor AT₁ Receptor Angiotensin_II->AT1_Receptor Binds to Vasoconstriction Vasoconstriction, Aldosterone Release, Sodium Retention AT1_Receptor->Vasoconstriction Activates Increased_BP Increased Blood Pressure Vasoconstriction->Increased_BP Sartans Sartan Drugs (ARBs) Sartans->AT1_Receptor Blocks

Caption: The Renin-Angiotensin System and the mechanism of action of sartan drugs.

Derivatives and Broader Applications

Beyond its primary role in sartan synthesis, BCB and its derivatives have other applications in medicinal chemistry. For instance, 4'-bromomethyl-2'-formylbiphenyl and 4'-bromomethyl-2'-hydroxymethylbiphenyl are also valuable starting materials for preparing various angiotensin II antagonists.[10]

Additionally, the unique structure of BCB makes it a potential scaffold for designing enzyme inhibitors.[6] It is also used in protein-binding studies of quinoxaline angiotensin II receptor antagonists and as a critical analytical standard for the determination of potential genotoxic impurities in drug substances.[1][7][9]

Quantitative Data

The synthesis of BCB has been optimized to achieve high yields and purity, which is crucial for its use in pharmaceutical manufacturing.

Synthesis ParameterValueReference
Yield (Photochemical Flow Synthesis) 94%[9]
Purity (Photochemical Flow Synthesis) 90%[9]
Yield (Optimized Bromination with Br₂) 89.4%[8]
Purity (Optimized Bromination with Br₂) 99.0%[8]

While specific pharmacokinetic data for all sartans are extensive and beyond the scope of this guide, the following table provides an example of such data for a novel angiotensin II receptor 1 antagonist, compound 1f , synthesized as part of a research study.[11]

Pharmacokinetic Parameter (Compound 1f in Wistar Rats)ValueReference
IC₅₀ 1.13 ± 1.68 nM[11]
Cₘₐₓ 17.92 ± 10.85 ng mL⁻¹[11]
Tₘₐₓ 2.60 ± 3.05 h[11]
AUC₀₋₇₂ 252.85 ± 144.59 ng mL⁻¹ h[11]
T₁/₂ 17.16 ± 4.24 h[11]
LD₅₀ (in ICR rats) 1459.89 mg kg⁻¹[11]

Analytical Methodologies

The purity of active pharmaceutical ingredients (APIs) is paramount. As a key starting material, controlling the levels of BCB and related substances in the final drug product is essential.

Protocol 3: Determination of 2-cyano-4'-bromomethyl biphenyl as a Genotoxic Impurity in Irbesartan by HPLC

This method is used for the quantitative determination of BCB as a potential genotoxic impurity in Irbesartan.

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Chromatographic Conditions:

    • Column: A suitable C18 column.

    • Mobile Phase: A gradient mixture of a phosphate buffer and acetonitrile.

    • Flow Rate: Typically 1.0 mL/min.

    • Column Temperature: 40 °C.[12]

    • Detection Wavelength: 258 nm.[12]

    • Injection Volume: 30 µL.[12]

    • Diluent: Acetonitrile.[12]

  • Procedure:

    • Standard Preparation: Prepare a standard solution of this compound in the diluent at a known concentration.

    • Sample Preparation: Accurately weigh and dissolve the Irbesartan drug substance in the diluent.

    • Spiked Sample Preparation: Prepare a sample of the Irbesartan drug substance spiked with a known amount of the BCB standard to verify the method's accuracy.

    • Analysis: Inject the blank (diluent), standard, sample, and spiked sample solutions into the HPLC system.

    • Quantification: Compare the peak area of BCB in the sample chromatogram to the peak area in the standard chromatogram to determine the concentration of the impurity. The method should be validated for specificity, linearity, accuracy, precision, and sensitivity (limit of detection and limit of quantification).[12]

Safety and Handling

This compound should be handled with care in a laboratory setting. The bromomethyl group is a reactive alkylating agent and can potentially alkylate biological molecules.[6] The aromatic rings may cause skin and eye irritation.[6] If the cyano group were to be metabolized in the body, it could release toxic cyanide.[6] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound.

Conclusion

This compound is more than just a chemical intermediate; it is a fundamental component in the synthesis of a class of drugs that have revolutionized the treatment of cardiovascular diseases. Its well-defined synthesis and versatile reactivity have enabled the large-scale production of life-saving sartan medications. For medicinal chemists and drug development professionals, a thorough understanding of BCB's properties, synthesis, and applications is essential for the continued innovation and optimization of cardiovascular therapies. The ongoing research into greener synthetic routes and broader applications of its derivatives ensures that BCB will remain a molecule of significant interest in the pharmaceutical industry.

References

Methodological & Application

Application Note: Synthesis of Valsartan from 4'-Bromomethyl-2-cyanobiphenyl

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Valsartan is a potent, orally active, and specific angiotensin II receptor antagonist, widely used in the treatment of hypertension, heart failure, and to reduce cardiovascular risk.[1][2] Its chemical name is (S)-N-(1-oxopentyl)-N-[[2'-(1H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-L-valine.[3] This document outlines a common and effective synthetic route to produce Valsartan, commencing from the key intermediate 4'-Bromomethyl-2-cyanobiphenyl. This pathway involves four primary transformations: N-alkylation of an L-valine ester, N-acylation with valeryl chloride, conversion of the nitrile group to a tetrazole ring, and final hydrolysis to yield Valsartan. This protocol is intended for researchers, scientists, and professionals in drug development and process chemistry.

Overall Synthetic Scheme

The synthesis of Valsartan from this compound is a multi-step process. The general workflow involves the sequential attachment of the L-valine and valeryl moieties, followed by the crucial cyclization to form the tetrazole ring and final deprotection.

G cluster_start Starting Materials cluster_intermediates Key Intermediates cluster_final Final Product A 4'-Bromomethyl- 2-cyanobiphenyl C N-[(2'-cyanobiphenyl-4-yl)methyl] -L-valine ester A->C Step 1: N-Alkylation (Base, Solvent) B L-Valine Methyl Ester (or Benzyl Ester) D N-(1-oxopentyl)-N-[(2'-cyanobiphenyl -4-yl)methyl]-L-valine ester C->D Step 2: N-Acylation (Valeryl Chloride, Base) E Valsartan Ester (Methyl or Benzyl) D->E Step 3: Tetrazole Formation (Tributyltin Azide) F Valsartan E->F Step 4: Hydrolysis (Base, e.g., NaOH)

Caption: Overall synthetic workflow for Valsartan synthesis.

Experimental Protocols

Step 1: N-alkylation of L-Valine Ester with this compound

This initial step involves the substitution of the bromine atom in this compound with the amino group of an L-valine ester. L-valine methyl ester or benzyl ester are commonly used.

Protocol Example (using L-Valine Benzyl Ester):

  • To a suitable reaction vessel, add L-valine benzyl ester (1.0 eq), sodium carbonate (2.2 eq), and ethyl acetate.[4][5]

  • Stir the mixture for 15 minutes and heat to 70°C.[4][5]

  • Prepare a solution of this compound (1.0 eq) in ethyl acetate.

  • Slowly add the this compound solution to the reaction mixture over 4 hours while maintaining the temperature at 70°C.[4][5]

  • Maintain the reaction under reflux for an additional 11-12 hours.[4][5]

  • Cool the reaction mass to room temperature and add water. Stir for 10 minutes.

  • Separate the organic layer. Wash the organic layer sequentially with water and then with a 10% aqueous sodium chloride solution.[4][5]

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under vacuum to yield N-[(2'-cyanobiphenyl-4-yl)methyl]-L-valine benzyl ester, which can be used in the next step, sometimes after purification by column chromatography.[6][7]

Step 2: N-acylation with Valeryl Chloride

The secondary amine intermediate formed in Step 1 is acylated using valeryl chloride in the presence of a base to form the corresponding amide.

Protocol Example:

  • Dissolve the N-[(2'-cyanobiphenyl-4-yl)methyl]-L-valine ester (1.0 eq) from Step 1 in a suitable solvent such as dichloromethane or toluene.[1]

  • Cool the solution to 0-5°C in an ice bath.

  • Add a base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (2.1 eq).[1][2]

  • Slowly add valeryl chloride (1.1 eq) to the mixture while maintaining the temperature between 0-10°C.[1]

  • Stir the reaction mixture at this temperature for approximately 3-5 hours.[1]

  • Quench the reaction by adding water.

  • Separate the organic layer and wash it sequentially with a 10% w/w sodium carbonate solution and a 10% w/w aqueous oxalic acid solution.[1]

  • Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure to yield N-(1-oxopentyl)-N-[(2'-cyanobiphenyl-4-yl)methyl]-L-valine ester as an oil.[1]

Step 3: Tetrazole Formation from Nitrile

This key step involves the [2+3] cycloaddition of an azide source to the nitrile group to form the tetrazole ring. The use of organotin reagents like tributyltin azide is common, though it requires careful handling due to toxicity.

Protocol Example:

  • To the N-(1-oxopentyl)-N-[(2'-cyanobiphenyl-4-yl)methyl]-L-valine ester (1.0 eq) from Step 2, add tri-n-butyltin chloride (1.5 eq) and sodium azide (3.0 eq).[8]

  • Add a suitable solvent and a base such as triethylamine.[8]

  • Reflux the mixture for 8-12 hours until the reaction is complete (monitored by HPLC or TLC).[8]

  • After cooling, the work-up typically involves acidic or basic treatment to decompose the tin complexes and remove tin residues, which is a critical purification challenge.[9]

  • The product, Valsartan ester, is then isolated through extraction and precipitation.

Step 4: Hydrolysis of the Ester to Yield Valsartan

The final step is the saponification of the ester group to yield the carboxylic acid, Valsartan.

Protocol Example:

  • Dissolve the Valsartan ester (1.0 eq) from Step 3 in a mixture of methanol and water.

  • Add a base, such as sodium hydroxide (e.g., 10% aqueous solution) or barium hydroxide, and stir at room temperature.[1][8]

  • The reaction is typically stirred for 10-24 hours to ensure complete hydrolysis.[1][8]

  • After completion, the methanol is often removed under reduced pressure.

  • The aqueous layer is washed with an organic solvent like dichloromethane to remove non-polar impurities.[8]

  • The aqueous layer is then cooled and acidified with a dilute acid (e.g., HCl) to a pH of approximately 1.0-1.5, causing the crude Valsartan to precipitate.[1]

  • The crude product is collected by filtration and subjected to purification.

Purification of Valsartan

Achieving high purity is critical for pharmaceutical applications. The final product is often purified by recrystallization from a suitable solvent system, such as ethyl acetate or a mixture of an alcohol and an ester solvent.[1][10][11]

Protocol Example (Recrystallization):

  • Dissolve the crude Valsartan in ethyl acetate at an elevated temperature (50-60°C).[1]

  • Slowly cool the solution to -15 to -20°C to induce crystallization.[1]

  • Filter the solid product, wash with cold ethyl acetate, and dry under vacuum at 45-50°C.[1]

  • Purity should be assessed by HPLC, with particular attention to chiral purity to ensure the enantiomeric excess is high (e.g., >99.9%).[1][12]

Data Presentation

The efficiency of each step can vary based on the specific reagents and conditions used. The following tables summarize representative quantitative data reported in the literature.

Table 1: Summary of Reaction Yields for Valsartan Synthesis

Step Reaction Reagents Typical Yield Reference
1 N-Alkylation This compound, L-valine methyl ester, K₂CO₃ 85% [7]
2 N-Acylation Valeryl chloride, Triethylamine 92% [1]
3 Tetrazole Formation Tributyltin azide 62% [1]
4 Hydrolysis NaOH, Methanol ~50-94% [1][13]

| - | Overall | - | ~54-60% |[14][15] |

Table 2: Comparison of Conditions for Step 1 (N-Alkylation)

L-Valine Ester Base Solvent Temperature Time Yield Reference
Benzyl Ester Na₂CO₃ Ethyl Acetate 70°C 12 h - [4][5]
Benzyl Ester Na₂CO₃ Acetone Reflux 15 h - [5][6]

| Methyl Ester | K₂CO₃ | Acetonitrile | Reflux (60°C) | 2 h | 85% |[7] |

Process Logic and Key Transformations

The synthesis is a logical sequence of bond-forming reactions to assemble the final molecule.

G start 4'-Bromomethyl- 2-cyanobiphenyl C-Br bond Cyano group (-CN) step1 N-Alkylation start:f1->step1 intermediate1 N-Alkylated Intermediate C-N bond formed Secondary Amine step1->intermediate1:f0 step2 N-Acylation intermediate2 N-Acylated Intermediate Amide bond formed Tertiary Amide step2->intermediate2:f0 step3 Cyclization intermediate3 Valsartan Ester Tetrazole ring formed Ester group present step3->intermediate3:f0 step4 Hydrolysis final Valsartan Free Carboxylic Acid step4->final:f0 intermediate1:f2->step2 intermediate2:f0->step3 -CN group intermediate3:f2->step4

Caption: Key chemical transformations in the Valsartan synthesis.

References

Application Notes and Protocols: 4'-Bromomethyl-2-cyanobiphenyl in Irbesartan Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4'-Bromomethyl-2-cyanobiphenyl is a pivotal intermediate in the synthesis of angiotensin II receptor blockers (ARBs), a class of antihypertensive drugs commonly known as "sartans." This document provides detailed application notes and experimental protocols for the synthesis of this compound and its precursor, 4'-methyl-2-cyanobiphenyl. It also outlines its subsequent use in the synthesis of Irbesartan. The protocols are supplemented with quantitative data, safety information, and diagrams to facilitate understanding and practical application in a research and development setting.

Introduction

This compound serves as a crucial building block in the pharmaceutical industry, particularly for the synthesis of Irbesartan, Losartan, Valsartan, and other sartan drugs.[1] Its bifunctional nature, featuring a reactive bromomethyl group and a cyano group on a biphenyl scaffold, allows for the systematic construction of the complex molecular architecture of these drugs. The primary synthetic route to this intermediate involves the radical bromination of 4'-methyl-2-cyanobiphenyl. This document details the synthesis of this precursor via a Suzuki-Miyaura coupling reaction, followed by its conversion to the target brominated compound.

Synthesis of 4'-methyl-2-cyanobiphenyl via Suzuki-Miyaura Coupling

The synthesis of the precursor, 4'-methyl-2-cyanobiphenyl, is efficiently achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between an aryl halide and an organoboron compound.[2][3]

Logical Relationship: Suzuki-Miyaura Coupling

Suzuki_Miyaura_Coupling A Aryl Halide (e.g., 2-Bromobenzonitrile) Catalyst Pd Catalyst (e.g., Pd(PPh3)4) A->Catalyst B Organoboron Compound (e.g., 4-Methylphenylboronic Acid) B->Catalyst Product 4'-methyl-2-cyanobiphenyl Catalyst->Product Coupling Reaction Base Base (e.g., Na2CO3) Base->Catalyst Solvent Solvent (e.g., Toluene/Ethanol/Water) Solvent->Catalyst

Caption: Suzuki-Miyaura coupling for 4'-methyl-2-cyanobiphenyl synthesis.

Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

  • 2-Bromobenzonitrile

  • 4-Methylphenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Sodium carbonate (Na₂CO₃)

  • Toluene

  • Ethanol

  • Water

  • Magnesium sulfate (MgSO₄)

Procedure: [4]

  • In a round-bottom flask, combine equimolar amounts of 2-bromobenzonitrile and 4-methylphenylboronic acid.

  • Add tetrakis(triphenylphosphine)palladium(0) as the catalyst.

  • Add toluene, sodium carbonate, and ethanol to the mixture.

  • Reflux the mixture with vigorous stirring for 6 to 12 hours (overnight is preferable).

  • Allow the mixture to cool to room temperature (10°C to 30°C).

  • Add hydrogen peroxide to the cooled mixture.

  • Stir the mixture and then extract with ether.

  • Wash the ether extract with water.

  • Dry the organic layer over magnesium sulfate.

  • Evaporate the solvent to yield 4'-methyl-2-cyanobiphenyl as an oil.

Quantitative Data: Synthesis of 4'-methyl-2-cyanobiphenyl
CatalystBaseSolventYield (%)Purity (%)Reference
Pd/CK₂CO₃Ethanol/Water----INVALID-LINK--
Ni(PPh₃)₂Cl₂-THF81.8---INVALID-LINK--
MnCl₂-THF7558.5 (crude)--INVALID-LINK--

Synthesis of this compound via Radical Bromination

The conversion of 4'-methyl-2-cyanobiphenyl to this compound is predominantly achieved through a free-radical bromination of the benzylic methyl group.

Experimental Workflow: Radical Bromination

Radical_Bromination_Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Isolation A Dissolve 4'-methyl-2-cyanobiphenyl in a suitable solvent (e.g., 1,2-dichloroethane) B Add Brominating Agent (e.g., N-Bromosuccinimide) A->B C Add Radical Initiator (e.g., Benzoyl Peroxide) B->C D Gradually heat the mixture to initiate the reaction C->D E Reflux for a specified duration (e.g., 4 hours) D->E F Cool the reaction mixture E->F G Wash with hot water F->G H Dry the organic phase G->H I Concentrate to obtain crystals H->I J Recrystallize for purification (e.g., from isopropyl ether) I->J

Caption: General workflow for the radical bromination of 4'-methyl-2-cyanobiphenyl.

Experimental Protocol: Radical Bromination

Materials:

  • 4'-methyl-2-cyanobiphenyl

  • N-Bromosuccinimide (NBS)

  • Benzoyl peroxide (BPO) or 2,2'-Azobisisobutyronitrile (AIBN)

  • 1,2-Dichloroethane (or another suitable solvent like monochlorobenzene)

  • Isopropyl ether (for recrystallization)

Procedure: [5]

  • Dissolve 467.3 g of 4'-methyl-2-cyanobiphenyl in 4.7 L of 1,2-dichloroethane in a suitable reaction vessel.

  • Add 467.3 g of N-bromosuccinimide and 9.3 g of benzoyl peroxide to the solution.

  • Heat the mixture very gradually to control the exothermic reaction.

  • Once the initial exotherm subsides, bring the mixture to reflux and maintain for 4 hours.

  • After the reaction is complete, cool the mixture to 50°C.

  • Wash the reaction mixture three times with hot water.

  • Separate the organic phase and dry it.

  • Concentrate the organic phase to obtain cream-colored crystals of this compound.

  • The crude product can be further purified by recrystallization from a suitable solvent like isopropyl ether.[6]

Quantitative Data: Synthesis of this compound
Brominating AgentRadical InitiatorSolventYield (%)Purity (%)Reference
N-BromosuccinimideBenzoyl Peroxide1,2-Dichloroethane----INVALID-LINK--
DibromohydantoinLED light (475nm)Dichloromethane9490--INVALID-LINK--[6]
H₂O₂/HBrVisible lightVarious tested7197--INVALID-LINK--[4]
Bromine2,2'-Azobis(2-methylbutyronitrile)Monochlorobenzene78---INVALID-LINK--[7]
Bromine2,2'-Azobis(4-methoxy-2,4-dimethylvaleronitrile)Ethylene dichloride89.499.0--INVALID-LINK--[8]

Application in Irbesartan Synthesis

This compound is a key starting material for the synthesis of Irbesartan. The synthesis involves the alkylation of 2-butyl-1,3-diazaspiro[4.4]non-1-en-4-one with this compound, followed by the formation of the tetrazole ring from the cyano group.

Signaling Pathway: Irbesartan Synthesis

Irbesartan_Synthesis cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Tetrazole Formation A This compound D 1-[(2'-cyanobiphenyl-4-yl)methyl]-2-n-butyl-4-spirocyclopentane-2-imidazolin-5-one A->D B 2-butyl-1,3-diazaspiro[4.4]non-1-en-4-one B->D C Base (e.g., NaOH) C->D F Irbesartan D->F E Azide Source (e.g., Sodium Azide) E->F

Caption: Key steps in the synthesis of Irbesartan from this compound.

Experimental Protocol: Synthesis of Irbesartan Intermediate

Materials:

  • This compound

  • 2-n-butyl-1,3-diazaspiro[4.4]non-1-en-4-one hydrochloride

  • Sodium hydroxide (NaOH)

  • Solvent (e.g., Dimethylformamide - DMF)

Procedure: [1][9]

  • React 2-n-butyl-1,3-diazaspiro[4.4]non-1-en-4-one hydrochloride with this compound in the presence of a base such as sodium hydroxide.

  • The reaction is typically carried out in a solvent like DMF.

  • The resulting product, 1-[(2'-cyanobiphenyl-4-yl)methyl]-2-n-butyl-4-spirocyclopentane-2-imidazolin-5-one, can be purified by column chromatography.[1]

This intermediate is then converted to Irbesartan by reacting the cyano group with an azide source, such as sodium azide, to form the tetrazole ring.[1][7]

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate safety precautions.

Hazard Statements: [10]

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H341: Suspected of causing genetic defects.

Precautionary Statements: [10][11]

  • P201: Obtain special instructions before use.

  • P202: Do not handle until all safety precautions have been read and understood.

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P264: Wash skin thoroughly after handling.

  • P270: Do not eat, drink or smoke when using this product.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

First Aid Measures: [12]

  • If inhaled: Move the victim into fresh air. If breathing is difficult, give oxygen.

  • Following skin contact: Take off contaminated clothing immediately. Wash off with soap and plenty of water.

  • Following eye contact: Rinse with pure water for at least 15 minutes.

  • Following ingestion: Rinse mouth with water. Do not induce vomiting. Call a doctor or Poison Control Center immediately.

Handling and Storage: [11]

  • Handle in a well-ventilated area.

  • Avoid contact with skin and eyes. Avoid formation of dust and aerosols.

  • Keep container tightly closed in a dry and well-ventilated place.

  • Store in a cool place.

Always refer to the material safety data sheet (MSDS) for complete and up-to-date safety information before handling this compound.[10][11][12]

References

Application Notes and Protocols for the Radical Bromination of 4'-Methyl-2-cyanobiphenyl

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the synthesis of 4'-(bromomethyl)-2-cyanobiphenyl, a key intermediate in the manufacturing of angiotensin II receptor blockers (ARBs), commonly known as sartans.[1][2] The primary synthetic route involves the radical bromination of the benzylic methyl group of 4'-methyl-2-cyanobiphenyl.[1] This application note outlines various established methods, including traditional approaches using N-bromosuccinimide (NBS) with a chemical initiator and more recent, greener methodologies employing visible light or alternative brominating agents. The protocols are presented with detailed experimental procedures, and quantitative data is summarized for comparative analysis. Additionally, diagrams illustrating the experimental workflow and the radical chain mechanism are provided to enhance understanding.

Introduction

4'-(Bromomethyl)-2-cyanobiphenyl is a critical building block in the synthesis of numerous pharmaceutical compounds, most notably the sartan class of antihypertensive drugs.[1][2] The selective bromination of the methyl group on the biphenyl scaffold is a key transformation. The most common and effective method for this conversion is a free-radical chain reaction, which allows for the selective functionalization of the benzylic position.[1] This document details several protocols for achieving this transformation, catering to different laboratory scales and environmental considerations.

Chemical Structures

CompoundStructure
4'-Methyl-2-cyanobiphenyl 4'-Methyl-2-cyanobiphenyl
4'-(Bromomethyl)-2-cyanobiphenyl 4'-(Bromomethyl)-2-cyanobiphenyl

Quantitative Data Summary

The following table summarizes the quantitative data from various reported protocols for the radical bromination of 4'-methyl-2-cyanobiphenyl.

Protocol ReferenceBrominating AgentRadical InitiatorSolventReaction Time (h)Yield (%)Purity (%)
Protocol 1 (PrepChem) [3]N-BromosuccinimideBenzoyl Peroxide1,2-Dichloroethane4Not specifiedNot specified
Protocol 2 (Flow Chemistry) [4]Dibromohydantoin475nm LED lightDichloromethane0.59490
Protocol 3 (Greener Method) [2]H2O2/HBrVisible LightDiethyl Carbonate38397
Protocol 4 (US Patent) [5]Br22,2'-Azobis(4-methoxy-2,4-dimethylvaleronitrile)Ethylene Dichloride389.499.0

Experimental Protocols

Protocol 1: Classical Wohl-Ziegler Bromination using NBS and Benzoyl Peroxide

This protocol is a traditional and widely practiced method for benzylic bromination.[2]

Materials:

  • 4'-Methyl-2-cyanobiphenyl

  • N-Bromosuccinimide (NBS)[3]

  • Benzoyl Peroxide[3]

  • 1,2-Dichloroethane[3]

  • Water

Procedure:

  • Dissolve 467.3 g of 4'-methyl-2-cyanobiphenyl in 4.7 L of 1,2-dichloroethane in a suitable reaction vessel.[3]

  • Add 467.3 g of N-bromosuccinimide and 9.3 g of benzoyl peroxide to the solution.[3]

  • Heat the mixture gradually to control the initial exothermic reaction.[3]

  • Once the exothermic reaction subsides, heat the mixture to reflux and maintain for 4 hours.[3]

  • After the reaction is complete, cool the mixture to 50°C.[3]

  • Wash the organic phase three times with hot water.[3]

  • Dry the organic phase and concentrate it under reduced pressure to obtain the crude product as cream-colored crystals.[3]

  • Further purification can be achieved by recrystallization.

Protocol 2: Continuous Flow Photochemical Bromination

This modern approach utilizes a flow reactor and photochemical initiation for a more controlled and efficient reaction.[4]

Materials:

  • 4'-Methyl-2-cyanobiphenyl

  • Dibromohydantoin[4]

  • Dichloromethane[4]

  • Sodium bisulfite

  • Isopropyl ether

Procedure:

  • Prepare two separate solutions:

    • Solution A: Dissolve 10 g of 4'-methyl-2-cyanobiphenyl in 30 mL of dichloromethane.[4]

    • Solution B: Dissolve 9 g of dibromohydantoin in 30 mL of dichloromethane.[4]

  • Load each solution into separate syringes and mount them on a syringe pump connected to a flow reactor.[4]

  • Set the flow rate for both syringes to 1.5 mL/min.[4]

  • Heat the flow reactor to 50°C using a constant temperature water bath.[4]

  • Irradiate the reactor with a 4000K LED light (475 nm) for 30 minutes while the solutions are being pumped through.[4]

  • Collect the product stream and quench the reaction by adding 15 g of sodium bisulfite.[4]

  • Separate the organic and aqueous layers.

  • Remove the solvent from the organic phase by rotary evaporation.[4]

  • Recrystallize the crude product from isopropyl ether, filter, and dry in an oven to obtain the pure product.[4]

Protocol 3: Green Radical Bromination with Visible Light Initiation

This environmentally friendly protocol avoids the use of halogenated solvents and traditional radical initiators.[2]

Materials:

  • 4'-Methyl-2-cyanobiphenyl

  • Hydrogen Peroxide (H2O2)

  • Hydrobromic Acid (HBr)

  • Diethyl Carbonate (DEC)[2]

  • 2-Propanol (for washing)

Procedure:

  • In a reaction vessel, dissolve 4'-methyl-2-cyanobiphenyl in diethyl carbonate.

  • Add 1.5 equivalents of HBr and 1.5 equivalents of H2O2.[2]

  • Irradiate the mixture with visible light for 3 hours at room temperature.[2]

  • Upon completion of the reaction, collect the precipitated product by filtration.

  • Wash the filter cake with 2-propanol to remove impurities and any residual bromine.[2]

  • Dry the product to obtain 4'-(bromomethyl)-2-cyanobiphenyl with high purity.

Safety Precautions

  • N-Bromosuccinimide (NBS): Irritant. Avoid contact with skin and eyes. Handle in a well-ventilated fume hood.[6]

  • Benzoyl Peroxide: Strong oxidizer, can be explosive. Handle with care and avoid heat, shock, or friction.

  • Azobisisobutyronitrile (AIBN): Can decompose, releasing nitrogen gas. Considered an explosive compound above 65°C. Safer than benzoyl peroxide but requires careful handling.[7] Pyrolysis can form highly toxic tetramethylsuccinonitrile.[7]

  • Bromine (Br2): Highly corrosive and toxic. Handle with extreme caution in a fume hood with appropriate personal protective equipment.

  • Dibromohydantoin: Corrosive and an oxidizer. Avoid contact with skin and eyes.

  • 1,2-Dichloroethane and Dichloromethane: Halogenated solvents that are suspected carcinogens. Handle in a fume hood.

  • Hydrogen Peroxide and Hydrobromic Acid: Corrosive. Handle with appropriate personal protective equipment.

Visualizations

Experimental Workflow

G Experimental Workflow for Radical Bromination cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start reagents Mix 4'-methyl-2-cyanobiphenyl, brominating agent, and solvent start->reagents initiator Add radical initiator reagents->initiator react Heat / Irradiate to initiate reaction initiator->react monitor Monitor reaction progress (e.g., TLC, HPLC) react->monitor quench Quench reaction monitor->quench extract Aqueous wash / Extraction quench->extract dry Dry organic layer extract->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify by recrystallization or chromatography concentrate->purify end Obtain pure 4'-(bromomethyl)-2-cyanobiphenyl purify->end

Caption: A generalized workflow for the radical bromination of 4'-methyl-2-cyanobiphenyl.

Radical Chain Reaction Mechanism

G Mechanism of Radical Bromination (Wohl-Ziegler) cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination initiator Initiator (e.g., AIBN) radicals 2 R• + N2 initiator->radicals Heat (Δ) nbs NBS radicals->nbs R• br_radical Br• nbs->br_radical + Succinimidyl radical start_mat 4'-Methyl-2-cyanobiphenyl benzyl_radical Benzylic Radical start_mat->benzyl_radical + Br• benzyl_radical->start_mat + HBr br2 Br2 benzyl_radical->br2 product 4'-(Bromomethyl)-2-cyanobiphenyl br2->product + Br• (regenerated) term1 Br• + Br• → Br2 term2 R• + R• → R-R term3 R• + Br• → R-Br

Caption: The radical chain mechanism for the Wohl-Ziegler bromination of a benzylic methyl group.

References

Application Notes and Protocols: Synthesis of 4'-Bromomethyl-2-cyanobiphenyl using N-bromosuccinimide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4'-Bromomethyl-2-cyanobiphenyl is a pivotal intermediate in the synthesis of angiotensin II receptor blockers (ARBs), a class of antihypertensive drugs commonly known as "sartans" (e.g., Losartan, Valsartan, and Irbesartan).[1][2] The synthesis of this key intermediate is most commonly achieved through the selective bromination of the benzylic methyl group of 4'-methyl-2-cyanobiphenyl. N-bromosuccinimide (NBS) is a widely used reagent for this transformation due to its ability to provide a low, constant concentration of bromine, which favors the desired free-radical substitution at the benzylic position while minimizing side reactions.[2][3] This document provides detailed application notes and experimental protocols for the synthesis of this compound using NBS.

Mechanism of Action

The reaction proceeds via a free-radical chain mechanism. A radical initiator, such as 2,2'-azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), is used to generate initial radicals upon heating or photochemical activation.[2][4] These radicals abstract a hydrogen atom from the methyl group of 4'-methyl-2-cyanobiphenyl to form a stabilized benzylic radical. This benzylic radical then reacts with NBS to yield the desired product, this compound, and a succinimidyl radical, which continues the chain reaction.[5]

Experimental Protocols

Herein are detailed experimental protocols for the synthesis of this compound using N-bromosuccinimide.

Protocol 1: Synthesis using NBS and Benzoyl Peroxide in 1,2-Dichloroethane

This protocol is adapted from a common synthetic route for this compound.[6]

Materials:

  • 4'-Methyl-2-cyanobiphenyl

  • N-bromosuccinimide (NBS)

  • Benzoyl peroxide (BPO)

  • 1,2-Dichloroethane

  • Water

Procedure:

  • In a suitable reaction vessel, dissolve 467.3 g of 4'-methyl-2-cyanobiphenyl in 4.7 L of 1,2-dichloroethane.

  • Add 467.3 g of N-bromosuccinimide and 9.3 g of benzoyl peroxide to the mixture.[6]

  • Heat the mixture gradually to reflux, ensuring good control over the exothermic reaction.[6]

  • Maintain the reaction at reflux for 4 hours.[6]

  • After the reaction is complete, cool the mixture to 50°C.

  • Wash the organic phase three times with hot water.[6]

  • Dry the organic phase and concentrate it to obtain cream-colored crystals of this compound.[6]

Protocol 2: Synthesis using NBS and AIBN in Dichloromethane

This protocol provides an alternative using a different radical initiator and solvent.

Materials:

  • 4'-Methyl-2-cyanobiphenyl (OTBN)

  • N-bromosuccinimide (NBS)

  • 2,2'-Azobisisobutyronitrile (AIBN)

  • Dichloromethane

  • Water

Procedure:

  • To a reaction flask, add 100 g of 4'-methyl-2-cyanobiphenyl and 500 ml of dichloromethane.[7]

  • Add 100 g of NBS and 5 g of AIBN to the reaction mixture.[7]

  • Stir the mixture at 40°C to 45°C for 4 to 5 hours.[7] Monitor the reaction progress by HPLC.

  • After completion, cool the reaction mixture to room temperature.

  • Wash the organic layer with water (2 x 100 ml).[7]

  • Strip off the dichloromethane to obtain the crude product.[7] Further purification can be achieved by recrystallization.

Quantitative Data Summary

The following table summarizes quantitative data from various reported syntheses of this compound.

Starting MaterialBrominating AgentInitiatorSolventTemp. (°C)Time (h)Yield (%)Reference
4'-Methyl-2-cyanobiphenylN-bromosuccinimideBenzoyl Peroxide1,2-DichloroethaneReflux4Not specified[6]
4'-Methyl-2-cyanobiphenylDibromohydantoinLED light (475nm)Dichloromethane500.594[1]
4'-Methyl-2-cyanobiphenylBr₂2,2'-azobis(4-methoxy-2,4-dimethylvaleronitrile)Ethylene dichloride40±2389.4[8]
4'-Methyl-2-cyanobiphenylN-bromosuccinimideAIBNDichloromethane40-454-5>97 (purity)[7]
4'-Methyl-2-cyanobiphenylN-bromosuccinimideAIBNMethyl acetate60-65Not specified83.7[9]
4'-Methyl-2-cyanobiphenylN-bromosuccinimideNot specifiedMonochlorobenzeneNot specifiedNot specified85.4[10]
2-cyano-4'-methylbiphenylDibromohydantoinBenzyltriethylammonium bromide (catalyst)Tetrachloroethylene60-110882.3[11]

Visualizations

Reaction Workflow Diagram

The following diagram illustrates the general workflow for the synthesis of this compound using N-bromosuccinimide.

SynthesisWorkflow Start Start: 4'-Methyl-2-cyanobiphenyl Reagents Add: - N-bromosuccinimide (NBS) - Radical Initiator (AIBN/BPO) - Solvent Start->Reagents Mixing Reaction Reaction: Heat to initiate (e.g., 40-80°C) Reagents->Reaction Monitoring Monitor Progress (e.g., HPLC, TLC) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Workup: - Cool reaction - Wash with water - Separate organic layer Monitoring->Workup Complete Isolation Isolation: - Remove solvent - Recrystallize Workup->Isolation Product Product: this compound Isolation->Product

Caption: General workflow for the synthesis of this compound.

Reaction Mechanism Overview

The following diagram illustrates the key steps in the free-radical bromination of 4'-methyl-2-cyanobiphenyl with NBS.

ReactionMechanism Initiation Initiation Initiator Radical Initiator (e.g., AIBN) Radical 2 R• Initiator->Radical Heat NBS N-Bromosuccinimide (NBS) Br_Radical Bromine Radical (Br•) NBS->Br_Radical Reaction with R• or HBr Product This compound Succinimide_Radical Succinimide Radical NBS->Succinimide_Radical Substrate 4'-Methyl-2-cyanobiphenyl Br_Radical->Substrate H abstraction Propagation Propagation Benzylic_Radical Benzylic Radical Substrate->Benzylic_Radical Benzylic_Radical->NBS Br abstraction Benzylic_Radical->Product Succinimide_Radical->Substrate H abstraction (regenerates Br•)

Caption: Key steps in the free-radical mechanism of benzylic bromination with NBS.

References

Application Note: High-Performance Liquid Chromatography for Purity Assessment of 4'-Bromomethyl-2-cyanobiphenyl

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

4'-Bromomethyl-2-cyanobiphenyl is a critical intermediate in the synthesis of angiotensin II receptor antagonists, a class of drugs widely used for the treatment of hypertension. The purity of this intermediate is crucial as it directly impacts the quality and safety of the final active pharmaceutical ingredient (API). This application note details a robust analytical High-Performance Liquid Chromatography (HPLC) method for the determination of the purity of this compound and the separation of its key process-related impurities, namely the starting material 4'-methyl-2-cyanobiphenyl and the over-brominated by-product 4'-(dibromomethyl)-[1,1'-biphenyl]-2-carbonitrile.

Method Summary

The developed method utilizes reversed-phase chromatography with a C18 stationary phase and a phosphate buffer/acetonitrile mobile phase under isocratic conditions. Detection is performed using a UV detector at 258 nm, which provides good sensitivity for the analyte and its related substances. The method is specific, accurate, and precise, making it suitable for quality control in both research and manufacturing environments.

Chromatographic Conditions

The following table summarizes the optimized HPLC conditions for the analysis of this compound.

ParameterValue
Stationary Phase C18, 5 µm, 4.6 x 250 mm
Mobile Phase Acetonitrile : 20mM Potassium DihydrogenOrthophosphate buffer (pH 3.2 adjusted withorthophosphoric acid) (60:40 v/v)
Flow Rate 1.0 mL/min
Column Temperature 40°C
Detection Wavelength 258 nm
Injection Volume 10 µL
Diluent Acetonitrile
Run Time 20 minutes
System Suitability

System suitability tests are essential to ensure the performance of the chromatographic system. The following parameters should be met before sample analysis.

ParameterAcceptance Criteria
Theoretical Plates (N) > 2000
Tailing Factor (T) ≤ 2.0
Relative Standard Deviation (RSD) ofPeak Area (n=6) ≤ 2.0%

Experimental Protocol

Reagents and Materials
  • Acetonitrile (HPLC grade)

  • Potassium dihydrogen orthophosphate (AR grade)

  • Orthophosphoric acid (AR grade)

  • Water (HPLC grade)

  • This compound reference standard

  • 4'-methyl-2-cyanobiphenyl reference standard

  • 4'-(dibromomethyl)-[1,1'-biphenyl]-2-carbonitrile reference standard

Preparation of Solutions

2.1. Mobile Phase Preparation (20mM Phosphate Buffer, pH 3.2)

  • Weigh 2.72 g of potassium dihydrogen orthophosphate and dissolve it in 1000 mL of HPLC grade water.

  • Adjust the pH of the solution to 3.2 with diluted orthophosphoric acid.

  • Filter the buffer solution through a 0.45 µm membrane filter.

  • Prepare the mobile phase by mixing the filtered buffer and acetonitrile in a 40:60 (v/v) ratio.

  • Degas the mobile phase by sonication or vacuum filtration before use.

2.2. Standard Solution Preparation (100 µg/mL)

  • Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask.

  • Dissolve and dilute to volume with acetonitrile.

2.3. Sample Solution Preparation (100 µg/mL)

  • Accurately weigh about 10 mg of the this compound sample into a 100 mL volumetric flask.

  • Dissolve and dilute to volume with acetonitrile.

Chromatographic Procedure
  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Perform six replicate injections of the standard solution.

  • Verify that the system suitability criteria are met.

  • Inject the sample solution in duplicate.

  • Calculate the purity of the sample using the area normalization method.

Calculation

The purity of this compound is calculated as follows:

Experimental Workflow

HPLC_Workflow prep_mobile_phase Mobile Phase Preparation (Buffer + Acetonitrile) system_equilibration HPLC System Equilibration prep_mobile_phase->system_equilibration prep_std_solution Standard Solution Preparation (100 µg/mL) system_suitability System Suitability Test (6 injections of Standard) prep_std_solution->system_suitability prep_sample_solution Sample Solution Preparation (100 µg/mL) sample_analysis Sample Analysis (Duplicate Injections) prep_sample_solution->sample_analysis system_equilibration->system_suitability check_criteria Check Acceptance Criteria system_suitability->check_criteria check_criteria->system_equilibration Criteria Not Met check_criteria->sample_analysis Criteria Met data_processing Data Processing and Purity Calculation sample_analysis->data_processing report Generate Report data_processing->report

Caption: Workflow for the HPLC purity analysis of this compound.

Application Notes and Protocols for the Synthesis of Sartan Drugs Utilizing 4'-Bromomethyl-2-cyanobiphenyl

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The "sartan" class of drugs, including prominent examples like Losartan, Valsartan, and Irbesartan, are angiotensin II receptor antagonists widely prescribed for the management of hypertension and heart failure.[1] A critical building block in the synthesis of many of these active pharmaceutical ingredients (APIs) is 4'-Bromomethyl-2-cyanobiphenyl.[1][2] This intermediate provides the essential biphenyl scaffold and a reactive bromomethyl group that allows for the coupling with various heterocyclic moieties, which are characteristic of the different sartan drugs. The cyano group on the second phenyl ring serves as a precursor to the tetrazole ring, a key structural feature for the pharmacological activity of most sartans.

These application notes provide an overview of the synthetic strategies and detailed protocols for the synthesis of several sartan drugs, with a focus on the pivotal role of this compound.

Synthesis of Losartan

Losartan is synthesized by alkylating a substituted imidazole derivative with this compound, followed by the formation of the tetrazole ring.

Key Synthetic Steps:

  • Alkylation: 2-n-butyl-4-chloro-5-formylimidazole is alkylated with this compound. This reaction is typically carried out in the presence of a base and a suitable solvent.

  • Reduction: The resulting aldehyde is reduced to a primary alcohol using a reducing agent like sodium borohydride.

  • Tetrazole Formation: The cyano group of the biphenyl moiety is converted to a tetrazole ring using an azide source, such as sodium azide, often in the presence of an amine hydrochloride.

Experimental Protocol: Synthesis of Losartan Potassium

Step 1: Synthesis of 2-n-butyl-4-chloro-1-[2'-(cyanobiphenyl-4-yl)methyl]-5-formylimidazole

  • To a stirred solution of demineralized water (360 ml) and sodium hydroxide flakes (14.4 gm, 0.36 M), add toluene (900 ml), a phase transfer catalyst such as Benzyl triethyl ammonium chloride (TEBAC) (7.2 gm), 4'-(Bromomethyl)-2-cyanobiphenyl (90 gm, 0.33 M), and 2-butyl-4-chloro-5-formyl imidazole (65 gm, 0.34 M) at room temperature (25 - 30 °C).[3]

  • Stir the solution at room temperature for 28-30 hours.[3]

  • Upon reaction completion (monitored by TLC), separate the organic layer.[3]

  • Extract the aqueous layer with 200 ml of toluene.[3]

  • Combine the organic layers and wash with 150 ml of 7% sodium hydroxide solution, followed by a final wash with 200 ml of water.[3]

  • The resulting organic layer contains the 'cyano aldehyde'.[4][5]

Step 2: Synthesis of 2-n-butyl-4-chloro-1-[2'-(cyanobiphenyl-4-yl)methyl]-5-(hydroxymethyl)imidazole

  • The 'cyano aldehyde' from the previous step is reduced with sodium borohydride to yield the corresponding 'cyano alcohol'.[4][5][6]

Step 3: Synthesis of Losartan and its Potassium Salt

  • The 'cyano alcohol' is reacted with sodium azide in the presence of triethylamine hydrochloride in a polar solvent to form Losartan.[6]

  • Losartan is then converted to its potassium salt by treatment with a potassium hydroxide solution.[6]

Quantitative Data Summary for Losartan Synthesis

StepReactant 1Reactant 2Key ReagentsSolventTemperature (°C)Time (h)
1 4'-(Bromomethyl)-2-cyanobiphenyl (90g)2-butyl-4-chloro-5-formyl imidazole (65g)NaOH (14.4g), TEBAC (7.2g)Toluene/Water25-3028-30
2 'Cyano aldehyde'-Sodium borohydride---
3 'Cyano alcohol'Sodium azideTriethylamine HClPolar Solvent--

Synthetic Workflow for Losartan

G A This compound C Alkylation (NaOH, TEBAC) A->C B 2-n-butyl-4-chloro-5-formylimidazole B->C D 2-n-butyl-4-chloro-1-[2'-(cyanobiphenyl-4-yl)methyl]-5-formylimidazole C->D E Reduction (NaBH4) D->E F 2-n-butyl-4-chloro-1-[2'-(cyanobiphenyl-4-yl)methyl]-5-(hydroxymethyl)imidazole E->F G Tetrazole Formation (NaN3, Et3N.HCl) F->G H Losartan G->H I Salt Formation (KOH) H->I J Losartan Potassium I->J

Caption: Synthetic pathway for Losartan Potassium.

Synthesis of Valsartan

The synthesis of Valsartan involves the N-alkylation of an L-valine ester with this compound, followed by acylation and tetrazole formation.

Key Synthetic Steps:

  • N-Alkylation: L-valine methyl ester hydrochloride is alkylated with 4'-bromomethyl-2'-cyanobiphenyl.[7]

  • Acylation: The resulting product is acylated with valeryl chloride.[7]

  • Tetrazole Formation and Hydrolysis: The cyano group is converted to a tetrazole ring, and the ester is hydrolyzed to give Valsartan.[7]

Experimental Protocol: Synthesis of (S)-N-[(2'-cyanobiphenyl-4-yl]methyl]-(L)-valine benzyl ester

  • Dissolve 4-Bromomethyl-2-cyanobiphenyl (114 gm) in acetone (500 ml).[8]

  • Slowly add this solution over 4 hours to a refluxing solution of L-valine benzylester.[8]

  • Maintain the mixture at reflux for 15 hours.[8]

  • Distill off the solvent completely under vacuum below 50 °C.[8]

  • Add water (600 ml) to the residue at room temperature.[8]

  • Extract the reaction mass with methylene dichloride (300 ml).[8]

  • Wash the organic layer with water (500 ml) and then with 10% sodium chloride solution (300 ml).[8]

  • Dry the organic layer over sodium sulfate and distill under vacuum below 50 °C to obtain the product.[8]

Quantitative Data Summary for Valsartan Intermediate Synthesis

StepReactant 1Reactant 2Key ReagentsSolventTemperature (°C)Time (h)
1 4-Bromomethyl-2-cyanobiphenyl (114g)L-valine benzylester-AcetoneReflux15
2 (S)-N-[(2'-cyanobiphenyl-4-yl]methyl]-(L)-valine benzyl esterValeryl chlorideBaseCH2Cl2--
3 Acylated intermediateTributyltin azide----

Synthetic Workflow for Valsartan

G A This compound C N-Alkylation A->C B L-valine methyl ester B->C D N-[(2'-cyanobiphenyl-4-yl)methyl]-L-valine methyl ester C->D E Acylation (Valeryl chloride) D->E F N-Pentanoyl-N-[(2'-cyanobiphenyl-4-yl)methyl]-L-valine methyl ester E->F G Tetrazole Formation (Tributyltin azide) F->G H Valsartan Methyl Ester G->H I Hydrolysis H->I J Valsartan I->J

Caption: Synthetic pathway for Valsartan.

Synthesis of Irbesartan

Irbesartan synthesis involves the reaction of 4-bromomethyl-2'-cyanobiphenyl with a spirocyclopentane-imidazolin-5-one derivative, followed by the formation of the tetrazole ring.[9]

Key Synthetic Steps:

  • Alkylation: 2-n-butyl-1,3-diazaspiro[9][9]non-1-en-4-one hydrochloride is reacted with 4-bromomethyl-2'-cyanobiphenyl.[9]

  • Tetrazole Formation: The resulting intermediate, 1-[(2'-cyanobiphenyl-4-yl)methyl]-2-n-butyl-4-spirocyclopentane-2-imidazolin-5-one, is treated with an azide source to form the tetrazole ring of Irbesartan.[9]

Experimental Protocol: General Procedure

  • The synthesis involves the condensation of 4'-Bromomethyl-biphenyl-2-carbonitrile with 2-butyl-1,3-diaza-spiro[9][9]non-1-en-4-one hydrochloride using a base like sodium hydride in a solvent such as dimethylformamide (DMF).[10]

  • The subsequent tetrazole formation is achieved by treating the intermediate with tributyltinazide in xylene, followed by deprotection steps.[10]

Quantitative Data Summary for Irbesartan Synthesis

StepReactant 1Reactant 2Key ReagentsSolventTemperature (°C)Time (h)
1 4-bromomethyl-2'-cyanobiphenyl2-n-butyl-1,3-diazaspiro[9][9]non-1-en-4-one HClSodium hydroxide---
2 1-[(2'-cyanobiphenyl-4-yl)methyl]-2-n-butyl-4-spirocyclopentane-2-imidazolin-5-oneSodium azideDimethylamine HCl---

Synthetic Workflow for Irbesartan

G A This compound C Alkylation (NaOH) A->C B 2-n-butyl-1,3-diazaspiro[4,4]non-1-en-4-one B->C D 1-[(2'-cyanobiphenyl-4-yl)methyl]-2-n-butyl-4-spirocyclopentane-2-imidazolin-5-one C->D E Tetrazole Formation (NaN3) D->E F Irbesartan E->F

Caption: Synthetic pathway for Irbesartan.

Application in the Synthesis of Other Sartans

This compound is also a key intermediate in the synthesis of other sartan drugs:

  • Telmisartan: It is used in the alkylation of 2-n-propyl-4-methyl-6-(1'-methylbenzimidazol-2'-yl)benzimidazole, followed by hydrolysis of the cyano group.[11]

  • Candesartan: In one synthetic route, it is used to N-alkylate a dinitroanthranilate derivative.[12]

  • Olmesartan: While some syntheses of Olmesartan utilize a pre-formed tetrazole on the biphenyl moiety (N-(Triphenylmethyl)-5-[4'-(bromomethyl)biphenyl-2-yl]tetrazole), the synthesis of this key intermediate often starts from 2-cyano-4'-methylbiphenyl, which is then brominated to this compound.[13][14]

This compound is a versatile and indispensable intermediate in the pharmaceutical industry for the synthesis of a wide range of sartan drugs. Its bifunctional nature allows for the efficient construction of the complex molecular architectures required for their therapeutic activity. The protocols outlined above, derived from established literature, provide a foundation for researchers and drug development professionals in the synthesis of these important antihypertensive agents.

References

Application Notes: AIBN as a Radical Initiator in the Synthesis of 4'-Bromomethyl-2-cyanobiphenyl

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

4'-Bromomethyl-2-cyanobiphenyl is a critical starting material in the synthesis of several angiotensin II receptor antagonists, a class of antihypertensive drugs commonly known as 'sartans' like Valsartan and Losartan.[1][2] The synthesis of this key intermediate predominantly involves the selective bromination of the benzylic methyl group of 4'-methyl-2-cyanobiphenyl. This transformation is efficiently achieved via a free-radical chain reaction, where a radical initiator plays a pivotal role. Azobisisobutyronitrile (AIBN) is a widely used and effective radical initiator for this benzylic bromination due to its predictable decomposition and the formation of stable radicals.[3][4]

Reaction Mechanism: Free-Radical Benzylic Bromination

The bromination of the methyl group on the biphenyl scaffold proceeds through a classic free-radical chain mechanism, which consists of three main stages: initiation, propagation, and termination.[5][6] AIBN is particularly effective as an initiator because it decomposes upon heating (typically between 66°C and 72°C) into two 2-cyano-2-propyl radicals and a stable nitrogen gas molecule, which helps to drive the reaction forward.[3]

1. Initiation: The process begins with the thermal decomposition of AIBN, generating two 2-cyano-2-propyl radicals.[3] These radicals then react with the brominating agent, typically N-Bromosuccinimide (NBS) or molecular bromine (Br₂), to produce a bromine radical (Br•), which initiates the propagation steps.

2. Propagation: This is a cyclic, self-sustaining phase.

  • A bromine radical abstracts a hydrogen atom from the benzylic methyl group of 4'-methyl-2-cyanobiphenyl. This is the rate-determining step and results in the formation of a resonance-stabilized benzylic radical and hydrogen bromide (HBr).
  • The newly formed benzylic radical then reacts with another molecule of the brominating agent (NBS or Br₂) to yield the desired product, this compound, and regenerates a bromine radical. This new bromine radical can then participate in another cycle, thus propagating the chain reaction.[6][7]

3. Termination: The chain reaction is eventually terminated when two radicals combine to form a stable, non-radical species. This can occur in several ways, such as the combination of two bromine radicals, two benzylic radicals, or a bromine and a benzylic radical.[5][6]

G cluster_initiation Initiation cluster_propagation Propagation Cycle cluster_termination Termination AIBN AIBN radicals 2 x 2-Cyano-2-propyl Radicals + N₂ AIBN->radicals Heat (Δ) Start_Mat 4'-Methyl-2-cyanobiphenyl Br_rad Br• radicals->Br_rad + Br₂ Br2 Br₂ Benzyl_Rad Benzylic Radical Start_Mat->Benzyl_Rad + Br• Product This compound Benzyl_Rad->Product + Br₂ Br_rad_prop Br• Benzyl_Rad->Br_rad_prop - HBr Product->Start_Mat Regenerates Br• to repeat cycle Br2_prop Br₂ Br_rad_term Br• Br2_term Br₂ Br_rad_term->Br2_term + Br• Br_rad_term2 Br• Benzyl_Rad_term Benzylic Radical Dimer Dimer by-product Benzyl_Rad_term->Dimer + Benzylic Radical workflow reactants 1. Combine Reactants - 4'-Methyl-2-cyanobiphenyl - Brominating Agent (e.g., NBS, Br₂) - AIBN - Solvent reaction 2. Heat Reaction Mixture (e.g., Reflux at 40-80°C) reactants->reaction workup 3. Reaction Work-up - Cooling - Washing (e.g., with water) - Phase Separation reaction->workup purification 4. Purification - Solvent Evaporation - Recrystallization workup->purification product 5. Isolate Product - Filtration and Drying - Obtain this compound purification->product

References

Application Notes and Protocols: Reaction of 4'-Bromomethyl-2-cyanobiphenyl with Imidazole Derivatives in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reaction of 4'-bromomethyl-2-cyanobiphenyl with various imidazole derivatives is a cornerstone of modern pharmaceutical synthesis, particularly in the manufacturing of Angiotensin II Receptor Blockers (ARBs). This class of drugs, which includes blockbuster medications like Losartan, Candesartan, and Olmesartan, is critical in the management of hypertension and heart failure.[1][2] The core of this synthetic strategy involves the N-alkylation of a substituted imidazole ring with the biphenyl moiety, a key step in assembling the final active pharmaceutical ingredient (API).[1][3][4] Understanding the nuances of this reaction is paramount for process chemists and drug developers aiming for efficient, scalable, and high-purity production of these life-saving medicines.

Core Reaction and Mechanism

The fundamental transformation is a nucleophilic substitution reaction where the nitrogen atom of the imidazole ring attacks the electrophilic benzylic carbon of this compound, displacing the bromide ion. The reaction is typically facilitated by a base to deprotonate the imidazole, thereby increasing its nucleophilicity.

Applications in Drug Synthesis

The primary application of this reaction is in the synthesis of sartans (ARBs). The this compound fragment provides the essential biphenyl scaffold, while the substituted imidazole derivative constitutes the core heterocyclic motif responsible for binding to the angiotensin II type 1 (AT1) receptor.[2]

  • Losartan Synthesis: In the synthesis of Losartan, this compound is reacted with 2-butyl-4-chloro-5-formylimidazole.[4][5] This is followed by reduction of the formyl group and subsequent formation of the tetrazole ring from the nitrile group.[5][6]

  • Candesartan Synthesis: For Candesartan, the reaction involves the N-alkylation of a benzimidazole derivative, such as ethyl 2-(tert-butoxycarbonylamino)-3-nitrobenzoate, which is later transformed into the final benzimidazole ring system.[7]

  • Olmesartan Synthesis: The synthesis of Olmesartan utilizes the alkylation of a more complex imidazole derivative, ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate.[8][9][10]

Experimental Protocols

The following are generalized experimental protocols for the N-alkylation of imidazole derivatives with this compound. It is crucial to note that specific conditions may vary depending on the substituents on the imidazole ring.

Protocol 1: Alkylation using Potassium Carbonate in Acetonitrile

This is a common and relatively mild method suitable for many imidazole derivatives.

Materials:

  • This compound

  • Substituted imidazole derivative

  • Potassium carbonate (anhydrous)

  • Acetonitrile (anhydrous)

Procedure:

  • To a stirred solution of the substituted imidazole derivative (1.0 eq) in anhydrous acetonitrile, add anhydrous potassium carbonate (1.5 - 2.0 eq).

  • Add a solution of this compound (1.0 - 1.2 eq) in anhydrous acetonitrile dropwise at room temperature.

  • Heat the reaction mixture to a specified temperature (typically 50-80 °C) and monitor the reaction progress by TLC or HPLC.

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

Protocol 2: Alkylation using Sodium Hydroxide with a Phase Transfer Catalyst

This method is often employed for less reactive imidazoles or in large-scale preparations.

Materials:

  • This compound

  • Substituted imidazole derivative

  • Sodium hydroxide

  • Phase transfer catalyst (e.g., tetrabutylammonium bromide - TBAB)

  • Toluene or another suitable organic solvent

  • Water

Procedure:

  • Dissolve the substituted imidazole derivative (1.0 eq) and the phase transfer catalyst (0.05 - 0.1 eq) in a suitable organic solvent (e.g., toluene).

  • Add an aqueous solution of sodium hydroxide (2.0 - 3.0 eq).

  • To this two-phase system, add a solution of this compound (1.0 - 1.2 eq) in the same organic solvent.

  • Stir the mixture vigorously at the desired temperature (e.g., 25-60 °C) until the reaction is complete as monitored by TLC or HPLC.

  • Separate the organic layer, and wash it with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by appropriate methods.

Quantitative Data Summary

The following table summarizes representative quantitative data for the reaction of this compound with various imidazole derivatives in the synthesis of different sartans.

Imidazole DerivativeProduct Intermediate ForBase/CatalystSolventTemp (°C)Time (h)Yield (%)Reference(s)
2-n-butyl-4-chloro-5-formyl imidazoleLosartanK₂CO₃Acetonitrilereflux4-6~90[5]
2-n-butyl-4-chloro-5-formyl imidazoleLosartanNaOH / TEBACToluene/Water25-3028-30-[4]
Methyl N,3-dinitroanthranilateCandesartanTriethylamineTHFreflux663.5[11]
Ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylateOlmesartanK₂CO₃DMAc40-4512~90[8]
Ethyl-4-(1-hydroxy-1-methylethyl)-2-propylimidazole -5-carboxylateOlmesartanNaHDMF60--[10]

TEBAC: Triethylbenzylammonium chloride, DMAc: N,N-Dimethylacetamide, THF: Tetrahydrofuran, DMF: N,N-Dimethylformamide. Yields are approximate and can vary based on specific reaction conditions and scale.

Visualizations

Signaling Pathway of Angiotensin II Receptor Blockers

ARB_Pathway Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I cleavage by Renin Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II conversion by ACE ACE AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor binds to Effects Vasoconstriction, Aldosterone Secretion, Sodium Retention AT1_Receptor->Effects activates ARB Angiotensin II Receptor Blockers (e.g., Losartan) ARB->AT1_Receptor blocks Blood_Pressure Increased Blood Pressure Effects->Blood_Pressure leads to

Caption: Renin-Angiotensin-Aldosterone System and the action of ARBs.

Experimental Workflow for N-Alkylation

Alkylation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification Start Start Reactants Charge Imidazole Derivative, Base, and Solvent Start->Reactants Add_Bromide Add 4'-Bromomethyl- 2-cyanobiphenyl Reactants->Add_Bromide Heat Heat and Stir Add_Bromide->Heat Monitor Monitor Progress (TLC/HPLC) Heat->Monitor Cool Cool to RT Monitor->Cool Reaction Complete Filter Filter Inorganic Salts Cool->Filter Concentrate Concentrate Filtrate Filter->Concentrate Purify Purify Crude Product (Recrystallization/Chromatography) Concentrate->Purify End Final Product Purify->End

Caption: General workflow for the synthesis of sartan precursors.

Conclusion

The reaction between this compound and imidazole derivatives remains a vital transformation in the pharmaceutical industry. Its successful implementation is key to the efficient synthesis of a major class of antihypertensive drugs. The choice of reaction conditions, including the base, solvent, and temperature, is critical and must be optimized for each specific imidazole substrate to ensure high yields and purity of the desired product. The protocols and data presented herein provide a foundational understanding for researchers and professionals in the field of drug development and manufacturing.

References

Application Notes and Protocols for the Large-Scale Synthesis of 4'-Bromomethyl-2-cyanobiphenyl

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

4'-Bromomethyl-2-cyanobiphenyl is a critical starting material and key intermediate in the pharmaceutical industry, primarily for the synthesis of angiotensin II receptor antagonists, a class of antihypertensive drugs commonly known as "sartans" (e.g., Valsartan, Losartan, Irbesartan).[1][2][3][4] The efficiency, scalability, and environmental impact of its synthesis are of paramount importance for pharmaceutical production. This document provides detailed protocols for two distinct and scalable methods for synthesizing this compound: a classical radical-initiated bromination and a modern, greener photocatalytic approach.

The general synthetic pathway involves the selective bromination of the benzylic methyl group of 2-cyano-4'-methylbiphenyl.

G cluster_main General Synthesis Pathway A 2-Cyano-4'-methylbiphenyl (Starting Material) B This compound (Product) A->B Benzylic Bromination

Caption: General reaction scheme for the synthesis of this compound.

Synthesis Protocols

Two primary methods for the large-scale synthesis are detailed below. Protocol 1 describes the traditional Wohl-Ziegler reaction, an established industrial method. Protocol 2 outlines a more recent, environmentally conscious light-induced method.

Protocol 1: Classical Radical Bromination (Wohl-Ziegler Reaction)

This method utilizes a chemical radical initiator, such as benzoyl peroxide (BPO) or 2,2'-azobisisobutyronitrile (AIBN), and a brominating agent like N-bromosuccinimide (NBS) or elemental bromine in a halogenated solvent.[4][5][6][7][8]

Experimental Protocol:

  • Reaction Setup: In a suitable reactor, dissolve 2-cyano-4'-methylbiphenyl (e.g., 467.3 g) in a solvent such as 1,2-dichloroethane (e.g., 4.7 L).[5]

  • Addition of Reagents: Add N-bromosuccinimide (e.g., 467.3 g) and a radical initiator, such as benzoyl peroxide (e.g., 9.3 g).[5]

  • Reaction Execution: Heat the mixture gradually to reflux. The reaction is exothermic and requires careful temperature control. Maintain the reflux for approximately 4 hours.[5]

  • Workup: After the reaction is complete, cool the mixture to approximately 50°C.

  • Purification: Wash the organic phase three times with hot water. Dry the organic phase and concentrate it under reduced pressure to yield the crude product.

  • Isolation: The resulting cream-colored crystals of this compound can be further purified by recrystallization from a suitable solvent system, such as n-hexane or an ethylene dichloride/n-heptane mixture, followed by filtration and drying.[5][7][8]

G start Start dissolve 1. Dissolve 2-cyano-4'-methylbiphenyl in 1,2-dichloroethane start->dissolve add_reagents 2. Add N-Bromosuccinimide (NBS) and Benzoyl Peroxide (BPO) dissolve->add_reagents reflux 3. Heat to Reflux (~4 hours) (Control Exotherm) add_reagents->reflux cool 4. Cool to 50°C reflux->cool wash 5. Wash with Hot Water (3x) cool->wash concentrate 6. Concentrate Organic Phase wash->concentrate crystallize 7. Recrystallize, Filter & Dry concentrate->crystallize end Product: Crystalline This compound crystallize->end

Caption: Workflow for the Classical Radical Bromination protocol.

Protocol 2: Green Photocatalytic Bromination

This modern approach uses visible light to initiate the radical reaction, employing a greener solvent and a bromine source generated in situ from hydrogen peroxide (H₂O₂) and hydrobromic acid (HBr).[1]

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-cyano-4'-methylbiphenyl (e.g., 10.00 g, 51.7 mmol) in diethyl carbonate (DEC) (e.g., 50 mL).[1]

  • Addition of Reagents: Add 30% w/w hydrogen peroxide (H₂O₂) (e.g., 6.7 mL, 1.5 equiv) and 47 wt % hydrobromic acid (HBr) (e.g., 5.8 mL, 1.0 equiv) to the stirred solution at room temperature. The mixture will turn a deep red color.[1]

  • Photo-irradiation: Place a visible light source (e.g., LED bulb) approximately one centimeter from the reaction flask. Keep the flask open to the atmosphere and stir at room temperature for 3 hours.[1]

  • Workup and Isolation: After 3 hours, cool the mixture on an ice bath. The product may precipitate directly.

  • Purification: The product can be collected by vacuum filtration. For enhanced purity, the mixture can be diluted with ice-cold 2-propanol (iPrOH) before filtration.[1]

  • Drying: Wash the collected solid with ice-cold iPrOH and dry in vacuo to yield the final product.[1]

G start Start dissolve 1. Dissolve 2-cyano-4'-methylbiphenyl in Diethyl Carbonate (DEC) start->dissolve add_reagents 2. Add H₂O₂ and HBr at Room Temperature dissolve->add_reagents irradiate 3. Irradiate with Visible Light (~3 hours) add_reagents->irradiate cool 4. Cool on Ice Bath irradiate->cool precipitate 5. Dilute with cold iPrOH (Optional) cool->precipitate filter 6. Vacuum Filter & Wash with cold iPrOH precipitate->filter end Product: Purified This compound filter->end

Caption: Workflow for the Green Photocatalytic Bromination protocol.

Data Summary

The following table summarizes the key quantitative parameters for the two protocols, allowing for a direct comparison of their efficiency and conditions.

ParameterProtocol 1: Classical Radical BrominationProtocol 2: Green Photocatalytic Bromination
Starting Material 2-cyano-4'-methylbiphenyl2-cyano-4'-methylbiphenyl
Brominating Agent N-Bromosuccinimide (NBS) or Bromine (Br₂)H₂O₂ / HBr (in situ Br₂ formation)
Initiator / Catalyst Benzoyl Peroxide (BPO) or AIBNVisible Light
Solvent 1,2-dichloroethane, MonochlorobenzeneDiethyl Carbonate (DEC)
Temperature Reflux (e.g., 60-85°C)Room Temperature
Reaction Time ~4-6 hours~3 hours
Reported Yield 85-88%[7][8]71%[1]
Reported Purity 98.5-98.7% (LC Purity)[7][8]97% (HPLC Purity)[1]
Key Advantage Well-established, high yieldGreener solvent, milder conditions, no chemical initiator

References

Green Chemistry Approaches to 4'-Bromomethyl-2-cyanobiphenyl Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for greener synthetic routes to 4'-Bromomethyl-2-cyanobiphenyl, a key intermediate in the synthesis of sartan-based antihypertensive drugs. The focus is on environmentally benign methodologies that reduce waste, avoid hazardous reagents, and utilize more sustainable energy sources.

Visible Light-Induced Bromination with H₂O₂/HBr

This approach offers a significant improvement over traditional methods by replacing chemical radical initiators with visible light and utilizing an in-situ generated bromine source. Diethyl carbonate is employed as a greener alternative to hazardous chlorinated solvents.[1][2]

Logical Relationship: Photochemical Bromination

cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_products Products & Byproducts 2-Cyano-4'-methylbiphenyl 2-Cyano-4'-methylbiphenyl Radical_Initiation Radical Initiation 2-Cyano-4'-methylbiphenyl->Radical_Initiation H2O2_HBr H₂O₂/HBr H2O2_HBr->Radical_Initiation Diethyl_Carbonate Diethyl Carbonate (Solvent) Bromination Benzylic Bromination Diethyl_Carbonate->Bromination Visible_Light Visible Light (LED) Visible_Light->Radical_Initiation Room_Temp Room Temperature Room_Temp->Bromination Radical_Initiation->Bromination Product This compound Bromination->Product Water Water (Byproduct) Bromination->Water Precipitation Precipitation & Filtration Product->Precipitation

Caption: Workflow for visible light-induced bromination.

Quantitative Data
ParameterValueReference
Substrate2-Cyano-4'-methylbiphenyl[1]
Bromine SourceH₂O₂/HBr system[1]
SolventDiethyl Carbonate[1][2]
InitiatorVisible Light (Household LED)[1]
TemperatureRoom Temperature[1]
Reaction Time3 hours[1]
Yield71%[1]
Product Purity97%[1]
PurificationFiltration and washing with 2-propanol[1][2]
Experimental Protocol

Materials:

  • 2-Cyano-4'-methylbiphenyl

  • Hydrogen peroxide (H₂O₂, 30 wt%)

  • Hydrobromic acid (HBr, 48 wt%)

  • Diethyl carbonate (DEC)

  • 2-Propanol (iPrOH), ice-cold

  • Standard laboratory glassware

  • Visible light source (e.g., household LED bulb)

  • Magnetic stirrer

Procedure:

  • In a suitable reaction flask, dissolve 2-cyano-4'-methylbiphenyl in diethyl carbonate.

  • To the stirred solution, add hydrogen peroxide followed by the dropwise addition of hydrobromic acid. The mixture will turn deep red.[1]

  • Position the visible light source approximately one centimeter from the reaction flask.

  • Stir the reaction mixture at room temperature for 3 hours. The flask can be kept open to the atmosphere.[1]

  • After 3 hours, cool the mixture on an ice bath.

  • The product may be filtered directly or after dilution with ice-cold 2-propanol to enhance precipitation.[1]

  • Wash the collected solid with ice-cold 2-propanol.

  • Dry the product in vacuo to obtain this compound.

Photo-initiated Bromination using Dibromohydantoin

This method utilizes dibromohydantoin (DBDMH) as a stable and easy-to-handle brominating agent, activated by light. This avoids the use of more hazardous reagents like elemental bromine and does not require a chemical initiator.[3][4]

Synthetic Pathway: Photo-bromination with DBDMH

OTBN 4'-Methyl-2-cyanobiphenyl (OTBN) Reaction Bromination Reaction OTBN->Reaction DBDMH Dibromohydantoin DBDMH->Reaction Solvent Dichloromethane Solvent->Reaction Light Light (Sunlight or Lamp) Light->Reaction Product This compound (Br-OTBN) Reaction->Product Byproducts Dibrominated byproduct (Br₂-OTBN) Unreacted OTBN Reaction->Byproducts Workup Aqueous Wash & Concentration Product->Workup Byproducts->Workup Purification Suspension in Ethyl Acetate Workup->Purification Final_Product Pure Br-OTBN Purification->Final_Product

Caption: Synthesis of Br-OTBN using DBDMH and light.

Quantitative Data
ParameterValue (Example)Reference
Substrate4'-Methyl-2-cyanobiphenyl (OTBN) (0.50 mol)[3][4]
Brominating AgentDibromohydantoin (94g)[3][4]
SolventDichloromethane (300ml)[3][4]
InitiatorLight (e.g., sunlight)[4]
Temperature0-10 °C[3][4]
Reaction Time4 hours[3]
Conversion (HPLC)Br-OTBN: 91.5%, Br₂-OTBN: 5.05%, OTBN: 3.45%[3]
Yield (Isolated)85%[4]
Product Purity>98%[4]
Experimental Protocol

Materials:

  • 4'-Methyl-2-cyanobiphenyl (OTBN)

  • Dibromohydantoin (DBDMH)

  • Dichloromethane

  • 5% Sodium bicarbonate solution

  • Water

  • Ethyl acetate

  • Three-necked flask

  • Low-temperature bath

  • Light source

Procedure:

  • In a 2L three-necked flask, add 96.6g (0.50mol) of 4'-methyl-2-cyanobiphenyl, 94g of dibromohydantoin, and 300ml of dichloromethane.[3]

  • Control the temperature of the mixture between 0-10°C using a low-temperature bath.[3][4]

  • Expose the reaction mixture to light for 4 hours to complete the reaction.[3]

  • After the reaction, wash the solution sequentially with 400ml of 5% sodium bicarbonate and 400ml of water.[3]

  • Concentrate the organic layer to dryness to obtain a crude solid.

  • Suspend the crude solid in 200ml of ethyl acetate and stir for washing.

  • Heat the suspension to 50-55°C and hold for 2 hours.

  • Gradually cool to 10-15°C and allow to crystallize for 4 hours.

  • Filter the solid and dry to obtain the pure product.[4]

Continuous Flow Synthesis

Continuous flow chemistry offers enhanced safety, better process control, and scalability for the synthesis of this compound. This protocol uses dibromohydantoin as the brominating agent and an LED light source for initiation in a flow reactor.[5]

Experimental Workflow: Continuous Flow Synthesis

Syringe_A Syringe A: 2-Cyano-4'-methylbiphenyl in Dichloromethane Syringe_Pump Syringe Pump Syringe_A->Syringe_Pump Syringe_B Syringe B: Dibromohydantoin in Dichloromethane Syringe_B->Syringe_Pump Flow_Reactor Flow Reactor (50°C, 475nm LED) Syringe_Pump->Flow_Reactor Quench Quenching (Sodium Bisulfite) Flow_Reactor->Quench Separation Liquid-Liquid Separation Quench->Separation Evaporation Rotary Evaporation Separation->Evaporation Recrystallization Recrystallization (Isopropyl Ether) Evaporation->Recrystallization Final_Product Pure Product Recrystallization->Final_Product

Caption: Continuous flow synthesis of this compound.

Quantitative Data
ParameterValueReference
Reactant A10g 2-cyano-4-methylbiphenyl in 30mL dichloromethane[5]
Reactant B9g dibromohydantoin in 30mL dichloromethane[5]
Flow Rate1.5 mL/min for each syringe[5]
Reactor Temperature50°C[5]
Light Source4000K LED (475nm)[5]
Reaction Time30 minutes[5]
Quenching Agent15g Sodium bisulfite[5]
PurificationRecrystallization from isopropyl ether[5]
Experimental Protocol

Materials and Equipment:

  • 2-Cyano-4-methylbiphenyl

  • Dibromohydantoin

  • Dichloromethane

  • Sodium bisulfite

  • Isopropyl ether

  • Two syringes

  • Flow syringe pump

  • Flow reactor with a constant temperature water bath and LED light source

Procedure:

  • Prepare solution A by dissolving 10g of 2-cyano-4-methylbiphenyl in 30mL of dichloromethane and load it into syringe A.[5]

  • Prepare solution B by dissolving 9g of dibromohydantoin in 30mL of dichloromethane and load it into syringe B.[5]

  • Mount both syringes on the flow syringe pump.

  • Set the flow rate for both syringes to 1.5 mL/min.[5]

  • Heat the flow reactor to 50°C using the constant temperature water bath.[5]

  • Turn on the 4000K LED light (475nm).[5]

  • Start the syringe pump to feed the reactants into the flow reactor. The reaction time is 30 minutes.[5]

  • Collect the product stream and add 15g of sodium bisulfite to quench the reaction.

  • Perform a liquid-liquid separation and collect the organic phase.

  • Remove the solvent by rotary evaporation.

  • Recrystallize the crude product from isopropyl ether.

  • Filter and dry the crystals to obtain the pure product.

Other Promising Green Approaches

Several other green chemistry principles can be applied to the synthesis of this compound, although detailed protocols for this specific transformation are less commonly published.

  • Electrochemical Synthesis : This method involves the in-situ generation of bromine from bromide salts, which circumvents the need to handle hazardous elemental bromine directly.[6] This approach is a promising green alternative for benzylic brominations.

  • Ultrasound-Assisted Synthesis : Sonochemistry can enhance reaction rates and yields in various organic transformations.[7][8][9] The application of ultrasound could potentially reduce reaction times and energy consumption in the bromination of 2-cyano-4'-methylbiphenyl.

  • Microwave-Assisted Synthesis : Microwave irradiation is another alternative energy source that can accelerate organic reactions, often leading to higher yields and shorter reaction times under solvent-free or reduced solvent conditions.[10]

  • Phase-Transfer Catalysis (PTC) : PTC is a powerful technique for carrying out reactions between reagents in immiscible phases.[11][12][13] While not directly demonstrated for the bromination step in the literature found, it is a valuable green tool for many organic syntheses and could be explored for this process.

These alternative methods represent fertile ground for further research and development to create even more sustainable and efficient syntheses of this important pharmaceutical intermediate.

References

Application Notes and Protocols for the Flow Chemistry Preparation of 4'-Bromomethyl-2-cyanobiphenyl

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

4'-Bromomethyl-2-cyanobiphenyl is a crucial intermediate in the synthesis of angiotensin II receptor antagonists, a class of drugs widely used for the treatment of hypertension. The preparation of this compound traditionally involves batch processes which can present challenges in terms of safety, scalability, and control over reaction parameters. Flow chemistry offers a promising alternative, providing enhanced safety, improved heat and mass transfer, and precise control over reaction conditions, leading to higher yields and purity. These application notes provide a detailed protocol for the synthesis of this compound using a continuous flow setup.

Reaction Principle:

The synthesis involves the radical bromination of the methyl group of 2-cyano-4'-methylbiphenyl. This is typically achieved using a brominating agent such as N-bromosuccinimide (NBS) or dibromohydantoin, in the presence of a radical initiator under light or thermal initiation. In a flow chemistry setup, the reagents are continuously pumped and mixed in a reactor coil, allowing for precise control of residence time and temperature.

Experimental Protocols

Materials and Equipment:

  • Starting Material: 2-Cyano-4'-methylbiphenyl

  • Brominating Agent: Dibromohydantoin

  • Solvent: Dichloromethane (DCM)

  • Quenching Agent: Sodium bisulfite solution

  • Flow Chemistry System:

    • Two syringe pumps or HPLC pumps

    • T-mixer

    • Flow reactor (e.g., PFA or FEP tubing of a specific inner diameter and length)

    • Thermostatic bath or a reactor heating module

    • LED light source (e.g., 475 nm)[1]

    • Back pressure regulator

    • Collection vessel

Stock Solution Preparation:

  • Solution A (Substrate): Dissolve 2-cyano-4'-methylbiphenyl (e.g., 10 g) in dichloromethane (30 mL) and place it in a syringe for Pump A.[1]

  • Solution B (Brominating Agent): Dissolve dibromohydantoin (e.g., 9 g) in dichloromethane (30 mL) and place it in a syringe for Pump B.[1]

Flow Reaction Setup and Procedure:

  • Assemble the flow chemistry system as illustrated in the workflow diagram below.

  • Set the temperature of the reactor to 50°C using the thermostatic bath.[1]

  • Set the flow rates for both syringe pumps. For example, set the flow rate of both Pump A and Pump B to 1.5 mL/min.[1]

  • Turn on the LED light source directed at the flow reactor.[1]

  • Start the pumps simultaneously to introduce the reagent streams into the T-mixer and then into the heated and irradiated reactor coil.

  • Allow the system to reach a steady state, which is typically 3-5 times the residence time.

  • The reaction mixture exiting the reactor is passed through a back pressure regulator (set to e.g., 5 bar) to prevent solvent evaporation and ensure smooth flow.

  • Collect the product stream in a vessel containing a quenching solution of sodium bisulfite to neutralize any unreacted brominating agent.[1]

  • After the reaction is complete, quench the collected product by adding 15g of sodium bisulfite.[1]

  • Separate the organic phase, remove the solvent by rotary evaporation, and recrystallize the crude product from a suitable solvent such as isopropyl ether to obtain the pure this compound.[1]

Data Presentation

The following table summarizes the reaction parameters and outcomes based on a representative flow chemistry process. Optimization of these parameters is recommended for specific laboratory setups.

ParameterValueReference
Starting Material2-Cyano-4'-methylbiphenyl[1]
Brominating AgentDibromohydantoin[1]
SolventDichloromethane[1]
Concentration of Solution A10 g / 30 mL[1]
Concentration of Solution B9 g / 30 mL[1]
Flow Rate (Pump A)1.5 mL/min[1]
Flow Rate (Pump B)1.5 mL/min[1]
Total Flow Rate3.0 mL/min
Reactor Volume (example)4.5 mL
Residence Time (example)1.5 min
Temperature50°C[1]
Light Source4000K LED (475 nm)[1]
Purity (Crude)90%[1]
Yield (after purification)94%[1]

Mandatory Visualization

G cluster_reagents Reagent Preparation cluster_flow_system Flow Chemistry System cluster_workup Work-up and Purification A Solution A: 2-Cyano-4'-methylbiphenyl in DCM PumpA Syringe Pump A A->PumpA B Solution B: Dibromohydantoin in DCM PumpB Syringe Pump B B->PumpB Mixer T-Mixer PumpA->Mixer PumpB->Mixer Reactor Flow Reactor (Heated & Irradiated) Mixer->Reactor BPR Back Pressure Regulator Reactor->BPR Quench Quenching (Sodium Bisulfite) BPR->Quench Separation Phase Separation Quench->Separation Evaporation Solvent Evaporation Separation->Evaporation Recrystallization Recrystallization Evaporation->Recrystallization Product Final Product: This compound Recrystallization->Product Reaction cluster_conditions cluster_product reactant1 2-Cyano-4'-methylbiphenyl plus + reactant2 Dibromohydantoin arrow -> conditions DCM, 50°C Flow Reactor, hv (475 nm) product This compound cluster_reactants cluster_reactants cluster_conditions cluster_conditions cluster_product cluster_product

References

Troubleshooting & Optimization

minimizing dibromo byproduct in 4'-Bromomethyl-2-cyanobiphenyl synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4'-Bromomethyl-2-cyanobiphenyl, a key intermediate in the production of sartan-class drugs.[1] The primary focus of this guide is to address the common challenge of minimizing the formation of the 4'-(dibromomethyl)-2-cyanobiphenyl byproduct.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for the synthesis of this compound?

A1: The most prevalent method is the radical bromination of 4'-methyl-2-cyanobiphenyl.[1] This is typically achieved using a brominating agent in the presence of a radical initiator. Common brominating agents include N-Bromosuccinimide (NBS) and elemental bromine (Br₂).[2][3] The reaction is usually carried out in a suitable solvent, such as a halogenated hydrocarbon or an alkane.[4]

Q2: What is the primary byproduct in this synthesis, and why is it a concern?

A2: The primary byproduct is 4'-(dibromomethyl)-2-cyanobiphenyl, which arises from the over-bromination of the starting material. Its formation reduces the yield of the desired monobromo product and complicates the purification process.[3]

Q3: How can I minimize the formation of the dibromo byproduct?

A3: Several strategies can be employed to minimize dibromination:

  • Control of Brominating Agent Stoichiometry: Using an excessive amount of the brominating agent can lead to an increase in the dibromo byproduct.[3] It is crucial to carefully control the molar ratio of the brominating agent to the 4'-methyl-2-cyanobiphenyl. For instance, when using bromine, a molar ratio of 0.4 to 0.7 moles of bromine per mole of starting material is recommended to suppress the formation of the dibromo compound.[5]

  • Choice of Brominating Agent: While both NBS and bromine can be used, the reaction conditions for each need to be optimized. When using NBS, it is advisable to use freshly recrystallized material to avoid side reactions.[6]

  • Reaction Temperature: The reaction temperature can influence the selectivity of the bromination. Following established protocols for specific brominating agents and initiators is important. For example, reactions with bromine and AIBN have been successfully carried out at temperatures between 40°C and 65°C.[3][4]

  • Gradual Addition of Brominating Agent: A slow, dropwise addition of the brominating agent over several hours can help maintain a low concentration of the brominating species in the reaction mixture, thus favoring monobromination.[4][7]

  • Use of Oxidants with Bromine: When using elemental bromine, the co-produced hydrogen bromide (HBr) can inhibit the reaction.[5][8] Employing an oxidant, such as sodium bromate, can regenerate bromine from the HBr, which helps the reaction to proceed and can improve selectivity.[5]

Q4: How can I remove the dibromo byproduct during purification?

A4: Recrystallization is a common and effective method for purifying this compound and removing the dibromo byproduct.[3] A solvent system of ethylene dichloride and n-heptane has been shown to be effective.[3] Another reported method involves suspending the crude product in methyl ethyl ketone, heating, and then cooling to crystallize the purified product.[9]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
High levels of dibromo byproduct - Excess brominating agent.- Reaction temperature is too high.- Rapid addition of brominating agent.- Reduce the molar equivalent of the brominating agent. For bromine, a ratio of 0.4-0.7 to the starting material is suggested.[5]- Optimize and lower the reaction temperature.- Add the brominating agent dropwise over an extended period (e.g., 5 hours).[4][7]
Low conversion of starting material - Insufficient amount of brominating agent.- Deactivated radical initiator.- Inhibition by HBr byproduct (when using Br₂).- Increase the molar equivalent of the brominating agent, while monitoring for dibromo formation.- Use a fresh batch of radical initiator.- If using bromine, consider adding an oxidant like sodium bromate to regenerate bromine from HBr.[5]- In some cases, a slight excess of the brominating agent (e.g., 1.05 equivalents) might be necessary to drive the reaction to completion.
Product discoloration - Residual bromine in the final product.- Wash the reaction mixture with an aqueous solution of a reducing agent, such as sodium bisulfite, to quench any remaining bromine.[10]- Perform a thorough recrystallization.
Inconsistent reaction yields - Presence of water in the reaction mixture (especially with NBS).- Inefficient radical initiation.- Ensure the use of anhydrous solvents, particularly when using NBS in solvents like carbon tetrachloride.[6][11]- Ensure the radical initiator is appropriate for the reaction temperature and is used in a sufficient amount (e.g., 1-5 mol%).

Experimental Protocols

Method 1: Bromination using Bromine and a Radical Initiator

This protocol is based on a method designed to produce the monobromo product with high selectivity.[3]

  • Reaction Setup: In a reaction vessel, charge 4'-methyl-2-cyanobiphenyl (1.0 eq), a suitable solvent such as ethylene dichloride, and a radical initiator like 2,2'-azobis(4-methoxy-2,4-dimethylvaleronitrile) (e.g., 0.05 eq).

  • Temperature Control: Adjust the internal temperature to 40°C ± 2°C.

  • Bromine Addition: Add bromine (1.0 eq) dropwise to the reaction mixture over a period of 2 hours, maintaining the temperature at 40°C ± 2°C.

  • Reaction Monitoring: After the addition is complete, maintain the reaction mixture at the same temperature for one hour. Monitor the reaction progress by a suitable analytical method like LC analysis.

  • Work-up: Upon completion, wash the reaction mixture with water. Separate the organic layer and concentrate it by removing the solvent.

  • Purification: Recrystallize the obtained solid from a mixture of ethylene dichloride and n-heptane to yield pure this compound.[3]

Method 2: Bromination using N-Bromosuccinimide (NBS)

This is a classic method for benzylic bromination.[2]

  • Reaction Setup: Dissolve 4'-methyl-2-cyanobiphenyl (1.0 eq) in a solvent like 1,2-dichloroethane. Add N-bromosuccinimide (1.0 eq) and a radical initiator such as benzoyl peroxide (e.g., 0.02 eq).

  • Heating: Gradually heat the mixture to reflux, being careful to control the initial exothermic reaction.

  • Reaction Time: Maintain the reaction at reflux for approximately 4 hours.

  • Work-up: Cool the reaction mixture to about 50°C and wash it three times with hot water.

  • Isolation: Dry the organic phase and concentrate it to obtain the crude product as crystals. Further purification can be achieved by recrystallization.

Quantitative Data Summary

The following tables summarize the results from various reported experimental conditions, highlighting the selectivity for the desired monobromo product over the dibromo byproduct.

Table 1: Bromination with Bromine (Br₂) and a Radical Initiator [3]

ExampleStarting MaterialMonobromo-product (%)Dibromo-product (%)Selectivity (%)Yield (%)
14'-methyl-2-cyanobiphenyl92.05.094.889.4
24'-methyl-2-cyanobiphenyl91.25.494.487.7
34'-methyl-2-cyanobiphenyl87.08.591.183.0
Comparative4'-methyl-2-cyanobiphenyl80.29.289.774.5

Table 2: Bromination with Dibromohydantoin under Light Irradiation [12]

ExampleStarting MaterialMonobromo-product (%)Dibromo-product (%)Unreacted Material (%)
14'-methyl-2-cyanobiphenyl91.55.053.45
24'-methyl-2-cyanobiphenyl89.26.764.04
34'-methyl-2-cyanobiphenyl91.25.952.85

Visual Guides

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Bromination Reaction cluster_workup Work-up and Purification start Charge Reactor with 4'-methyl-2-cyanobiphenyl, Solvent, and Initiator temp_control Adjust Temperature (e.g., 40-65°C) start->temp_control add_br2 Slowly Add Brominating Agent (e.g., Br₂ or NBS solution) temp_control->add_br2 react Maintain Temperature and Stir for Specified Time add_br2->react monitor Monitor Reaction (e.g., LC Analysis) react->monitor quench Quench and Wash (e.g., with water or sodium bisulfite) monitor->quench separate Separate Organic Layer quench->separate concentrate Concentrate by Solvent Removal separate->concentrate recrystallize Recrystallize Crude Product concentrate->recrystallize product Pure 4'-Bromomethyl- 2-cyanobiphenyl recrystallize->product

Caption: General experimental workflow for the synthesis of this compound.

troubleshooting_logic issue High Dibromo Byproduct? cause1 Excess Brominating Agent issue->cause1 Yes cause2 Reaction Temp Too High issue->cause2 Yes cause3 Fast Addition Rate issue->cause3 Yes no_issue Proceed with Standard Protocol issue->no_issue No solution1 Reduce Molar Ratio of Brominating Agent cause1->solution1 solution2 Optimize and Lower Reaction Temperature cause2->solution2 solution3 Add Brominating Agent Dropwise Over Time cause3->solution3

Caption: Troubleshooting logic for addressing high levels of dibromo byproduct.

References

Technical Support Center: Controlling Exothermic Reactions in the Synthesis of 4'-Bromomethyl-2-cyanobiphenyl

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on managing the exothermic nature of the 4'-Bromomethyl-2-cyanobiphenyl synthesis. Below, you will find troubleshooting guides and frequently asked questions to ensure a safe, efficient, and high-yield reaction.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis, focusing on immediate actions and preventative measures related to thermal control.

Q1: My reaction temperature is increasing uncontrollably. What should I do immediately?

A: An uncontrolled temperature rise, or a "runaway reaction," is a serious safety concern. Take the following steps immediately:

  • Stop Reagent Addition: Immediately cease the dropwise addition of the brominating agent (e.g., Bromine, NBS).

  • Enhance Cooling: Increase the cooling capacity of your reaction setup. This can be achieved by lowering the temperature of the cooling bath (e.g., using an ice-salt or dry ice-acetone bath) or increasing the flow rate of the coolant.

  • Ensure Proper Agitation: Verify that the mechanical stirrer is functioning correctly and providing vigorous mixing. Poor agitation can lead to localized hot spots where reagents accumulate.

  • Emergency Quenching (If Necessary): If the temperature continues to rise rapidly despite the above measures, prepare for an emergency quench by adding a pre-cooled, inert solvent to dilute the reaction mixture.

Q2: I am observing a sudden and rapid temperature spike after an initial induction period. What is the likely cause and how can I prevent it?

A: This often indicates an accumulation of unreacted reagents followed by a sudden, rapid initiation of the reaction. The primary cause is adding the brominating agent faster than it can be consumed at the current reaction temperature.

  • Prevention:

    • Slower Addition Rate: Significantly slow down the addition rate of the brominating agent. A multi-hour addition period is common in scaled-up reactions.[1][2][3]

    • Confirm Initiation: Ensure the reaction has initiated before proceeding with the bulk of the reagent addition. This can sometimes be observed by a slight, controlled temperature increase or a color change.

    • Maintain Set Temperature: Do not let the reaction temperature fall too low during addition, as this can slow the reaction rate and lead to reagent buildup.[1]

Q3: My reaction is proceeding very slowly, and I'm tempted to increase the heating rate. What are the risks?

A: A slow reaction can be caused by temperatures that are too low or an insufficient amount of radical initiator.[1] Rapidly increasing the temperature is risky because:

  • It can push the reaction from a controlled state to a dangerous, runaway exotherm.

  • High temperatures can cause the radical initiator to decompose too quickly, leading to a burst of reactivity followed by premature termination of the reaction.[1]

  • Increased temperatures can promote the formation of undesirable by-products, such as 4'-dibromomethyl-2-cyanobiphenyl, which reduces the selectivity and yield of the desired product.[1][2]

Instead of rapid heating, consider a gradual temperature increase in small increments or adding a small additional portion of the radical initiator.

Q4: I am forming a significant amount of the dibromo-byproduct. How can temperature control help minimize this?

A: The formation of the dibromo-byproduct is a known issue that lowers selectivity to 85-90%.[1] While stoichiometry is key, thermal control is also crucial. High local temperatures can increase the rate of the second bromination, leading to more dibromo-byproduct. To minimize its formation:

  • Maintain a Lower Reaction Temperature: Operate within the lower end of the recommended temperature range for your specific initiator and solvent system (e.g., 40-65°C).[1][2][3]

  • Ensure Even Heat Distribution: Vigorous stirring is essential to prevent hot spots where the dibromo-compound is more likely to form.

  • Slow Reagent Addition: A slow, controlled addition of the brominating agent ensures it reacts with the starting material before having a chance to react with the mono-brominated product.

G cluster_0 start Monitor Reaction Temperature temp_check Is Temp > Set Point +5°C? start->temp_check stop_add Stop Reagent Addition temp_check->stop_add Yes continue_mon Continue Monitoring temp_check->continue_mon No inc_cool Increase Cooling stop_add->inc_cool cool_check Is Temperature Decreasing? inc_cool->cool_check resume Resume Addition Slowly and Monitor cool_check->resume Yes emergency Emergency Stop (e.g., Quench) cool_check->emergency No resume->start continue_mon->start

Caption: Troubleshooting workflow for a potential runaway exothermic reaction.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for controlling the exotherm in this synthesis?

A: The main strategies revolve around managing the rate of heat generation and the efficiency of heat removal. Key methods include:

  • Controlled Reagent Addition: Adding the brominating agent dropwise over several hours is the most critical control parameter.[1][2][3]

  • Gradual Heating & External Cooling: The reaction mixture should be heated gradually to initiate the reaction.[4] An external cooling bath (e.g., water, ice-water) should be used to maintain a stable internal temperature throughout the addition process.

  • Solvent Dilution: Using an adequate amount of solvent (typically 1 to 20 times the weight of the starting material) provides a larger thermal mass to absorb the heat generated.[1]

  • Appropriate Initiator Selection: Choosing a radical initiator that performs optimally and predictably within your desired temperature range is essential for a controlled reaction rate.

Q2: How does the choice of radical initiator or initiation method affect temperature control?

A: The choice of initiator directly dictates the required reaction temperature, which in turn affects the potential for a hazardous exotherm.

  • Chemical Initiators: Compounds like 2,2'-azobisisobutyronitrile (AIBN) and benzoyl peroxide have specific temperature ranges where they decompose at a steady, predictable rate.[1][2][3] Operating above this range can cause rapid decomposition, releasing a large amount of energy and initiating the reaction too quickly.

  • Photochemical Initiation: Using light (e.g., a mercury lamp or natural sunlight) to initiate the reaction offers an excellent level of control.[1][5][6] The reaction can be started or stopped almost instantly by turning the light source on or off, providing a safety switch that chemical initiators lack. This method can also be effective at lower temperatures (0-15°C), which naturally slows the exothermic release.[5][6]

Q3: What is the role of the solvent in managing the reaction's heat?

A: The solvent plays a crucial role beyond simply dissolving the reagents.

  • Heat Sink: A larger volume of solvent acts as a "heat sink," absorbing the energy released by the reaction and buffering against rapid temperature changes.

  • Heat Transfer: The solvent facilitates the transfer of heat from the reaction mixture to the walls of the reactor and into the cooling bath.

  • Reaction Rate: The choice of solvent can influence the reaction rate. Solvents like halogenated hydrocarbons (e.g., 1,2-dichloroethane, monochlorobenzene) are often used because they are relatively inert to bromination, preventing side reactions that could generate additional heat.[1][2][4]

G cluster_params cluster_details center Exotherm Control reagent Reagent Addition center->reagent temp Temperature center->temp cooling Cooling & Agitation center->cooling initiator Initiator Choice center->initiator solvent Solvent Selection center->solvent reagent_det Slow / Dropwise Rate Controlled Stoichiometry reagent->reagent_det temp_det Gradual Heating Maintain Stable Setpoint temp->temp_det cooling_det Efficient Heat Removal Prevent Hot Spots cooling->cooling_det initiator_det Correct Half-Life @ Temp Photochemical vs. Chemical initiator->initiator_det solvent_det Sufficient Dilution High Heat Capacity solvent->solvent_det

Caption: Key interdependent parameters for effective exothermic control.

Data Presentation

Table 1: Comparison of Published Reaction Conditions

Brominating AgentRadical InitiatorSolventTemperature (°C)Addition Time (h)Yield (%)
N-BromosuccinimideBenzoyl Peroxide1,2-DichloroethaneReflux (gradual heating)Not SpecifiedNot Specified
Bromine (Br₂)2,2'-azobis(4-methoxy-2,4-dimethylvaleronitrile)Ethylene Dichloride40 ± 2289.4
Sodium Bromide / Sodium Bromate(In situ Br₂ generation)Ethyl Acetate / Water35 - 45685
Bromine (Br₂)2,2'-azobisisobutyronitrile (AIBN)Monochlorobenzene60 - 65583.5
Bromine (Br₂)2,2'-azobis(2-methylbutyronitrile)Monochlorobenzene65575
DibromohydantoinLight (Photochemical)Dichloromethane0 - 10Not Applicable91.5 (Conversion)

Data compiled from references[1][2][4][5][7][8].

Experimental Protocols

Protocol: Synthesis via Radical Bromination with Bromine and AIBN

This protocol is a representative example based on common industrial methods and emphasizes safety and temperature control.[1][2][3]

Materials:

  • 4'-Methyl-2-cyanobiphenyl (1.0 eq)

  • 2,2'-Azobisisobutyronitrile (AIBN) (0.02 - 0.05 eq)

  • Bromine (Br₂) (1.0 - 1.05 eq)

  • Monochlorobenzene (approx. 7-10 volumes relative to starting material)

  • Cooling bath (e.g., water bath)

  • Reaction vessel equipped with a mechanical stirrer, thermometer, dropping funnel, and reflux condenser.

Procedure:

  • Setup: In a four-necked flask, charge 4'-Methyl-2-cyanobiphenyl, monochlorobenzene, and AIBN.

  • Inert Atmosphere: Purge the vessel with an inert gas like nitrogen.

  • Heating: Begin stirring and gently heat the mixture to the target internal temperature (e.g., 60-65°C).[2][3] Use a water bath to ensure even heating.

  • Bromine Addition: Once the internal temperature is stable, begin the slow, dropwise addition of Bromine (Br₂) via the dropping funnel. This is the most critical step for exotherm control. The addition should be carried out over a period of 2-5 hours.[1][2][3]

  • Temperature Monitoring: Continuously monitor the internal temperature. If it rises more than 2-3°C above the setpoint, immediately stop the bromine addition and wait for it to stabilize before resuming at a slower rate. Use the cooling bath to actively manage the temperature.

  • Reaction Completion: After the addition is complete, maintain the reaction mixture at the set temperature for an additional hour to ensure the reaction goes to completion.[2][3]

  • Workup: Cool the reaction mixture to room temperature. The subsequent workup may involve washing with water, concentrating the organic phase, and recrystallizing the crude product from a suitable solvent system (e.g., ethylene dichloride/n-heptane).[1]

Safety Note: This reaction should be performed in a well-ventilated fume hood. Bromine is highly corrosive and toxic. Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.[9][10][11]

References

Technical Support Center: Synthesis of 4'-Bromomethyl-2-cyanobiphenyl

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 4'-Bromomethyl-2-cyanobiphenyl synthesis.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Issue 1: Low Yield of the Desired Monobromo Product

Potential Cause Recommended Solution
Formation of Dibromo Byproduct: Over-bromination leads to the formation of 4'-(dibromomethyl)-2-cyanobiphenyl, reducing the yield of the target compound.[1]- Control Reagent Stoichiometry: Use a 1:1 molar ratio of the starting material (4'-methyl-2-cyanobiphenyl) to the brominating agent (e.g., NBS or Bromine).- Slow Addition of Brominating Agent: Add the brominating agent dropwise or in portions over an extended period to maintain a low concentration in the reaction mixture.[1]
Incomplete Reaction: The reaction may not proceed to completion, leaving a significant amount of unreacted starting material.- Optimize Reaction Time and Temperature: Ensure the reaction is run for a sufficient duration at the optimal temperature for the chosen initiator and solvent system. Typical reaction times range from 1 to 5 hours.[1]- Choice of Radical Initiator: The selection of the radical initiator is crucial and temperature-dependent. For instance, 2,2'-azobis(4-methoxy-2,4-dimethylvaleronitrile) is effective at lower temperatures (e.g., 40°C), while AIBN requires higher temperatures (e.g., 70°C).[1]
Reaction Inhibition by HBr: When using elemental bromine (Br₂) as the brominating agent, the byproduct hydrogen bromide (HBr) can inhibit the radical chain reaction.[2][3][4]- Use of an Oxidant: Introduce an oxidant, such as sodium bromate, into the reaction mixture. The oxidant reacts with HBr to regenerate Br₂, thus preventing inhibition and driving the reaction to completion.[3][5][6]
Inefficient Radical Initiation: Insufficient radical generation can lead to a sluggish or incomplete reaction.- Ensure Proper Initiator Concentration: Use a catalytic amount of a suitable radical initiator (e.g., AIBN, benzoyl peroxide).[1][7]- Photochemical Initiation: Consider using a light source, such as a high-pressure mercury lamp or even sunlight, to initiate the reaction, which can sometimes be performed under milder conditions.[8][9]

Issue 2: Difficulty in Product Purification

Potential Cause Recommended Solution
Presence of Multiple Byproducts: The crude product may be contaminated with starting material, the dibromo-compound, and other impurities.- Recrystallization: This is a common and effective purification method. Suitable solvent systems include ethylene dichloride/n-heptane, isopropanol, or ethyl acetate.[1][10]- Washing: Wash the crude product with a suitable solvent to remove specific impurities. For example, washing with hot water can remove succinimide if NBS is used.[7]
Product Discoloration: The final product may have a yellow or brownish tint, often due to residual bromine.[6]- Quenching: After the reaction, quench any remaining bromine by washing the reaction mixture with a solution of a reducing agent like sodium bisulfite or sodium bicarbonate.[8][11][12]

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent method is the radical bromination of 4'-methyl-2-cyanobiphenyl. This is typically achieved using a brominating agent like N-bromosuccinimide (NBS) or elemental bromine (Br₂) in the presence of a radical initiator (e.g., AIBN, benzoyl peroxide) or under photochemical conditions.[1][7][10]

Q2: How can I minimize the formation of the dibrominated byproduct?

A2: To minimize the formation of 4'-(dibromomethyl)-2-cyanobiphenyl, it is crucial to control the stoichiometry of the reactants. A 1:1 molar ratio of 4'-methyl-2-cyanobiphenyl to the brominating agent is recommended. Additionally, the slow, portion-wise, or dropwise addition of the brominating agent helps to maintain its low concentration in the reaction mixture, favoring monobromination.[1]

Q3: What are the advantages of using elemental bromine with an oxidant over NBS?

A3: While NBS is a convenient and selective brominating agent, elemental bromine is less expensive, making it more suitable for large-scale industrial production.[1] The main drawback of using Br₂ is the formation of HBr, which can inhibit the reaction. However, this can be overcome by adding an oxidant like sodium bromate, which regenerates Br₂ from HBr.[3][5] This approach can lead to high yields and is economically advantageous.

Q4: Are there any "green" synthesis methods available?

A4: Yes, greener approaches to the synthesis of this compound are being developed. These methods focus on replacing hazardous solvents and reagents. For example, solvents like carbon tetrachloride and chlorobenzene can be replaced with greener alternatives such as diethyl carbonate or ethyl acetate.[13][14] Some methods also utilize visible light for radical initiation and a bromine source system like H₂O₂/HBr.[10]

Q5: What is the role of the radical initiator?

A5: The radical initiator, such as AIBN or benzoyl peroxide, decomposes upon heating to generate free radicals. These radicals initiate a chain reaction by abstracting a bromine atom from the brominating agent, which then propagates the bromination of the methyl group on the biphenyl backbone.[2]

Experimental Protocols

Protocol 1: Bromination using N-Bromosuccinimide (NBS) and Benzoyl Peroxide

  • Dissolve 4'-methyl-2-cyanobiphenyl in a suitable solvent such as 1,2-dichloroethane.[7]

  • Add N-bromosuccinimide (1.0 equivalent) and a catalytic amount of benzoyl peroxide.[7]

  • Heat the mixture gradually to reflux and maintain for approximately 4 hours.[7]

  • Monitor the reaction progress using a suitable analytical technique (e.g., HPLC or TLC).

  • Upon completion, cool the reaction mixture.

  • Wash the organic phase with hot water to remove the succinimide byproduct.[7]

  • Dry the organic phase over an anhydrous salt (e.g., sodium sulfate) and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethylene dichloride/n-heptane).[1]

Protocol 2: Bromination using Bromine (Br₂) and a Radical Initiator

  • Dissolve 4'-methyl-2-cyanobiphenyl in a halogenated hydrocarbon solvent (e.g., ethylene dichloride or monochlorobenzene).[1][15]

  • Add a radical initiator such as 2,2'-azobis(4-methoxy-2,4-dimethylvaleronitrile) or AIBN.[1]

  • Heat the mixture to the appropriate temperature for the chosen initiator (e.g., 40°C for 2,2'-azobis(4-methoxy-2,4-dimethylvaleronitrile) or 70°C for AIBN).[1]

  • Add elemental bromine (1.0 equivalent) dropwise over a period of 1-2 hours.[1]

  • Maintain the reaction at the same temperature for an additional hour after the addition is complete.[1]

  • Monitor the reaction for completion.

  • Cool the reaction mixture and wash with water.

  • Separate the organic layer, dry, and concentrate to yield the crude product.

  • Purify by recrystallization.

Data Presentation

Table 1: Comparison of Different Bromination Conditions and Yields

Starting MaterialBrominating AgentRadical InitiatorSolventTemp. (°C)Time (h)Yield (%)Purity (%)Reference
4'-methyl-2-cyanobiphenylBr₂2,2'-azobis(4-methoxy-2,4-dimethylvaleronitrile)Ethylene dichloride40389.499.0[1]
4'-methyl-2-cyanobiphenylBr₂2,2'-azobisisobutyronitrile (AIBN)Ethylene dichloride70387.798.6[1]
4'-methyl-2-cyanobiphenylBr₂Dibenzoyl peroxide (BPO)Ethylene dichloride80381.698.0[1]
4'-methyl-2-cyanobiphenylNBS2,2'-azobis(4-methoxy-2,4-dimethylvaleronitrile)Ethylene dichloride40379.697.8[1]
4'-methyl-2-cyanobiphenylDibromohydantoinLight (sunlight)Dichloromethane10-202>91 (product in crude mixture)-[8]
4'-methyl-2-cyanobiphenylH₂O₂/HBrLight (visible)Diethyl carbonate-207197[10]
4'-methyl-2-cyanobiphenylDibromohydantoinLight (LED)Dichloromethane500.59490[11][12]

Visualizations

Synthesis_Pathway 4'-methyl-2-cyanobiphenyl 4'-methyl-2-cyanobiphenyl Reaction Radical Bromination 4'-methyl-2-cyanobiphenyl->Reaction Brominating_Agent Brominating Agent (NBS, Br2, etc.) Brominating_Agent->Reaction Radical_Initiator Radical Initiator (AIBN, BPO) or Light Radical_Initiator->Reaction Solvent Solvent Solvent->Reaction This compound This compound (Desired Product) Reaction->this compound Monobromination Dibromo_Byproduct 4'-(dibromomethyl)-2-cyanobiphenyl (Byproduct) Reaction->Dibromo_Byproduct Over-bromination Troubleshooting_Workflow Start Low Yield Observed Check_Byproducts Analyze Crude Product by HPLC/TLC Start->Check_Byproducts High_Dibromo High Dibromo Byproduct? Check_Byproducts->High_Dibromo High_SM High Starting Material? High_Dibromo->High_SM No Solution_Dibromo Reduce Brominating Agent Stoichiometry or Add Dropwise High_Dibromo->Solution_Dibromo Yes Solution_SM Increase Reaction Time/Temperature or Check Initiator Activity High_SM->Solution_SM Yes End Improved Yield High_SM->End No Solution_Dibromo->End Solution_SM->End

References

optimization of reaction conditions for the bromination of 4'-methyl-2-cyanobiphenyl

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the bromination of 4'-methyl-2-cyanobiphenyl, a key reaction in the synthesis of various pharmaceuticals.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the bromination of 4'-methyl-2-cyanobiphenyl?

The most prevalent method is a free-radical bromination of the benzylic methyl group.[1][2][3] This is typically achieved using a brominating agent like N-bromosuccinimide (NBS) or molecular bromine (Br₂) in the presence of a radical initiator.[4][5][6]

Q2: Which brominating agent should I choose: NBS or Br₂?

Both N-bromosuccinimide (NBS) and molecular bromine (Br₂) can be used effectively.

  • NBS is often preferred in laboratory settings as it provides a low, constant concentration of Br₂, which can help to minimize side reactions such as the formation of dibrominated byproducts.[1][4][7] It is considered a safer and easier-to-handle reagent.[8]

  • Br₂ is a less expensive reagent and is often used in industrial-scale production.[5][6] However, its high reactivity can lead to over-bromination and the formation of impurities if not carefully controlled.[6]

Q3: What is the role of the radical initiator?

A radical initiator is crucial for starting the free-radical chain reaction.[3][9] Common initiators include azobisisobutyronitrile (AIBN) and benzoyl peroxide (BPO).[4][10] These molecules readily decompose upon heating or irradiation to form radicals, which then initiate the bromination process.

Q4: How do I monitor the progress of the reaction?

The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[10][11] By comparing the spot or peak of the starting material (4'-methyl-2-cyanobiphenyl) with the product (4'-bromomethyl-2-cyanobiphenyl), you can determine the extent of the reaction.

Q5: What are the common side products, and how can I minimize them?

The most common side product is the dibrominated species, 4'-(dibromomethyl)-2-cyanobiphenyl.[6][10] To minimize its formation:

  • Use a stoichiometric amount or a slight excess of the brominating agent.[2] Using a large excess of the brominating agent will favor the formation of the dibromo-product.

  • Slowly add the brominating agent to the reaction mixture.

  • Maintain a consistent reaction temperature.

Another potential side reaction is bromination on the aromatic ring, although this is less common under radical conditions.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or No Conversion Inactive radical initiator.Ensure the radical initiator is fresh and has been stored correctly. Consider using a new batch.
Insufficient reaction temperature or initiation.Increase the reaction temperature to the recommended level for the chosen initiator and solvent. If using photo-initiation, ensure the light source is functional and positioned correctly.
Presence of radical inhibitors (e.g., oxygen, certain impurities).Degas the solvent before use. Ensure all glassware is clean and dry.
Formation of Multiple Products (Low Selectivity) Over-bromination.Reduce the amount of brominating agent used. Add the brominating agent portion-wise or via a syringe pump for better control.
Reaction temperature is too high.Lower the reaction temperature. While initiation is necessary, excessive heat can lead to less selective reactions.
Product is a Dark Color Residual bromine.After the reaction is complete, quench any remaining bromine with a reducing agent like sodium bisulfite or sodium thiosulfate solution during the workup.[12]
Difficulty in Product Isolation/Purification Product co-crystallizes with the succinimide byproduct (when using NBS).During the workup, filter the cooled reaction mixture to remove the succinimide, which is a solid.[2] Alternatively, a basic wash can help to remove acidic byproducts.
Oily product that is difficult to crystallize.Try different solvents for recrystallization. Common choices include isopropyl ether or ethyl acetate/hexane mixtures.[11][12]

Experimental Protocols

Protocol 1: Bromination using N-Bromosuccinimide (NBS)

This protocol is a general guideline based on the Wohl-Ziegler reaction.[2]

  • Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4'-methyl-2-cyanobiphenyl (1 equivalent) in a suitable anhydrous solvent (e.g., carbon tetrachloride or monochlorobenzene).[4][10]

  • Reagent Addition: Add N-bromosuccinimide (1.0-1.1 equivalents) and a catalytic amount of a radical initiator (e.g., AIBN or benzoyl peroxide, 0.02-0.1 equivalents).

  • Reaction: Heat the mixture to reflux (the boiling point of the solvent) with vigorous stirring.[4] The reaction can be initiated by heat or with a UV lamp.[4]

  • Monitoring: Monitor the reaction progress by TLC or HPLC until the starting material is consumed. A key visual indicator is that NBS is denser than CCl₄ and will sink, while the byproduct, succinimide, is less dense and will float.[2]

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Filter off the succinimide byproduct.

    • Wash the filtrate with water and then with a saturated sodium bicarbonate solution to remove any remaining acidic impurities.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Remove the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., isopropyl ether).[12]

Protocol 2: Bromination using Molecular Bromine (Br₂)

This protocol is adapted from industrial processes.[6][10]

  • Preparation: In a reaction vessel, dissolve 4'-methyl-2-cyanobiphenyl (1 equivalent) in a halogenated hydrocarbon solvent such as monochlorobenzene or ethylene dichloride.[6][10]

  • Initiator Addition: Add a radical initiator (e.g., AIBN, 0.02 equivalents).[10]

  • Bromine Addition: Heat the mixture to the desired reaction temperature (e.g., 60-65°C).[10] Slowly add molecular bromine (0.95-1.05 equivalents) dropwise over several hours.[6][10]

  • Reaction: Maintain the reaction temperature and continue stirring for an additional 1-2 hours after the bromine addition is complete.[10]

  • Monitoring: Monitor the reaction by HPLC to confirm the consumption of the starting material and to check the ratio of mono- to di-brominated product.[10]

  • Workup:

    • Cool the reaction mixture.

    • Wash the reaction mixture with an aqueous solution of a reducing agent (e.g., sodium bisulfite) to quench any unreacted bromine.

    • Separate the organic layer, wash it with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer under reduced pressure and purify the product by crystallization.[10]

Data Presentation

Table 1: Comparison of Reaction Conditions for the Bromination of 4'-methyl-2-cyanobiphenyl

ParameterMethod 1 (NBS)Method 2 (Br₂)Method 3 (Br₂/Oxidant)
Brominating Agent N-Bromosuccinimide (NBS)Bromine (Br₂)Bromine (Br₂) with Sodium Bromate
Stoichiometry 1.0 - 1.1 eq0.8 - 1.5 eq[6]0.4 - 0.7 eq[13]
Radical Initiator AIBN or Benzoyl PeroxideAIBN or 2,2'-azobis(4-methoxy-2,4-dimethylvaleronitrile)[6]AIBN or 2,2'-azobis(2-methylbutyronitrile)[5]
Solvent Carbon Tetrachloride (CCl₄), MonochlorobenzeneEthylene Dichloride, Monochlorobenzene[6]Monochlorobenzene[5], Ethyl Acetate/Water[11]
Temperature Reflux40 - 80°C[6]35 - 65°C[5][11]
Yield Typically 70-80%[6]80 - 90%[6]85%[11]
Selectivity (Mono:Di) Generally high91.1% to 94.8% (Mono-bromo product)[6]High

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve 4'-methyl-2-cyanobiphenyl in anhydrous solvent add_reagents Add NBS/Br₂ and Radical Initiator start->add_reagents 1 heat Heat to reflux or specified temperature add_reagents->heat 2 monitor Monitor reaction (TLC/HPLC) heat->monitor 3 cool Cool reaction mixture monitor->cool 4 filter_wash Filter and/or Wash (remove byproducts) cool->filter_wash 5 dry Dry organic layer filter_wash->dry 6 concentrate Concentrate under reduced pressure dry->concentrate 7 purify Recrystallize concentrate->purify 8 end Pure 4'-bromomethyl- 2-cyanobiphenyl purify->end 9

Caption: General experimental workflow for the bromination of 4'-methyl-2-cyanobiphenyl.

troubleshooting_logic cluster_initiator Initiator Issues cluster_conditions Reaction Conditions cluster_inhibitors Inhibitor Presence start Low Conversion? initiator_inactive Inactive Initiator? start->initiator_inactive Yes solution_initiator Use fresh initiator initiator_inactive->solution_initiator Yes temp_low Temperature too low? initiator_inactive->temp_low No solution_temp Increase temperature temp_low->solution_temp Yes inhibitors Radical inhibitors present? temp_low->inhibitors No solution_inhibitors Degas solvent inhibitors->solution_inhibitors Yes

Caption: Troubleshooting flowchart for low reaction conversion.

radical_mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator -> 2 R• Initiator -> 2 R• R• + HBr -> RH + Br• R• + HBr -> RH + Br• NBS + HBr -> Succinimide + Br₂ NBS + HBr -> Succinimide + Br₂ Br₂ -> 2 Br• Br₂ -> 2 Br• light/heat Ar-CH₃ + Br• -> Ar-CH₂• + HBr Ar-CH₃ + Br• -> Ar-CH₂• + HBr Ar-CH₂• + Br₂ -> Ar-CH₂Br + Br• Ar-CH₂• + Br₂ -> Ar-CH₂Br + Br• 2 Br• -> Br₂ 2 Br• -> Br₂ Ar-CH₂• + Br• -> Ar-CH₂Br Ar-CH₂• + Br• -> Ar-CH₂Br 2 Ar-CH₂• -> Ar-CH₂-CH₂-Ar 2 Ar-CH₂• -> Ar-CH₂-CH₂-Ar Initiation Initiation Propagation Propagation Termination Termination

References

Technical Support Center: N-Bromosuccinimide (NBS) Reaction Workup

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for post-reaction purification involving N-bromosuccinimide (NBS). This guide provides troubleshooting advice, frequently asked questions, and detailed protocols to help researchers, scientists, and drug development professionals effectively remove unreacted NBS and its primary byproduct, succinimide, from their reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the main impurities I need to remove after a reaction with NBS?

After a typical reaction, two main species related to the reagent may need to be removed from your product:

  • Unreacted N-Bromosuccinimide (NBS): If an excess of the reagent was used.

  • Succinimide: The byproduct formed from NBS during the reaction.

Both can complicate purification, with succinimide being particularly troublesome due to its polarity and solubility profile.

Q2: How can I quench the excess, unreacted NBS in my reaction mixture?

Quenching is a critical first step to neutralize the reactive excess NBS. This is typically achieved by adding a reducing agent. Aqueous solutions of sodium sulfite (Na₂SO₃) or sodium thiosulfate (Na₂S₂O₃) are commonly used for this purpose.[1] These reagents react with NBS to reduce it to the more benign succinimide.[2]

Caution:

  • When using sodium sulfite in acidic conditions, it can potentially generate sulfur dioxide (SO₂) gas.[2]

  • Acidified sodium thiosulfate can disproportionate to form elemental sulfur, which can complicate the workup.[1][2]

Q3: Succinimide is my main impurity. What is the best way to remove it?

Removing succinimide is a common challenge. The best method depends on the properties of your desired product. The main strategies are:

  • Aqueous Wash/Extraction: Succinimide has moderate water solubility, which can be exploited. Washing the organic layer with water, a saturated sodium bicarbonate solution, or brine can help remove a significant portion of it.[3][4] For products that are not sensitive to base, washing with a dilute sodium hydroxide (NaOH) solution is highly effective, as it deprotonates the succinimide (pKa ~9.6), making the resulting salt very water-soluble.[1][5]

  • Precipitation/Filtration: Succinimide is notably insoluble in non-polar solvents like diethyl ether, hexane, and carbon tetrachloride.[6] If your product is soluble in such a solvent, you can often precipitate the succinimide and remove it by simple filtration.[1] This is a common strategy when reactions are run in solvents like CCl₄.[5]

  • Chromatography: Flash column chromatography over silica gel can be effective. However, succinimide is somewhat polar and can sometimes co-elute with products of similar polarity, leading to incomplete separation.[3][6] Filtering the reaction mixture through a short plug of silica gel before full chromatographic purification can help remove the bulk of the succinimide.[7]

Q4: My product is co-eluting with succinimide during column chromatography. What can I do?

This is a frequent issue.[6] Here are some troubleshooting steps:

  • Perform a Workup First: Before attempting chromatography, perform an aqueous wash, especially a basic wash with dilute NaOH or NaHCO₃ (if your product is stable), to remove the majority of the succinimide.[1][3][5]

  • Adjust Your Solvent System: Try modifying the polarity of your eluent. Sometimes, a less polar solvent system can improve separation.

  • Consider Reverse-Phase HPLC: For difficult separations, preparative reverse-phase HPLC can be an excellent alternative, as the separation mechanism is different from normal-phase silica gel chromatography and can often resolve co-eluting compounds.[6]

Q5: My desired product is sensitive to base. How can I remove succinimide?

If your product contains base-labile functional groups (e.g., esters that can be hydrolyzed), you should avoid strong bases like NaOH.[6] In this case, consider these options:

  • Repeated Water Washes: Use multiple washes with deionized water or brine to gradually remove the succinimide.

  • Mildly Basic Wash: A wash with a saturated solution of sodium bicarbonate (NaHCO₃) is less harsh than NaOH and can still be effective.[3]

  • Precipitation: If your product is soluble in a non-polar solvent like hexane, attempt to precipitate the succinimide.[1]

  • Careful Chromatography: Meticulous flash chromatography may be required, potentially after removing the bulk of the succinimide with water washes.

Data Presentation: Solubility of NBS and Succinimide

The choice of solvent for workup and purification is critical. This table summarizes the solubility profiles of NBS and its byproduct, succinimide.

CompoundSolventSolubilityReference
N-Bromosuccinimide (NBS) AcetoneSoluble[8][9]
ChloroformSoluble[10][11]
AcetonitrileSoluble[9]
Dimethylformamide (DMF)Soluble[9]
WaterSlightly Soluble, Decomposes[9][11]
Acetic AcidSlightly Soluble[8][9]
EtherInsoluble[9]
HexaneInsoluble[9]
Carbon Tetrachloride (CCl₄)Insoluble[9]
Succinimide WaterSlightly Soluble[4][6]
Aqueous NaOHVery Soluble (as salt)[1][5]
Acetic AcidSlightly Soluble[6]
Dichloromethane (DCM)Partially Soluble[3]
Diethyl Ether (Et₂O)Insoluble[6]
HexaneInsoluble[6]
Carbon Tetrachloride (CCl₄)Insoluble[6]

Experimental Workflows and Logic

Visualizing the decision-making process and experimental steps can streamline your purification strategy.

Removal_Strategy_Decision_Tree start Reaction Mixture (Product + Excess NBS + Succinimide) quench Quench with aq. Na2S2O3 or Na2SO3 solution start->quench product_stability Is the product base-stable? quench->product_stability base_wash Wash with dilute aq. NaOH or NaHCO3 product_stability->base_wash Yes water_wash Wash with H2O and/or Brine product_stability->water_wash No chromatography Purify via Column Chromatography base_wash->chromatography product_solubility Is the product soluble in a non-polar solvent (e.g., Hexane, Et2O)? water_wash->product_solubility precipitate Dissolve in non-polar solvent, filter off precipitated succinimide product_solubility->precipitate Yes product_solubility->chromatography No precipitate->chromatography end Pure Product chromatography->end

Caption: Decision tree for selecting a suitable purification strategy.

Aqueous_Workup_Workflow A 1. Reaction Mixture in Organic Solvent B 2. Add aq. Na2S2O3 to quench excess NBS A->B C 3. Separate Layers B->C D 4. Wash Organic Layer with aq. NaHCO3 / H2O C->D E 5. Wash Organic Layer with Brine D->E F 6. Dry with Na2SO4 or MgSO4 E->F G 7. Filter & Evaporate Solvent F->G H Crude Product for Further Purification G->H

References

identifying and characterizing byproducts in 4'-Bromomethyl-2-cyanobiphenyl synthesis by LC-MS

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and analysis of 4'-Bromomethyl-2-cyanobiphenyl. The focus is on the identification and characterization of byproducts using Liquid Chromatography-Mass Spectrometry (LC-MS).

Troubleshooting Guide

This guide addresses common issues encountered during the LC-MS analysis of the this compound synthesis reaction mixture.

ProblemPossible Cause(s)Suggested Solution(s)
Poor peak shape or tailing for the main product and byproducts. - Inappropriate mobile phase pH. - Column overload. - Secondary interactions with the stationary phase.- Ensure the mobile phase is buffered and the pH is appropriate for the analytes. A mobile phase containing a small amount of formic or acetic acid is often beneficial. - Dilute the sample. - Try a different column chemistry, such as a biphenyl or phenyl-hexyl phase, which can offer different selectivity for aromatic compounds.
Co-elution of the desired product with the starting material or a byproduct. - Insufficient chromatographic resolution.- Optimize the gradient elution profile. A shallower gradient can improve separation. - Adjust the mobile phase composition. Varying the ratio of organic solvent to aqueous phase can alter selectivity. - Consider a column with a different stationary phase or a longer column for increased efficiency.
Low signal intensity or no detection of the dibromo byproduct. - The concentration of the byproduct is below the limit of detection (LOD). - Inefficient ionization in the MS source.- Concentrate the sample or inject a larger volume. - Optimize the MS source parameters, such as the electrospray voltage and gas flows. - Ensure the mobile phase is compatible with efficient ionization.
Inconsistent retention times between runs. - Fluctuation in column temperature. - Inconsistent mobile phase preparation. - Column degradation.- Use a column oven to maintain a constant temperature.[1] - Prepare fresh mobile phase daily and ensure accurate composition. - Flush the column after each sequence and consider replacing it if performance degrades.
Mass spectrum shows unexpected ions or high background noise. - Contamination from the sample, solvent, or LC system. - In-source fragmentation or adduct formation.- Use high-purity solvents and freshly prepared samples. - Clean the MS source. - Optimize the source conditions (e.g., cone voltage) to minimize in-source fragmentation. Check for common adducts (e.g., +Na, +K, +ACN).

Frequently Asked Questions (FAQs)

Q1: What are the expected major byproducts in the synthesis of this compound?

A1: The primary byproduct is the over-brominated species, 4'-(dibromomethyl)-[1,1'-biphenyl]-2-carbonitrile . Unreacted starting material, 4'-methyl-2-cyanobiphenyl , may also be present in the final reaction mixture.

Q2: How can I confirm the identity of the main product and the dibromo byproduct by LC-MS?

A2: Identification can be confirmed by comparing the retention times and mass spectra of the peaks in your sample to those of authenticated reference standards. In the absence of standards, High-Resolution Mass Spectrometry (HRMS) can provide accurate mass measurements to confirm the elemental composition. Tandem mass spectrometry (MS/MS) can be used to generate fragmentation patterns unique to each compound for structural elucidation.

Q3: What is the expected elution order of the starting material, product, and dibromo byproduct in reversed-phase LC?

A3: In typical reversed-phase chromatography, compounds elute in order of decreasing polarity. Therefore, the expected elution order would be:

  • 4'-methyl-2-cyanobiphenyl (most polar)

  • This compound

  • 4'-(dibromomethyl)-[1,1'-biphenyl]-2-carbonitrile (least polar)

Q4: What are the characteristic isotopic patterns for the desired product and the dibromo byproduct in the mass spectrum?

A4: Bromine has two common isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.

  • The monobrominated product (this compound) will exhibit a characteristic M and M+2 isotopic pattern with roughly equal intensity.

  • The dibrominated byproduct will show an M, M+2, and M+4 isotopic pattern with an intensity ratio of approximately 1:2:1.

Q5: Can I use UV detection for the initial identification of these byproducts?

A5: Yes, UV detection is a useful preliminary tool. All three compounds (starting material, product, and dibromo byproduct) contain a biphenyl chromophore and will absorb UV light. However, UV detection alone cannot definitively identify the byproducts. It should be used in conjunction with mass spectrometry for confirmation.

Experimental Protocols

Protocol 1: Sample Preparation for LC-MS Analysis
  • Quench a small aliquot of the reaction mixture.

  • Dilute the quenched aliquot with a suitable solvent, such as acetonitrile or methanol, to a final concentration appropriate for LC-MS analysis (typically in the low µg/mL range).

  • Filter the diluted sample through a 0.22 µm syringe filter to remove any particulate matter before injection.

Protocol 2: LC-MS/MS Method for the Analysis of this compound and Byproducts[1]
  • LC System: Agilent 1260 series HPLC system or equivalent.

  • Column: InertSustain AQ-C18, 250 x 4.6 mm, 5-µm particle size.[1]

  • Mobile Phase A: Formic acid in water.

  • Mobile Phase B: Methanol/Acetonitrile mixture.

  • Gradient Elution:

    • 0-3 min: 10% B

    • 3-30 min: 10% to 80% B

    • 30-35 min: 80% B

    • 35-36 min: 80% to 10% B

    • 36-40 min: 10% B

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 40°C.[1]

  • Injection Volume: 20 µL.[1]

  • Mass Spectrometer: Agilent Ultivo Triple Quadrupole LC/MS or equivalent.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Ion Source Voltage: 3500 V.[1]

  • Nebulizer Gas (Nitrogen): 45 psi.[1]

  • Declustering Potential: 40 V.[1]

  • Entrance Potential: 10 V.[1]

Data Presentation

Table 1: Expected LC-MS Data for this compound and Related Compounds
CompoundMolecular FormulaMolecular Weight ( g/mol )Expected [M+H]⁺ (m/z)Plausible Retention Time (min)
4'-methyl-2-cyanobiphenyl (Starting Material)C₁₄H₁₁N193.25194.09~15
This compound (Product)C₁₄H₁₀BrN272.14272.00, 274.00~20
4'-(dibromomethyl)-[1,1'-biphenyl]-2-carbonitrile (Byproduct)C₁₄H₉Br₂N351.04349.91, 351.91, 353.91~25

Note: Plausible retention times are estimated based on typical reversed-phase elution behavior and the provided gradient. Actual retention times may vary depending on the specific LC system and conditions.

Visualizations

Reaction_Pathway cluster_initiation Initiation & Propagation SM 4'-methyl-2-cyanobiphenyl Radical Benzylic Radical Intermediate SM->Radical H abstraction by Br• Product This compound (Desired Product) Radical->Product + Br• Byproduct 4'-(dibromomethyl)-[1,1'-biphenyl]-2-carbonitrile (Dibromo Byproduct) Product->Byproduct Further H abstraction and bromination Brominating Agent Brominating Agent Br_radical Br• Brominating Agent->Br_radical Initiation Radical Initiator Radical Initiator

Caption: Reaction pathway for the synthesis of this compound.

Byproduct_Formation Start Start: Reaction Mixture Desired_Reaction Monobromination (Desired Pathway) Start->Desired_Reaction Over_Reaction Dibromination (Byproduct Pathway) Start->Over_Reaction Incomplete_Reaction Incomplete Reaction Start->Incomplete_Reaction Product This compound Desired_Reaction->Product Byproduct 4'-(dibromomethyl)-[1,1'-biphenyl]-2-carbonitrile Over_Reaction->Byproduct Unreacted_SM Unreacted 4'-methyl-2-cyanobiphenyl Incomplete_Reaction->Unreacted_SM

Caption: Logical relationship of product and byproduct formation.

LCMS_Workflow cluster_sample_prep Sample Preparation cluster_lc_separation LC Separation cluster_ms_detection MS Detection & Analysis Reaction_Mixture Reaction Mixture Aliquot Dilution Dilution Reaction_Mixture->Dilution Filtration Filtration Dilution->Filtration Injection Injection into LC Filtration->Injection Column Reversed-Phase C18 Column Injection->Column Separation Separation of Analytes Column->Separation Ionization Electrospray Ionization (ESI) Separation->Ionization Mass_Analysis Mass Analysis (m/z) Ionization->Mass_Analysis Data_Analysis Data Analysis (Retention Time, Mass Spectrum) Mass_Analysis->Data_Analysis

Caption: Experimental workflow for LC-MS analysis.

References

strategies to prevent the degradation of 4'-Bromomethyl-2-cyanobiphenyl during storage

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 4'-Bromomethyl-2-cyanobiphenyl. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this critical reagent. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common concerns during storage and handling.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To ensure the longevity of this compound, it should be stored in a cool, dry, and dark environment.[1][2] The container should be tightly sealed to prevent exposure to moisture and atmospheric contaminants.[1][3] Storage under an inert atmosphere, such as nitrogen or argon, is also recommended to minimize oxidation.[4]

Q2: What are the main factors that can cause the degradation of this compound?

A2: The primary factors that can lead to the degradation of this compound are:

  • Moisture: The bromomethyl group is susceptible to hydrolysis, which can convert it to a hydroxymethyl group.[4]

  • Light: Exposure to light, particularly UV light, can promote degradation.[2]

  • Elevated Temperatures: Higher temperatures accelerate the rate of chemical degradation.[2]

  • Oxygen: The presence of oxygen can lead to oxidative degradation.

  • Incompatible Materials: Contact with strong oxidizing agents and strong bases should be avoided.[3]

Q3: What are the potential degradation products of this compound?

A3: The most likely degradation product resulting from exposure to moisture is 4'-Hydroxymethyl-2-cyanobiphenyl. Another potential impurity that can be present, often from the synthesis process, is 4'-(Dibromomethyl)-[1,1'-biphenyl]-2-carbonitrile.[5] Under fire conditions, hazardous decomposition products include carbon oxides, nitrogen oxides (NOx), and hydrogen bromide gas.[3]

Q4: How can I visually inspect my sample for signs of degradation?

A4: While a definitive assessment requires analytical testing, visual inspection can provide initial clues. A pure sample of this compound is typically a white to off-white crystalline solid. Signs of degradation may include:

  • Color Change: A noticeable change in color, such as turning yellow or brown.

  • Change in Consistency: The powder may become clumpy, sticky, or appear wet, which could indicate moisture absorption and hydrolysis.

  • Odor: Any unusual or strong odor may also be an indicator of decomposition.

Q5: What analytical methods are recommended for assessing the stability of this compound?

A5: High-Performance Liquid Chromatography (HPLC) is the most common and effective method for accurately determining the purity of this compound and quantifying any degradation products.[5] A stability-indicating HPLC method should be used, which is capable of separating the intact parent compound from all potential degradation products.

Troubleshooting Guide

This guide will help you troubleshoot common issues related to the storage and stability of this compound.

Logical Flow for Troubleshooting

TroubleshootingFlow Start Start Troubleshooting Observe Observe Visual Signs of Degradation (Color Change, Clumping, etc.) Start->Observe NoSigns No Visual Signs Observe->NoSigns No Signs Visual Signs Present Observe->Signs Yes CheckStorage Review Storage Conditions (Temp, Humidity, Light, Inert Gas) NoSigns->CheckStorage Signs->CheckStorage StorageOK Storage Conditions Correct CheckStorage->StorageOK Correct StorageNotOK Storage Conditions Incorrect CheckStorage->StorageNotOK Incorrect AnalyticalTest Perform Analytical Testing (HPLC) for Purity Assessment StorageOK->AnalyticalTest CorrectStorage Correct Storage Conditions and Continue to Monitor StorageNotOK->CorrectStorage CorrectStorage->AnalyticalTest PurityOK Purity Meets Specification AnalyticalTest->PurityOK Yes PurityNotOK Purity Does Not Meet Specification AnalyticalTest->PurityNotOK No End End PurityOK->End UseWithCaution Use Material with Caution or Consider Re-purification PurityNotOK->UseWithCaution Discard Discard Material UseWithCaution->Discard If purity is too low Discard->End StabilityWorkflow Start Start Stability Assessment PrepSamples Prepare Samples: - Control (Initial Time Point) - Samples from Different Storage Conditions Start->PrepSamples PrepStandards Prepare Reference Standard Solutions Start->PrepStandards RunHPLC Run Samples and Standards on HPLC PrepSamples->RunHPLC PrepStandards->RunHPLC AnalyzeData Analyze Chromatographic Data RunHPLC->AnalyzeData IdentifyPeaks Identify and Quantify Peaks (Parent Compound and Impurities) AnalyzeData->IdentifyPeaks CompareResults Compare Purity and Impurity Profiles Across Different Conditions and Time Points IdentifyPeaks->CompareResults Report Generate Stability Report CompareResults->Report End End Report->End

References

solvent selection for efficient recrystallization of 4'-Bromomethyl-2-cyanobiphenyl

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with essential information for the efficient recrystallization of 4'-Bromomethyl-2-cyanobiphenyl. It includes a detailed troubleshooting guide, frequently asked questions (FAQs), experimental protocols, and solvent selection data.

Troubleshooting Guide

This section addresses common issues encountered during the recrystallization of this compound.

Issue Possible Cause Recommended Solution
Product does not dissolve completely Insufficient solvent volume.Add a small amount of additional solvent until the solid dissolves completely at the solvent's boiling point.
Incorrect solvent choice.Consult the solvent selection data to choose a more appropriate solvent or solvent system.
Oiling out instead of crystallization The solution is supersaturated, or the cooling rate is too fast.Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. Seeding with a small crystal of the pure compound can also promote crystallization.
Impurities are present.Consider a pre-purification step, such as a charcoal treatment, to remove impurities that may inhibit crystallization.
Low recovery yield Too much solvent was used, leading to significant product loss in the mother liquor.Concentrate the solution by evaporating some of the solvent before cooling.
The cooling temperature is not low enough.Cool the flask in an ice bath to maximize crystal precipitation.
Premature crystallization during hot filtration.Preheat the filtration apparatus (funnel, filter paper, and receiving flask) to prevent the solution from cooling and crystallizing prematurely.
Crystals are colored or impure Incomplete removal of impurities.Wash the filtered crystals with a small amount of cold recrystallization solvent. A second recrystallization may be necessary.
Degradation of the product.Ensure the heating temperature does not exceed the stability limits of the compound. Use an inert atmosphere if the compound is sensitive to oxidation.
No crystal formation upon cooling The solution is not sufficiently saturated.Evaporate some of the solvent to increase the concentration of the product and then cool again.
The cooling process is too rapid, preventing nucleation.Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath. Scratching the inside of the flask with a glass rod can help induce nucleation.

Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent for the recrystallization of this compound?

A1: The ideal solvent is one in which this compound is highly soluble at elevated temperatures and poorly soluble at low temperatures. Based on available data, single solvent systems like ethyl acetate or isopropyl ether can be effective.[1][2] Mixed solvent systems, such as ethylene dichloride/n-heptane or monochlorobenzene/n-hexane, also provide good results.[3] Anti-solvent crystallization using a good solvent like DMF, THF, or toluene, followed by the addition of a poor solvent (anti-solvent) like water, ethanol, or methanol, is another efficient method.[4]

Q2: How can I improve the purity of my recrystallized product?

A2: To improve purity, ensure that all the crude product is fully dissolved in the minimum amount of hot solvent. Allow the solution to cool slowly to facilitate the formation of well-defined crystals, which are less likely to trap impurities. After filtration, wash the crystals with a small amount of cold solvent to remove any residual mother liquor. For highly impure samples, a second recrystallization may be required.

Q3: My product "oils out" during recrystallization. What should I do?

A3: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This often happens if the solution is too concentrated or cools too quickly. To resolve this, reheat the mixture to redissolve the oil, add a small amount of additional solvent, and allow it to cool at a slower rate. Introducing a seed crystal can help initiate proper crystal growth.

Q4: What is anti-solvent crystallization and when should I use it?

A4: Anti-solvent crystallization involves dissolving the compound in a "good" solvent in which it is very soluble, and then adding a "poor" solvent (anti-solvent) in which it is insoluble to induce precipitation.[5][6][7] This technique is particularly useful when a suitable single solvent for recrystallization cannot be found. For this compound, examples include dissolving in DMF and adding a water/ethanol mixture as the anti-solvent.[4]

Solvent Selection Data

The selection of an appropriate solvent is critical for efficient recrystallization. The following table summarizes the solubility of this compound in various organic solvents at different temperatures.

SolventSolubility (mole fraction, x) at 283.15 K (10°C)Solubility (mole fraction, x) at 323.15 K (50°C)Reference
Methanol0.00310.0212[8]
Ethanol0.00280.0234[8]
n-Propanol0.00250.0241[8]
Isopropanol0.00190.0198[8]
n-Butanol0.00230.0253[8]
Ethyl Acetate0.02180.1085[8]
Acetone0.04310.1698[8]
Acetonitrile0.01750.0898[8]

Data extracted from "Thermodynamics of this compound in different solvents."[8]

Experimental Protocols

Below are detailed methodologies for key recrystallization experiments.

Protocol 1: Single Solvent Recrystallization (Example: Ethyl Acetate)
  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethyl acetate.

  • Heating: Gently heat the mixture on a hot plate with stirring until the solvent begins to boil. Continue to add small portions of ethyl acetate until the solid is completely dissolved.

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.

  • Crystallization: Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Filtration: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethyl acetate.

  • Drying: Dry the purified crystals in a vacuum oven at a low temperature (e.g., 35-50°C) until a constant weight is achieved.[4]

Protocol 2: Mixed Solvent Recrystallization (Example: Ethylene Dichloride and n-Heptane)
  • Dissolution: Dissolve the crude product in a minimum amount of hot ethylene dichloride.

  • Addition of Anti-solvent: While the solution is still hot, slowly add n-heptane until the solution becomes slightly turbid (cloudy), indicating the point of saturation.

  • Clarification: Add a few drops of hot ethylene dichloride to redissolve the precipitate and make the solution clear again.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.

  • Filtration, Washing, and Drying: Follow steps 5-7 from Protocol 1, using the ethylene dichloride/n-heptane mixture for washing.

Protocol 3: Anti-solvent Crystallization (Example: DMF and Water/Ethanol)
  • Dissolution: Dissolve the crude this compound in dimethylformamide (DMF) at a concentration of approximately 0.4 g/mL with stirring at 40-60°C.[4]

  • Cooling: Cool the solution to 5-20°C and hold at this temperature for 30-60 minutes.[4]

  • Addition of Anti-solvent: Slowly add a mixture of water and ethanol (e.g., a 1:3 volume ratio) to the cooled solution with continuous stirring to induce crystallization.[4]

  • Filtration, Washing, and Drying: Collect the crystals by vacuum filtration, wash with water, and then dry as described in Protocol 1.[4]

Process Visualization

The following diagram illustrates the general workflow for selecting a suitable solvent system for the recrystallization of this compound.

G Solvent Selection Workflow for Recrystallization cluster_0 Initial Screening cluster_1 Solvent System Selection cluster_2 Recrystallization Process cluster_3 Outcome start Start with Crude This compound solubility_test Test Solubility in Various Solvents (Hot & Cold) start->solubility_test decision Good Solubility Differential? solubility_test->decision single_solvent Single Solvent System decision->single_solvent  Yes mixed_solvent Mixed Solvent System (Solvent + Anti-solvent) decision->mixed_solvent  No dissolve Dissolve in Minimum Hot Solvent single_solvent->dissolve mixed_solvent->dissolve cool Slow Cooling dissolve->cool filter_wash Filter and Wash with Cold Solvent cool->filter_wash troubleshoot Troubleshoot Issues (e.g., Oiling Out, Low Yield) cool->troubleshoot dry Dry Crystals filter_wash->dry filter_wash->troubleshoot end Pure Crystalline Product dry->end troubleshoot->dissolve Re-dissolve & Adjust

References

Technical Support Center: Isolating Pure 4'-Bromomethyl-2-cyanobiphenyl

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis and purification of 4'-Bromomethyl-2-cyanobiphenyl, a key intermediate in the production of sartan-class drugs.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: The most common impurities are the unreacted starting material, 4'-methyl-2-cyanobiphenyl, and the over-brominated by-product, 4'-(dibromomethyl)-2-cyanobiphenyl.[4][5] Residual bromine can also be present, leading to coloration of the final product.[6]

Q2: How can I minimize the formation of the dibromo-byproduct?

A2: To minimize the formation of 4'-(dibromomethyl)-2-cyanobiphenyl, it is crucial to control the stoichiometry of the brominating agent. Using an equimolar amount or a slight excess of the brominating agent, such as N-bromosuccinimide (NBS) or bromine (Br₂), is recommended.[4][6] Additionally, controlling the reaction temperature and gradual addition of the brominating agent can help improve selectivity for the desired monobrominated product.[4][7]

Q3: My final product has a yellowish or brownish tint. What is the likely cause and how can I remove it?

A3: A colored product often indicates the presence of residual bromine.[6] This can be addressed by washing the crude product with a reducing agent solution, such as sodium bisulfite, to quench any remaining bromine.[8][9] Subsequent recrystallization is also effective in removing colored impurities.

Q4: What are some recommended solvent systems for the recrystallization of this compound?

A4: Several solvent systems have been reported to be effective for the recrystallization of this compound to achieve high purity. Common choices include:

  • A mixture of ethylene dichloride and n-heptane.[4]

  • Isopropyl ether.[8][9]

  • Ethyl acetate.[10][11]

  • Isopropanol has also been used for washing the filter cake to obtain a product with high purity (≥96%).[1]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield Incomplete reaction.Monitor the reaction progress using techniques like TLC or HPLC to ensure completion. Consider extending the reaction time or slightly increasing the temperature if necessary.
Suboptimal reaction conditions.Ensure the radical initiator (e.g., AIBN or benzoyl peroxide) is active and used in the correct amount.[4][7] For light-induced reactions, ensure the light source is of the appropriate wavelength and intensity.[1]
Loss of product during work-up.Minimize transfers and ensure efficient extraction and filtration. When concentrating the mother liquor, do so carefully to avoid product loss.[11]
Low Purity (presence of starting material) Insufficient brominating agent.Use a slight excess of the brominating agent (e.g., NBS or Br₂).
Inefficient purification.Optimize the recrystallization process. This may involve trying different solvent systems, adjusting the cooling rate, or performing multiple recrystallizations.
Low Purity (presence of dibromo-byproduct) Excess brominating agent.Carefully control the stoichiometry of the brominating agent.
High reaction temperature.Maintain the recommended reaction temperature to favor monobromination.
Product is an oil or fails to crystallize Presence of impurities inhibiting crystallization.Wash the crude product thoroughly to remove soluble impurities. Try different recrystallization solvents or solvent combinations. Seeding with a small crystal of the pure product can sometimes induce crystallization.
Residual solvent.Ensure the product is thoroughly dried under vacuum to remove any residual solvent that might be preventing solidification.

Experimental Protocols

General Work-up Procedure
  • Quenching the Reaction: After the reaction is deemed complete, the mixture is typically cooled. To remove any excess bromine, the reaction mixture can be washed with an aqueous solution of a reducing agent like sodium bisulfite.[8][9]

  • Phase Separation: If the reaction is performed in a water-immiscible solvent, the organic layer is separated. The organic phase is then washed with water to remove any water-soluble byproducts and salts.[4][7]

  • Drying and Concentration: The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude product.[4][7]

  • Purification: The crude this compound is then purified, most commonly by recrystallization from a suitable solvent or solvent mixture to obtain the final product with high purity.[1][4][10]

Quantitative Data Summary
Brominating Agent Solvent Yield Purity Reference
N-Bromosuccinimide1,2-Dichloroethane-Cream-colored crystals[7]
H₂O₂/HBr (Visible Light)Dichloroethane71%97% (HPLC)[1]
Br₂Ethylene Dichloride89.4%99.0% (LC)[4]
Br₂n-Heptane87.7%98.6% (LC)[4]
Br₂Monochlorobenzene81.6%98.0% (LC)[4]
Bromide/Bromate/HClEthyl Acetate85%Pure[10]
DibromohydantoinDichloromethane94%90%[8]
N-Bromosuccinimide1,2-Dichloroethane93%92%[9]

Experimental Workflow

Workup_Procedure A Reaction Mixture B Quench with Reducing Agent (e.g., NaHSO3) A->B Cool C Aqueous Wash B->C D Phase Separation C->D E Dry Organic Layer (e.g., Na2SO4) D->E Organic Phase F Solvent Evaporation E->F G Crude Product F->G H Recrystallization G->H I Pure this compound H->I Filter & Dry

Caption: General work-up and purification workflow for isolating this compound.

References

Technical Support Center: Impact of 4'-Bromomethyl-2-cyanobiphenyl Impurities on Sartan Drug Quality

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4'-Bromomethyl-2-cyanobiphenyl (Br-OTBN) in the synthesis of sartan drugs.

Frequently Asked Questions (FAQs)

Q1: What is this compound (Br-OTBN) and why is it critical in sartan drug synthesis?

A1: this compound, often abbreviated as Br-OTBN, is a key starting material in the synthesis of many angiotensin II receptor blockers (ARBs), commonly known as sartan drugs (e.g., Losartan, Valsartan, Irbesartan). Its specific chemical structure, featuring a biphenyl core with a reactive bromomethyl group and a cyano group, is essential for constructing the final active pharmaceutical ingredient (API).[1][2] The purity of this intermediate is crucial as impurities can carry through the synthesis and compromise the quality, safety, and efficacy of the final drug product.[1]

Q2: What are the most common impurities found in Br-OTBN?

A2: The most frequently encountered impurities in Br-OTBN originate from its synthesis, which is typically a radical bromination of 4'-methyl-2-cyanobiphenyl. The primary impurities are:

  • Unreacted Starting Material: 4'-methyl-2-cyanobiphenyl (OTBN).

  • Over-brominated Byproduct: 4'-(dibromomethyl)-[1,1'-biphenyl]-2-carbonitrile (Dibromo-OTBN).

  • Other Process-Related Impurities: Depending on the specific synthetic route and purification methods, other minor impurities may be present.

Q3: How can impurities in Br-OTBN affect the quality of the final sartan drug?

A3: Impurities in Br-OTBN can have several detrimental effects on the final sartan drug product:

  • Formation of Related Impurities in the API: The unreacted starting material and over-brominated byproduct can react in subsequent steps to form impurities that are structurally similar to the active ingredient. For instance, the presence of 4'-methyl-2-cyanobiphenyl can lead to the formation of an analogue of the sartan drug that lacks the functional group necessary for its therapeutic activity.

  • Reduced Yield: Side reactions involving impurities can consume reagents and lower the overall yield of the desired sartan API.

  • Complex Purification: The presence of additional impurities complicates the purification process of the final drug substance, potentially increasing manufacturing costs and the risk of other contaminants being introduced.

  • Potential for Genotoxicity: While the primary source of nitrosamine impurities in sartans has been traced to specific reagents and solvents used in the synthesis, it is crucial to control all starting materials and intermediates to minimize the risk of forming any potentially genotoxic byproducts.[3]

Q4: Are there regulatory limits for impurities in Br-OTBN?

A4: While regulatory agencies like the FDA and EMA have established strict limits for impurities, especially genotoxic ones like nitrosamines, in the final sartan drug products, specific regulatory limits for impurities in starting materials like Br-OTBN are not publicly detailed in the same manner.[4] Instead, the control of impurities in intermediates is typically managed through a combination of:

  • Supplier Qualification: Pharmaceutical manufacturers conduct rigorous audits and qualification of their Br-OTBN suppliers to ensure consistent quality.

  • In-house Specifications: Manufacturers establish their own stringent specifications for incoming raw materials, including specific limits for known impurities. A typical purity requirement for pharmaceutical-grade Br-OTBN is often greater than 99.5% as determined by HPLC.[5]

  • Process Understanding and Control: A thorough understanding of how impurities in starting materials affect the final product allows for the implementation of appropriate control strategies throughout the manufacturing process.

Troubleshooting Guide

Problem Potential Cause Recommended Action
High levels of an unknown impurity in the final sartan API. An uncharacterized impurity in the Br-OTBN lot.1. Characterize the unknown impurity using techniques like LC-MS/MS and NMR. 2. Analyze the batch of Br-OTBN used to identify the corresponding precursor impurity. 3. Work with the Br-OTBN supplier to identify the source of the impurity in their process and implement corrective actions.
Lower than expected yield in the sartan synthesis. Presence of non-reactive or side-reaction-promoting impurities in Br-OTBN.1. Perform a thorough impurity profile of the Br-OTBN raw material. 2. Evaluate the reactivity of identified impurities under the reaction conditions. 3. Consider an additional purification step for the incoming Br-OTBN if impurity levels are consistently high.
Formation of a known process-related impurity (e.g., the methyl-analogue of the sartan). High levels of 4'-methyl-2-cyanobiphenyl in the Br-OTBN.1. Quantify the level of 4'-methyl-2-cyanobiphenyl in the Br-OTBN batch using a validated analytical method. 2. Reject batches of Br-OTBN that exceed the established in-house specification for this impurity. 3. Discuss the issue with the supplier to improve their purification process.
Difficulty in purifying the final sartan API. Presence of multiple, closely related impurities originating from the Br-OTBN.1. Develop a more robust purification method for the final API, potentially involving techniques like preparative HPLC. 2. Source higher purity Br-OTBN from a qualified supplier.

Experimental Protocols

HPLC Method for Impurity Profiling of this compound

This method is designed for the separation and quantification of key impurities in Br-OTBN.

  • Column: C18, 4.6 mm x 250 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Phosphoric acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    Time (min) % Mobile Phase B
    0 40
    20 70
    25 70
    30 40

    | 35 | 40 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 220 nm.

  • Injection Volume: 10 µL.

  • Diluent: Acetonitrile.

LC-MS/MS Method for the Determination of Genotoxic Impurities in Telmisartan (as an example of a sartan drug)

This method is adapted from published literature for the sensitive detection of potential genotoxic impurities.[6][7]

  • LC System: Agilent 1260 series HPLC or equivalent.[6][7]

  • Mass Spectrometer: Ultivo Triple Quadrupole LC/MS/MS (Agilent, USA) G6470A or equivalent.[6][7]

  • Column: Inert sustain AQ-C18, 250 × 4.6 mm, 5-μm particle size.[6][7]

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: A mixture of Methanol and Acetonitrile (e.g., 50:50 v/v).[6][7]

  • Gradient Program:

    Time (min) % Mobile Phase B
    0 10
    3 10
    30 80
    35 80
    36 10

    | 40 | 10 |

  • Flow Rate: 1.0 mL/min.[6][7]

  • Column Temperature: 40 °C.[6][7]

  • Injection Volume: 20 µL.[6][7]

  • Ion Source: Electrospray Ionization (ESI), positive mode.

  • Ion Source Voltage: 3500 V.[6][7]

  • Nebulizer Gas (Nitrogen): 45 psi.[6][7]

  • MRM Transitions: Specific transitions for each potential impurity would need to be determined and optimized.

Visualizations

Impurity_Impact cluster_BrOTBN This compound (Br-OTBN) Synthesis cluster_Impurities Potential Impurities in Br-OTBN cluster_Sartan_Synthesis Sartan Drug Synthesis cluster_Quality_Impact Impact on Sartan Drug Quality OTBN 4'-methyl-2-cyanobiphenyl (Starting Material) Bromination Radical Bromination OTBN->Bromination BrOTBN This compound (Desired Product) Bromination->BrOTBN Imp1 Unreacted 4'-methyl-2-cyanobiphenyl Bromination->Imp1 Incomplete Reaction Imp2 Over-brominated 4'-(dibromomethyl)-2-cyanobiphenyl Bromination->Imp2 Side Reaction Sartan_Reaction Reaction with Sartan Side-Chain BrOTBN->Sartan_Reaction Imp1->Sartan_Reaction Imp2->Sartan_Reaction Sartan_API Sartan Drug API (e.g., Losartan) Sartan_Reaction->Sartan_API API_Imp API-Related Impurities Sartan_Reaction->API_Imp Yield Reduced Yield Sartan_Reaction->Yield Purification Purification Sartan_API->Purification Final_Product Final Drug Product Purification->Final_Product API_Imp->Purification Pur_Difficulty Purification Challenges API_Imp->Pur_Difficulty Experimental_Workflow cluster_Sample_Prep Sample Preparation cluster_Analysis Analytical Workflow cluster_Data_Processing Data Processing and Evaluation Sample Br-OTBN Sample Dissolve Dissolve in Diluent (Acetonitrile) Sample->Dissolve Filter Filter through 0.45 µm filter Dissolve->Filter HPLC HPLC Analysis Filter->HPLC LCMS LC-MS/MS for Genotoxic Impurities Filter->LCMS Peak_Integration Peak Integration and Identification HPLC->Peak_Integration LCMS->Peak_Integration Quantification Quantification of Impurities Peak_Integration->Quantification Specification_Check Compare against Specifications Quantification->Specification_Check Decision Batch Release / Rejection Specification_Check->Decision

References

reducing genotoxic impurities in the synthesis of 4'-Bromomethyl-2-cyanobiphenyl

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of 4'-Bromomethyl-2-cyanobiphenyl, with a specific focus on minimizing genotoxic impurities (GTIs).

Frequently Asked Questions (FAQs)

Q1: What are the primary genotoxic impurities (GTIs) of concern in the synthesis of this compound?

A1: The primary GTI of concern is the over-brominated byproduct, 4'-(dibromomethyl)-[1,1'-biphenyl]-2-carbonitrile . This impurity arises from the further reaction of the desired product with the brominating agent. Additionally, the starting material, 2-cyano-4'-methylbiphenyl , if it contains impurities with structural alerts for genotoxicity, could carry them through the process. The product itself, This compound , is a reactive benzylic halide and is often treated as a potential genotoxic impurity in the subsequent synthesis of active pharmaceutical ingredients (APIs) like sartans.[1][2][3][4] Solvents and reagents, such as chlorinated solvents or byproducts of radical initiators, could also be potential sources of GTIs.[5][6][7][8][9]

Q2: What are the regulatory guidelines for controlling genotoxic impurities?

A2: The primary regulatory guideline is the ICH M7(R1), which outlines a framework for the assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals. A key concept is the Threshold of Toxicological Concern (TTC), which for most genotoxic impurities is set at a maximum daily intake of 1.5 µ g/day over a patient's lifetime. The "As Low As Reasonably Practicable" (ALARP) principle should also be applied.

Q3: What are the common methods for synthesizing this compound?

A3: The most common method is the radical-initiated benzylic bromination of 2-cyano-4'-methylbiphenyl.[10][11][12] This is typically achieved using:

  • N-Bromosuccinimide (NBS) as the brominating agent with a radical initiator like 2,2'-azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO) .

  • Molecular bromine (Br₂) with a radical initiator. This method is often used in industrial settings due to the lower cost of bromine, but control of the reaction can be more challenging.

Q4: Which analytical techniques are suitable for detecting and quantifying genotoxic impurities in this synthesis?

A4: Highly sensitive analytical methods are required to detect GTIs at trace levels. Commonly used techniques include:

  • High-Performance Liquid Chromatography (HPLC) with UV detection.[13]

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS) , which offers higher sensitivity and specificity.[1][2][3][4] These methods are capable of separating and quantifying this compound from the starting material and the dibromo impurity.

Troubleshooting Guides

Issue 1: High Levels of 4'-(dibromomethyl)-[1,1'-biphenyl]-2-carbonitrile Impurity

Possible Causes and Solutions

CauseRecommended Action
Excess Brominating Agent Use a stoichiometric amount of the brominating agent (NBS or Br₂), typically 1.0 to 1.1 equivalents relative to the starting material.
High Reaction Temperature Maintain the recommended reaction temperature. For NBS/AIBN systems, this is often the reflux temperature of the solvent (e.g., 1,2-dichloroethane). For Br₂ systems, lower temperatures (e.g., 40°C) may be employed to improve selectivity.[12]
Prolonged Reaction Time Monitor the reaction progress by HPLC or TLC and stop the reaction once the starting material is consumed to an acceptable level. Extended reaction times can lead to over-bromination.
Inefficient Mixing Ensure vigorous and consistent stirring to maintain a homogeneous reaction mixture and prevent localized high concentrations of the brominating agent.
Choice of Radical Initiator The type and amount of radical initiator can influence the reaction rate and selectivity. Use the recommended amount (typically 1-5 mol%) and consider an initiator with a suitable half-life at the reaction temperature.[14]
Issue 2: Low Yield of this compound

Possible Causes and Solutions

CauseRecommended Action
Incomplete Reaction Ensure the reaction goes to completion by monitoring via HPLC or TLC. If the reaction stalls, a small additional charge of the radical initiator may be necessary.
Decomposition of Product The product is a reactive benzylic bromide and can be sensitive to heat and light. Minimize exposure to high temperatures during work-up and purification.
Ineffective Radical Initiation Ensure the radical initiator is of good quality and has been stored correctly. The reaction temperature must be appropriate for the chosen initiator's decomposition rate.
Presence of Radical Inhibitors Ensure all reagents and solvents are free from impurities that could quench the radical chain reaction (e.g., certain antioxidants).
Poor Quality Brominating Agent The quality of NBS can vary between suppliers and even between batches, which can affect the reaction outcome.[15]
Mechanical Losses during Work-up Optimize the work-up and purification steps, such as crystallization and filtration, to minimize the loss of product.

Quantitative Data Summary

The following tables summarize the impact of different reaction conditions on the yield and purity of this compound, with a focus on the formation of the dibromo impurity.

Table 1: Effect of Brominating Agent and Initiator on Product Purity

Brominating AgentRadical InitiatorSolventProduct Purity (Monobromo)Dibromo ImpurityReference
Br₂2,2'-azobis(4-methoxy-2,4-dimethylvaleronitrile)Ethylene dichloride92.0%5.0%[12]
Br₂2,2'-azobisisobutyronitrile (AIBN)Ethylene dichloride86.3%9.6%[12]
NBSAIBNDichloromethane84%11%[11]

Table 2: Effect of Purification on Product Purity

Crude Product CompositionPurification MethodFinal Product PurityReference
Monobromo: 84%, Dibromo: 11%, Starting Material: 5%Slurry wash with ethyl acetate>97.5%[11]
Monobromo: 92.0%, Dibromo: 5.0%, Starting Material: 2.5%Recrystallization from ethylene dichloride/n-heptane99.0%[12]

Experimental Protocols

Protocol 1: Synthesis of this compound using NBS and BPO

This protocol is adapted from a literature procedure.[10]

  • Reaction Setup: In a suitable reaction vessel, dissolve 2-cyano-4'-methylbiphenyl (1 equivalent) in 1,2-dichloroethane (approx. 10 volumes).

  • Addition of Reagents: Add N-bromosuccinimide (NBS) (1 equivalent) and benzoyl peroxide (BPO) (0.02 equivalents) to the solution.

  • Reaction: Heat the mixture gradually to reflux. The reaction is exothermic, so careful temperature control is necessary. Maintain reflux for approximately 4 hours, monitoring the reaction progress by HPLC or TLC.

  • Work-up: Once the reaction is complete, cool the mixture to 50°C. Wash the organic phase three times with hot water.

  • Isolation: Dry the organic phase and concentrate it under reduced pressure to yield the crude product as cream-colored crystals.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethyl acetate or an ethylene dichloride/n-heptane mixture.[11][12]

Protocol 2: HPLC Method for Purity Analysis

This is a general HPLC method for the analysis of this compound and its related impurities.[13]

  • Column: Kromasil C18 (250 x 4.6 mm, 5 µm) or equivalent.

  • Mobile Phase: A mixture of a buffered aqueous phase (e.g., phosphate buffer pH 3.2) and acetonitrile in a 60:40 v/v ratio.

  • Flow Rate: 1.5 mL/min.

  • Column Temperature: 40°C.

  • Detection: UV at 258 nm.

  • Injection Volume: 30 µL.

  • Diluent: Acetonitrile.

Visualizations

Reaction_Pathway cluster_reactants Reactants cluster_products Products & Byproducts 2_cyano_4_methylbiphenyl 2-Cyano-4'-methylbiphenyl Product This compound (Desired Product) 2_cyano_4_methylbiphenyl->Product Benzylic Bromination NBS NBS / Br2 NBS->Product Initiator Radical Initiator (AIBN/BPO) Initiator->Product Dibromo 4'-(Dibromomethyl)-2-cyanobiphenyl (Genotoxic Impurity) Product->Dibromo Over-bromination

Caption: Reaction pathway for the synthesis of this compound.

Troubleshooting_Workflow Start High Dibromo Impurity Detected Check_Stoichiometry Check Stoichiometry of Brominating Agent Start->Check_Stoichiometry Check_Temp Review Reaction Temperature Profile Check_Stoichiometry->Check_Temp Check_Time Evaluate Reaction Time Check_Temp->Check_Time Check_Mixing Assess Mixing Efficiency Check_Time->Check_Mixing Corrective_Actions Implement Corrective Actions: - Adjust Stoichiometry - Optimize Temperature - Reduce Reaction Time - Improve Agitation Check_Mixing->Corrective_Actions End Impurity Level Acceptable Corrective_Actions->End

Caption: Troubleshooting workflow for high dibromo impurity levels.

GTI_Control_Strategy cluster_process Process Controls cluster_purification Purification Methods cluster_analytical Analytical Monitoring Control_Strategy GTI Control Strategy Process_Optimization Process Optimization Control_Strategy->Process_Optimization Purification Purification Control_Strategy->Purification Analytical_Testing Analytical Testing Control_Strategy->Analytical_Testing Stoichiometry Control Stoichiometry Process_Optimization->Stoichiometry Temperature Optimize Temperature Process_Optimization->Temperature Reaction_Time Limit Reaction Time Process_Optimization->Reaction_Time Crystallization Recrystallization Purification->Crystallization Chromatography Chromatography (if needed) Purification->Chromatography In_Process_Control In-Process Controls (IPC) Analytical_Testing->In_Process_Control Final_Product_Testing Final Product Specification Analytical_Testing->Final_Product_Testing

Caption: Strategy for controlling genotoxic impurities in the synthesis process.

References

scale-up challenges in the production of 4'-Bromomethyl-2-cyanobiphenyl

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up production of 4'-Bromomethyl-2-cyanobiphenyl.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the synthesis of this compound on a larger scale?

A1: The most prevalent method for synthesizing this compound is the radical bromination of 4'-methyl-2-cyanobiphenyl. This is typically achieved using a brominating agent in the presence of a radical initiator. Common reagents include N-Bromosuccinimide (NBS) with a radical initiator like 2,2'-azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), or using liquid bromine (Br₂) with a radical initiator.[1][2][3] More recent "green" methods explore visible light-induced reactions with an H₂O₂/HBr system as the bromine source.[2][4]

Q2: What are the main impurities and by-products to expect during the synthesis?

A2: The primary impurities encountered during the synthesis are unreacted starting material (4'-methyl-2-cyanobiphenyl) and the over-brominated by-product, 4'-(dibromomethyl)-2-cyanobiphenyl.[1] The presence of these impurities can lower the yield and purity of the desired monobromo product.[1]

Q3: What are the critical safety precautions to consider during the scale-up of this process?

A3: Safety is paramount when handling brominating agents and solvents. N-Bromosuccinimide (NBS) and bromine are corrosive and toxic.[5] Reactions can be exothermic, so gradual heating and proper temperature control are crucial to avoid runaway reactions.[3] It is essential to work in a well-ventilated area and use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[6][7][8] A quench step, for instance with sodium bisulfite, might be necessary to neutralize any remaining brominating agent.[9]

Q4: Which solvents are typically used, and are there greener alternatives?

A4: Traditionally, halogenated solvents like 1,2-dichloroethane, carbon tetrachloride, and monochlorobenzene have been used.[1][3] However, due to environmental and safety concerns, greener alternatives are being explored. Diethyl carbonate has been identified as an efficient and more environmentally friendly solvent option.[2][4]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Conversion of Starting Material 1. Insufficient radical initiator. 2. Reaction temperature is too low. 3. Inadequate reaction time. 4. Presence of radical inhibitors (e.g., oxygen). 5. By-product (HBr) inhibition when using Br₂.[10][11]1. Increase the amount of radical initiator. 2. Optimize the reaction temperature based on the initiator's half-life (e.g., ~70°C for AIBN).[1] 3. Extend the reaction time and monitor progress by TLC or HPLC. 4. Degas the solvent and maintain an inert atmosphere (e.g., with nitrogen or argon). 5. If using Br₂, consider adding an oxidant to regenerate bromine from HBr.[10]
High Levels of Dibromo By-product 1. Excess of brominating agent. 2. High reaction temperature. 3. Prolonged reaction time after consumption of the starting material.1. Use a stoichiometric amount or a slight excess of the brominating agent. 2. Maintain strict temperature control. 3. Monitor the reaction closely and stop it once the starting material is consumed.
Product Purification Challenges 1. Co-crystallization of impurities. 2. Oily product instead of solid crystals.1. Employ a multi-step purification process, such as recrystallization from a suitable solvent system (e.g., ethylene dichloride/n-heptane or ethyl acetate).[1][12] 2. Ensure complete removal of the reaction solvent before recrystallization. Consider using a different recrystallization solvent or a solvent/anti-solvent system.
Inconsistent Yields at Larger Scale 1. Poor heat and mass transfer in larger reactors.[5] 2. Non-homogenous mixing of reagents. 3. Localized overheating leading to side reactions.1. Ensure efficient stirring and use a reactor with a suitable geometry for effective heat exchange. 2. Add reagents, especially the brominating agent, slowly and sub-surface if possible. 3. Utilize a jacketed reactor with precise temperature control.

Data Presentation

Table 1: Comparison of Reaction Conditions and Outcomes

Brominating AgentRadical InitiatorSolventTemperature (°C)Yield (%)Purity (%)Reference
Br₂2,2'-azobis(4-methoxy-2,4-dimethylvaleronitrile)Ethylene dichloride4089.499.0[1]
Br₂2,2'-azobisisobutyronitrile (AIBN)Ethylene dichloride7087.798.6[1]
N-Bromosuccinimide (NBS)Benzoyl peroxide1,2-dichloroethaneRefluxNot specifiedNot specified[3]
H₂O₂/HBrVisible lightDiethyl carbonateNot specified7197[2][4]
Br₂2,2'-azobis(2-methylbutyronitrile)Monochlorobenzene6575Not specified[10]

Experimental Protocols

Protocol 1: Synthesis using Bromine and a Radical Initiator (Based on US Patent 5,621,134 A)[1]

  • Reaction Setup: In a suitable reaction vessel, charge 4'-methyl-2-cyanobiphenyl and the chosen solvent (e.g., ethylene dichloride).

  • Initiator Addition: Add the radical initiator (e.g., 2,2'-azobis(4-methoxy-2,4-dimethylvaleronitrile)).

  • Temperature Control: Adjust the internal temperature to the desired setpoint (e.g., 40 ± 2°C).

  • Bromine Addition: Add liquid bromine dropwise over a period of time (e.g., 2 hours) while maintaining the reaction temperature.

  • Reaction Monitoring: After the addition is complete, maintain the reaction mixture at the same temperature for a specified duration (e.g., 1 hour). Monitor the reaction progress by a suitable analytical method like HPLC to check for the consumption of starting material and the formation of the product and by-products.

  • Work-up: Upon completion, wash the reaction mixture with water. Separate the organic layer.

  • Purification: Concentrate the organic layer by removing the solvent under reduced pressure. Recrystallize the obtained solid from a suitable solvent system (e.g., ethylene dichloride and n-heptane) to yield pure this compound.

Protocol 2: Green Synthesis using Visible Light (Based on a method described in Organic Process Research & Development)[2][4]

  • Reaction Setup: In a vessel equipped for photochemistry, dissolve 4'-methyl-2-cyanobiphenyl in a green solvent such as diethyl carbonate.

  • Reagent Addition: Add the H₂O₂/HBr system as the bromine source.

  • Photocatalysis: Irradiate the mixture with a visible light source (e.g., a household LED lamp) to initiate the radical chain reaction.

  • Reaction Monitoring: Monitor the reaction for a specified period (e.g., 20 hours).

  • Isolation: Isolate the product by filtration.

  • Purification: Wash the filtered solid with a suitable solvent like 2-propanol to achieve high purity without the need for column chromatography.

Visualizations

experimental_workflow cluster_reaction Reaction Stage cluster_workup Work-up & Purification start Start: 4'-methyl-2-cyanobiphenyl reactants Add Solvent & Initiator start->reactants bromination Controlled Addition of Brominating Agent reactants->bromination monitoring Reaction Monitoring (TLC/HPLC) bromination->monitoring quench Quench Excess Bromine monitoring->quench Reaction Complete wash Aqueous Wash quench->wash separation Phase Separation wash->separation drying Drying of Organic Layer separation->drying concentration Solvent Removal drying->concentration recrystallization Recrystallization concentration->recrystallization isolation Filtration & Drying recrystallization->isolation product Final Product: this compound isolation->product

Caption: General experimental workflow for the synthesis of this compound.

troubleshooting_logic cluster_analysis Problem Analysis cluster_solutions_conversion Low Conversion Solutions cluster_solutions_dibromo High Dibromo Solutions start Low Yield or Purity Issue check_conversion High Starting Material? start->check_conversion check_dibromo High Dibromo By-product? start->check_dibromo increase_temp Increase Temperature check_conversion->increase_temp Yes increase_time Increase Reaction Time check_conversion->increase_time Yes check_initiator Check Initiator Amount/Activity check_conversion->check_initiator Yes inert_atmosphere Ensure Inert Atmosphere check_conversion->inert_atmosphere Yes reduce_bromine Reduce Brominating Agent check_dibromo->reduce_bromine Yes control_temp Stricter Temperature Control check_dibromo->control_temp Yes monitor_closely Monitor Reaction Endpoint check_dibromo->monitor_closely Yes

Caption: Troubleshooting logic for common issues in this compound synthesis.

References

Validation & Comparative

comparison of different synthetic routes for Losartan production

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Losartan, a potent and selective angiotensin II receptor antagonist, is a widely prescribed medication for the treatment of hypertension. The efficiency, safety, and cost-effectiveness of its synthesis are critical considerations for pharmaceutical manufacturing. This guide provides a detailed comparison of three prominent synthetic routes for the production of Losartan: the classical organotin-based route, a modern Suzuki coupling-based convergent synthesis, and a greener, organotin-free azide-based method.

Overview of Synthetic Strategies

The synthesis of Losartan fundamentally involves the construction of its characteristic biphenyl-tetrazole moiety and its attachment to the substituted imidazole ring. The three routes discussed herein differ significantly in their approach to forming the crucial tetrazole ring and the biphenyl linkage, leading to variations in overall yield, purity, cost, and environmental impact.

Route 1: The Organotin-Based Synthesis

This classical approach was one of the earliest methods developed for Losartan synthesis. It is characterized by the formation of the tetrazole ring in a late-stage reaction using a trialkyltin azide reagent.

Synthetic Workflow

The synthesis commences with the alkylation of 2-butyl-4-chloro-5-formylimidazole (BCFI) with 4'-(bromomethyl)-2-cyanobiphenyl (BromoOTBN). The resulting aldehyde is then reduced to the corresponding alcohol. The key step involves the [2+3] cycloaddition of the nitrile group with an organotin azide, such as trimethyltin azide or tri-n-butyltin chloride/sodium azide, to form the tetrazole ring. A final deprotection step yields Losartan.[1]

Organotin_Route BCFI 2-Butyl-4-chloro-5-formylimidazole (BCFI) CyanoAldehyde Cyano Aldehyde Intermediate BCFI->CyanoAldehyde Alkylation BromoOTBN 4'-(Bromomethyl)-2-cyanobiphenyl (BromoOTBN) BromoOTBN->CyanoAldehyde CyanoAlcohol Cyano Alcohol Intermediate CyanoAldehyde->CyanoAlcohol Reduction (e.g., NaBH4) Losartan Losartan CyanoAlcohol->Losartan Tetrazole Formation (e.g., (CH3)3SnN3)

Figure 1. Organotin-Based Synthetic Route for Losartan.
Quantitative Data

StepKey ReagentsTypical Yield (%)Reported Purity (%)
AlkylationBCFI, BromoOTBN, Base (e.g., K2CO3)~83>98 (for Cyano Aldehyde)[1]
ReductionSodium borohydride (NaBH4)High (often quantitative)-
Tetrazole FormationTrimethyltin azide or Tri-n-butyltin chloride/Sodium azide21-95 (highly variable)[1]>99 (after purification)[1]
Overall Yield Variable, often moderate
Experimental Protocol: Tetrazole Formation
  • To a stirred solution of the cyano alcohol intermediate (1 equivalent) in an aromatic solvent such as o-xylene, add tri-n-butyltin chloride (2 equivalents) and sodium azide (2 equivalents) at room temperature (25-30°C).[1]

  • Raise the reaction temperature to 140-143°C and maintain for 28-32 hours, monitoring the reaction progress by TLC.[1]

  • Cool the reaction mixture and quench with an appropriate reagent to neutralize any remaining azide.

  • Proceed with an acidic workup to precipitate the crude Losartan.

  • Purify the product by recrystallization from a suitable solvent system (e.g., acetone/water).

Route 2: Suzuki Coupling-Based Convergent Synthesis

This modern approach represents a more efficient and convergent strategy for Losartan synthesis. It involves the preparation of two key fragments that are then joined via a palladium-catalyzed Suzuki cross-coupling reaction.[2]

Synthetic Workflow

This convergent synthesis involves two main branches. In the first, 5-phenyltetrazole is protected (e.g., with a trityl group) and then converted to a boronic acid derivative. The second branch involves the alkylation of 2-butyl-4-chloro-1H-imidazole-5-carboxaldehyde with a suitable bromobenzyl bromide, followed by reduction of the aldehyde to an alcohol. These two fragments are then coupled using a palladium catalyst. The final step is the deprotection of the tetrazole ring.[3]

Suzuki_Route cluster_branch1 Branch 1: Tetrazole Fragment cluster_branch2 Branch 2: Imidazole Fragment Phenyltetrazole 5-Phenyltetrazole ProtectedTetrazole Trityl-Protected Tetrazole Phenyltetrazole->ProtectedTetrazole Protection (Trityl Chloride) BoronicAcid Boronic Acid Derivative ProtectedTetrazole->BoronicAcid Directed Ortho-metalation TritylLosartan Trityl-Losartan BoronicAcid->TritylLosartan Suzuki Coupling (Pd catalyst) ImidazoleAldehyde 2-Butyl-4-chloro-1H-imidazole-5-carboxaldehyde AlkylatedImidazole Alkylated Imidazole Aldehyde ImidazoleAldehyde->AlkylatedImidazole Alkylation BromobenzylBromide 4-Bromobenzyl Bromide BromobenzylBromide->AlkylatedImidazole ImidazoleAlcohol Imidazole Alcohol Fragment AlkylatedImidazole->ImidazoleAlcohol Reduction (NaBH4) ImidazoleAlcohol->TritylLosartan Losartan Losartan TritylLosartan->Losartan Deprotection (Acidic hydrolysis)

Figure 2. Convergent Suzuki Coupling Route for Losartan.
Quantitative Data

StepKey ReagentsTypical Yield (%)Reported Purity (%)
Suzuki CouplingPalladium catalyst (e.g., Pd(PPh3)4), Base (e.g., Na2CO3)86-98[4]-
DeprotectionAcid (e.g., HCl, H2SO4)88.5-91.0[5]97.7-98.8[5]
Overall Yield ~80 [2]High
Experimental Protocol: Suzuki Coupling
  • Dissolve the boronic acid derivative (1 equivalent), the imidazole alcohol fragment (1.2 equivalents), and sodium carbonate (3 equivalents) in a toluene/water (7:3) mixture.[6]

  • Purge the system with an inert gas (e.g., argon) for 15-20 minutes.

  • Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents).[6]

  • Heat the reaction mixture to 80°C and stir for 13 hours, or until the reaction is complete as monitored by HPLC.[6]

  • After cooling, extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic phases, dry over a drying agent (e.g., Na2SO4), and concentrate under reduced pressure.

  • Purify the resulting trityl-losartan by column chromatography.

Route 3: Organotin-Free, Azide-Based Synthesis

Driven by the toxicity and environmental concerns associated with organotin compounds, this route utilizes sodium azide, often in the presence of a phase transfer catalyst or other promoters, to form the tetrazole ring.

Synthetic Workflow

Similar to the organotin route, this synthesis begins with the preparation of the cyano alcohol intermediate. The key distinction is the tetrazole formation step, which employs sodium azide in combination with reagents like triethylamine hydrochloride in a suitable solvent such as toluene or N-methylpyrrolidone (NMP).[6] This method avoids the use of toxic heavy metals.

Azide_Route BCFI 2-Butyl-4-chloro-5-formylimidazole (BCFI) CyanoAldehyde Cyano Aldehyde Intermediate BCFI->CyanoAldehyde Alkylation BromoOTBN 4'-(Bromomethyl)-2-cyanobiphenyl (BromoOTBN) BromoOTBN->CyanoAldehyde CyanoAlcohol Cyano Alcohol Intermediate CyanoAldehyde->CyanoAlcohol Reduction (e.g., NaBH4) Losartan Losartan CyanoAlcohol->Losartan Tetrazole Formation (NaN3, TEA·HCl)

Figure 3. Organotin-Free Azide-Based Route for Losartan.
Quantitative Data

StepKey ReagentsTypical Yield (%)Reported Purity (%)
Alkylation & Reduction(Same as Route 1)HighHigh
Tetrazole FormationSodium azide (NaN3), Triethylamine hydrochloride (TEA·HCl)89-91[7]High
Overall Yield ~55.5-58.6 [8][9]>99.9 [8]
Experimental Protocol: Tetrazole Formation (Organotin-Free)
  • Heat a mixture of the cyano alcohol intermediate (1 equivalent), sodium azide (3 equivalents), and triethylamine hydrochloride (2.7 equivalents) in toluene and N-methylpyrrolidone (NMP) at 110°C for 30-35 hours.[6]

  • After completion of the reaction (monitored by HPLC), cool the mixture and add a caustic solution (e.g., NaOH in water).

  • Separate the aqueous layer and adjust the pH to 4-4.5 with acetic acid to precipitate the product.[6]

  • Filter the solid and wash with water.

  • Purify the crude Losartan by trituration with acetone to yield the pure product.[6]

Comparative Analysis

FeatureRoute 1: Organotin-BasedRoute 2: Suzuki CouplingRoute 3: Organotin-Free Azide
Overall Yield ModerateHigh (~80%)[2]Good (~55-59%)[8][9]
Purity Generally high after purificationHighVery high (>99.9%)[8]
Number of Steps Linear, fewer discrete steps in some variationsConvergent, more steps overall but higher efficiencyLinear, similar to organotin route
Key Reagents Trialkyltin azides (toxic)Palladium catalyst, boronic acidsSodium azide, TEA·HCl
Safety Concerns High toxicity of organotin reagentsPalladium toxicity (requires removal)Hydrazoic acid formation (toxic, explosive) if not handled properly
Environmental Impact Negative due to heavy metal wasteModerate, requires palladium recoveryGreener alternative to organotin route
Scalability Challenging due to hazardous waste disposalHighly scalable and used in industrial production[10]Industrially viable and widely used[10]
Cost-Effectiveness Can be expensive due to organotin reagents and waste managementPotentially lower cost at scale due to high efficiencyGenerally cost-effective

Conclusion

The synthesis of Losartan has evolved from classical methods to more efficient, safer, and environmentally conscious routes.

  • The Organotin-Based Route , while historically significant, is largely obsolete in modern pharmaceutical manufacturing due to the high toxicity and environmental hazards associated with organotin reagents.

  • The Suzuki Coupling-Based Convergent Synthesis offers a highly efficient and high-yielding approach. Its convergent nature allows for the independent synthesis and purification of key intermediates, leading to a high-purity final product. This route is well-suited for large-scale industrial production.[10]

  • The Organotin-Free Azide-Based Synthesis provides a safer and more environmentally friendly alternative to the classical organotin method. While its overall yield may be slightly lower than the Suzuki coupling route, it avoids the use of heavy metal catalysts and toxic organotin compounds, making it an attractive option for commercial production.[10]

The choice of a specific synthetic route for Losartan production will depend on a variety of factors, including the desired scale of production, cost considerations, regulatory requirements, and a company's commitment to green chemistry principles. The Suzuki coupling and organotin-free azide routes currently represent the most industrially viable and preferred methods for the synthesis of this important antihypertensive drug.

References

A Comparative Guide to Intermediates in Sartan Synthesis: Beyond 4'-Bromomethyl-2-cyanobiphenyl

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the synthesis of angiotensin II receptor blockers, commonly known as sartans, is a cornerstone of cardiovascular drug manufacturing. The traditional synthetic route heavily relies on the key intermediate, 4'-bromomethyl-2-cyanobiphenyl (Br-OTBN). However, the quest for more efficient, cost-effective, and environmentally benign processes has led to the exploration of alternative intermediates and synthetic strategies. This guide provides an objective comparison of these alternatives, supported by experimental data and detailed methodologies.

The conventional approach to synthesizing the characteristic biphenyl tetrazole core of many sartans involves the alkylation of the respective heterocyclic moiety with pre-formed this compound. While effective, this linear approach has prompted the development of convergent strategies that offer potential advantages in terms of overall yield, process efficiency, and the avoidance of hazardous reagents. These alternative routes often center around forming the crucial biphenyl bond at a later stage through powerful cross-coupling reactions.

This guide will delve into a comparative analysis of the traditional Br-OTBN route versus two prominent alternative strategies: the Suzuki-Miyaura coupling and the Negishi coupling. We will examine the synthesis of key sartans—Losartan, Valsartan, and Irbesartan—through these different pathways, presenting quantitative data, detailed experimental protocols, and visual representations of the synthetic workflows.

Comparative Analysis of Synthetic Routes

The efficiency of sartan synthesis is often evaluated by the overall yield of the final active pharmaceutical ingredient (API). The following tables provide a comparative summary of reported yields for the synthesis of Losartan, Valsartan, and Irbesartan via the traditional this compound (Br-OTBN) route and alternative coupling methodologies.

Losartan Synthesis: A Comparative Overview
Synthetic RouteKey Biphenyl-Forming StepReported Yield of Key IntermediateOverall YieldReference
Traditional Route Alkylation with Br-OTBN52% for the alkylated intermediate~27%[1]
Suzuki Coupling Coupling of 2-bromobenzonitrile and 4-methylphenylboronic acid98% for 2-cyano-4'-methylbiphenyl58.6%[2]
Valsartan Synthesis: A Comparative Overview
Synthetic RouteKey Biphenyl-Forming StepReported Yield of Key IntermediateOverall YieldReference
Traditional Route Alkylation with a Br-OTBN derivativeNot explicitly stated as a separate stepNot explicitly stated[3]
Negishi Coupling Coupling of an organozinc reagent and an aryl bromide80% for the coupled biphenyl intermediateNot explicitly stated
Decarboxylative Coupling Coupling of 2-cyanobenzoic acid and 4-bromotoluene71% for 2-cyano-4'-methylbiphenyl39%[4]
Irbesartan Synthesis: A Comparative Overview
Synthetic RouteKey Biphenyl-Forming StepReported Yield of Key IntermediateOverall YieldReference
Traditional Route Alkylation with Br-OTBN~80% for the alkylated intermediate>75% (improved process)[5][6]
Alternative Route Synthesis from glycine methyl ester54.2% overall yield for the key biphenyl intermediateNot explicitly stated[7]

Synthetic Pathways and Methodologies

A detailed understanding of the experimental conditions is crucial for evaluating and implementing a synthetic strategy. This section provides an overview of the experimental protocols for the key transformations in both the traditional and alternative routes for sartan synthesis.

Traditional Synthesis via this compound (Br-OTBN)

The traditional synthesis of sartans involves the preparation of this compound, often from 4'-methyl-2-cyanobiphenyl (OTBN), followed by its reaction with the appropriate heterocyclic core of the target sartan.

  • Reactants: 4'-Methyl-2-cyanobiphenyl, N-bromosuccinimide (NBS), and a radical initiator (e.g., AIBN or dibenzoyl peroxide).

  • Solvent: Typically a non-polar solvent such as carbon tetrachloride or ethylene dichloride.

  • Procedure: A mixture of 4'-methyl-2-cyanobiphenyl, NBS, and the radical initiator in the chosen solvent is heated to reflux. The reaction progress is monitored by techniques like TLC or HPLC. Upon completion, the reaction mixture is cooled, and the product is isolated and purified, often by recrystallization.

  • Yield: Reported yields for the monobromo-product range from 70% to over 90%, with selectivity being a key challenge to avoid the formation of the dibromo-byproduct.[8]

  • Reactants: 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one hydrochloride and 4'-bromomethyl-2'-cyanobiphenyl.

  • Base and Solvent: A base such as sodium hydroxide is used in a suitable solvent system.

  • Procedure: The heterocyclic component is reacted with 4'-bromomethyl-2'-cyanobiphenyl in the presence of a base. The resulting intermediate, 1-[(2'-cyanobiphenyl-4-yl)methyl]-2-n-butyl-4-spirocyclopentane-2-imidazolin-5-one, is then isolated.[9]

  • Yield: Improved processes report yields of around 80% for this alkylation step.[6]

Traditional Sartan Synthesis cluster_BrOTBN Br-OTBN Synthesis cluster_Sartan Sartan Core Synthesis OTBN 4'-Methyl-2-cyanobiphenyl Br_OTBN This compound OTBN->Br_OTBN Bromination Alkylated_Intermediate Alkylated Cyano Intermediate Br_OTBN->Alkylated_Intermediate Heterocycle Sartan Heterocyclic Core Heterocycle->Alkylated_Intermediate Alkylation Sartan_API Sartan API Alkylated_Intermediate->Sartan_API Tetrazole Formation

Traditional sartan synthesis pathway using Br-OTBN.
Alternative Synthesis via Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide. In sartan synthesis, this method is employed to construct the biphenyl core, offering a convergent and often higher-yielding alternative to the traditional route.

  • Reactants: 2-Bromobenzonitrile and 4-methylphenylboronic acid.

  • Catalyst and Base: A palladium catalyst (e.g., Pd(PPh₃)₄ or Pd/C) and a base (e.g., K₂CO₃).

  • Solvent: A mixture of an organic solvent (e.g., acetone) and water.

  • Procedure: The aryl bromide, boronic acid, palladium catalyst, and base are combined in the solvent mixture. The reaction is typically heated under an inert atmosphere until completion. The product, 2-cyano-4'-methylbiphenyl, is then isolated and purified.

  • Yield: Green chemistry approaches using palladium nanoparticles have reported yields as high as 98% for this coupling step.[1]

Suzuki Coupling for Sartan Synthesis cluster_Biphenyl_Formation Biphenyl Core Synthesis cluster_Sartan_Formation Sartan Elaboration Aryl_Halide Aryl Halide (e.g., 2-Bromobenzonitrile) Coupling Suzuki Coupling Aryl_Halide->Coupling Boronic_Acid Arylboronic Acid (e.g., 4-Methylphenylboronic Acid) Boronic_Acid->Coupling Biphenyl_Intermediate Biphenyl Intermediate (e.g., OTBN) Coupling->Biphenyl_Intermediate Bromination Bromination Biphenyl_Intermediate->Bromination Br_OTBN_alt Br-OTBN Bromination->Br_OTBN_alt Alkylation Alkylation with Heterocycle Br_OTBN_alt->Alkylation Alkylated_Intermediate_alt Alkylated Cyano Intermediate Alkylation->Alkylated_Intermediate_alt Tetrazole_Formation Tetrazole Formation Alkylated_Intermediate_alt->Tetrazole_Formation Sartan_API_alt Sartan API Tetrazole_Formation->Sartan_API_alt

Alternative sartan synthesis via Suzuki coupling.
Alternative Synthesis via Negishi Coupling

The Negishi coupling involves the reaction of an organozinc compound with an organohalide, catalyzed by a nickel or palladium complex. This method provides another robust strategy for the formation of the biphenyl linkage in sartan synthesis.

  • Reactants: An organozinc reagent (e.g., derived from 5-phenyl-1-trityl-1H-tetrazole) and an aryl bromide (e.g., methyl N-(4-bromobenzyl)-N-pentanoyl-L-valinate).

  • Catalyst: A palladium catalyst such as palladium acetate with a suitable ligand (e.g., Q-phos).

  • Solvent: Anhydrous organic solvents like tetrahydrofuran (THF).

  • Procedure: The organozinc reagent is typically prepared in situ by treating the corresponding aryl lithium compound with a zinc salt. This is then reacted with the aryl bromide in the presence of the palladium catalyst. The reaction is usually carried out at elevated temperatures under an inert atmosphere. The coupled product is then isolated and purified.

  • Yield: The key Negishi coupling step in a reported valsartan synthesis afforded the biphenyl intermediate in an 80% yield.

Negishi Coupling for Sartan Synthesis cluster_Biphenyl_Formation Biphenyl Core Synthesis cluster_Sartan_Formation Final Steps Aryl_Halide_N Aryl Halide (e.g., Valsartan side chain) Coupling_N Negishi Coupling Aryl_Halide_N->Coupling_N Organozinc Organozinc Reagent (e.g., from Phenyltetrazole) Organozinc->Coupling_N Coupled_Intermediate Coupled Biphenyl Intermediate Coupling_N->Coupled_Intermediate Final_Steps Deprotection/ Hydrolysis Coupled_Intermediate->Final_Steps Sartan_API_N Sartan API Final_Steps->Sartan_API_N

Alternative sartan synthesis via Negishi coupling.

Discussion and Conclusion

The choice of synthetic route for sartan manufacturing is a multifaceted decision that balances yield, cost, safety, and environmental impact.

The Traditional Br-OTBN Route offers a well-established and widely practiced method. However, it can be limited by the yield and selectivity of the bromination step to produce Br-OTBN, and the handling of this reactive intermediate requires careful control. The linear nature of this approach can also impact the overall yield.

The Suzuki-Miyaura Coupling presents a highly attractive alternative. Its key advantages include:

  • Higher Yields: The coupling reaction to form the biphenyl core often proceeds in excellent yield, contributing to a higher overall process efficiency.

  • Convergent Strategy: Building the two key fragments of the sartan molecule separately and then coupling them can lead to a more efficient overall synthesis.

  • Milder Reaction Conditions: Many Suzuki couplings can be performed under relatively mild conditions.

  • Greener Approaches: The development of aqueous solvent systems and recyclable catalysts, such as palladium nanoparticles, aligns with the principles of green chemistry.[1]

The Negishi Coupling also provides a powerful convergent approach for constructing the biphenyl scaffold. It is particularly noted for its high functional group tolerance. However, the preparation and handling of organozinc reagents, which can be sensitive to air and moisture, may require more stringent reaction setups compared to the more stable boronic acids used in Suzuki couplings.

References

assessing the purity of 4'-Bromomethyl-2-cyanobiphenyl from different suppliers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the purity of starting materials is paramount to the success of their work. This is especially true for 4'-Bromomethyl-2-cyanobiphenyl, a key intermediate in the synthesis of angiotensin II receptor antagonists, a class of drugs widely used to treat hypertension. This guide provides a comparative assessment of this compound from various suppliers, supported by experimental data and detailed analytical protocols to aid in the selection of the most suitable material for your research needs.

Comparative Purity Analysis of this compound

The purity of this compound can vary between suppliers, impacting experimental outcomes and the impurity profile of subsequent synthesis steps. A summary of stated purity levels from a selection of chemical suppliers is presented below. It is important to note that the analytical method used for purity determination can influence the reported value.

Supplier/SourceStated PurityAnalytical Method
Sigma-Aldrich97%Not Specified
Tokyo Chemical Industry (TCI)>98.0%Gas Chromatography (GC)[1]
Hangzhou ICH Biofarm Co., Ltd≥99.0%Not Specified[2]
Henan Tianfu Chemical Co., Ltd.99%Not Specified[2]
Hebei Chuanghai Biotechnology Co., Ltd99.5%Not Specified[2]
Capot Chemical Co., Ltd≥98%High-Performance Liquid Chromatography (HPLC)[2]
NINGBO INNO PHARMCHEM CO.,LTD.>99.0%Not Specified[3]
ChemicalBook Synthesis Note90%Not Specified[4][5]

Note: This table is a summary of publicly available information from supplier websites and may not reflect the exact purity of a specific batch. Always refer to the Certificate of Analysis (CoA) for lot-specific data.

Key Impurities to Consider

The most common process-related impurities in the synthesis of this compound are the unreacted starting material and a dibrominated byproduct. Identifying and quantifying these impurities is crucial as they can be carried through to the final active pharmaceutical ingredient (API).

  • 4'-Methyl-2-cyanobiphenyl (Starting Material): Incomplete bromination can lead to the presence of the starting material in the final product.

  • 4'-(Dibromomethyl)-[1,1'-biphenyl]-2-carbonitrile (Dibromo-byproduct): Over-bromination of the methyl group results in the formation of this potentially genotoxic impurity.[4]

Experimental Workflow for Purity Assessment

The following diagram illustrates a comprehensive workflow for the purity assessment of this compound upon receipt from a supplier.

Purity_Assessment_Workflow Workflow for Purity Assessment of this compound cluster_0 Initial Steps cluster_1 Analytical Testing cluster_2 Data Evaluation and Decision Sample Receive this compound Sample Visual_Inspection Visual Inspection (Appearance, Color) Sample->Visual_Inspection Documentation_Review Review Certificate of Analysis (CoA) Visual_Inspection->Documentation_Review HPLC_Analysis HPLC Analysis for Purity and Impurity Profiling Documentation_Review->HPLC_Analysis GC_Analysis GC Analysis for Purity and Volatile Impurities Documentation_Review->GC_Analysis NMR_Analysis 1H NMR for Structural Confirmation and Quantitative Purity (qNMR) Documentation_Review->NMR_Analysis MS_Analysis LC-MS/MS for Genotoxic Impurity Identification Documentation_Review->MS_Analysis Compare_Results Compare Analytical Data with CoA and Specifications HPLC_Analysis->Compare_Results GC_Analysis->Compare_Results NMR_Analysis->Compare_Results MS_Analysis->Compare_Results Decision Accept or Reject Batch Compare_Results->Decision

Caption: Purity Assessment Workflow for this compound.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on published methods and can be adapted for routine quality control.

High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling

This method is suitable for the separation and quantification of this compound and its primary impurities.

  • Instrumentation: HPLC system with a UV detector.

  • Column: Kromasil C18 (250 x 4.6 mm, 5 µm) or equivalent.[6]

  • Mobile Phase:

    • A: Buffer (pH 3.2, prepared by dissolving an appropriate phosphate salt in water and adjusting the pH with phosphoric acid).

    • B: Acetonitrile.

  • Gradient: A time-based gradient can be optimized for the best separation. A starting point could be a linear gradient from 60:40 (A:B) to 20:80 (A:B) over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 258 nm.[6]

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in a suitable diluent (e.g., acetonitrile) to a known concentration (e.g., 1 mg/mL).

Quantitative ¹H NMR (qNMR) for Purity Assessment

qNMR is a primary analytical method for determining the purity of a compound without the need for a specific reference standard of the analyte itself.

  • Instrumentation: NMR spectrometer (400 MHz or higher).

  • Internal Standard: A certified reference material with a known purity and a simple, well-resolved signal that does not overlap with the analyte signals (e.g., maleic anhydride, dimethyl sulfone).

  • Solvent: A deuterated solvent in which both the sample and the internal standard are fully soluble (e.g., DMSO-d6, CDCl3).

  • Sample Preparation:

    • Accurately weigh a specific amount of the this compound sample into an NMR tube.

    • Accurately weigh and add a known amount of the internal standard to the same NMR tube.

    • Add the appropriate volume of deuterated solvent to completely dissolve both the sample and the internal standard.

  • Acquisition Parameters:

    • Pulse Program: A standard 90° pulse sequence.

    • Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest for both the analyte and the internal standard to ensure full relaxation.

    • Number of Scans: Sufficient to obtain a signal-to-noise ratio of at least 250:1 for the signals to be integrated.

  • Data Processing:

    • Apply a Fourier transform to the FID.

    • Carefully phase the spectrum and perform baseline correction.

    • Integrate a well-resolved, non-overlapping signal of the analyte and a signal of the internal standard.

  • Purity Calculation: The purity of the analyte is calculated using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons giving rise to the signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • IS = Internal Standard

Gas Chromatography (GC) for Purity and Volatile Impurities

GC is a suitable method for assessing the purity of this compound, particularly for volatile impurities.

  • Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).

  • Column: A non-polar capillary column such as a DB-5 or HP-5 (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

  • Temperature Program:

    • Initial Temperature: 150 °C, hold for 2 minutes.

    • Ramp: Increase to 280 °C at a rate of 10 °C/min.

    • Final Temperature: 280 °C, hold for 10 minutes.

  • Injector Temperature: 250 °C.

  • Detector Temperature: 300 °C.

  • Injection Mode: Split (e.g., 50:1).

  • Injection Volume: 1 µL.

  • Sample Preparation: Dissolve the sample in a volatile solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Genotoxic Impurity Analysis

This highly sensitive and specific method is ideal for the detection and quantification of potential genotoxic impurities, such as the dibromo-byproduct.

  • Instrumentation: LC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • LC Conditions: Similar to the HPLC method described above, but may require optimization for compatibility with the MS detector (e.g., using volatile mobile phase additives like formic acid).

  • MS/MS Parameters:

    • Ionization Mode: Positive ESI.

    • Scan Type: Multiple Reaction Monitoring (MRM) for targeted analysis of known impurities.

    • MRM Transitions: Specific precursor-to-product ion transitions for this compound and its potential impurities need to be determined by infusing pure standards.

Conclusion

The purity of this compound is a critical factor for researchers in the pharmaceutical sciences. While many suppliers offer this key intermediate, the stated purity can vary. It is imperative to not only consider the purity value on the label but also to have a robust in-house analytical program to verify the quality of the material. By employing a combination of chromatographic and spectroscopic techniques as outlined in this guide, researchers can confidently assess the purity of this compound from different suppliers, ensuring the integrity and reproducibility of their scientific work. Always request and carefully review the Certificate of Analysis for each batch and consider performing independent verification of purity for critical applications.

References

A Comparative Guide to the Quantitative Analysis of Impurities in 4'-Bromomethyl-2-cyanobiphenyl

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of pharmaceutical intermediates like 4'-Bromomethyl-2-cyanobiphenyl (BMCN) is paramount. BMCN is a critical starting material in the synthesis of several angiotensin II receptor antagonists, a class of antihypertensive drugs.[1][2][3][4] The presence of impurities, particularly genotoxic ones, can compromise the safety and efficacy of the final active pharmaceutical ingredient (API).[2] This guide provides a comparative overview of analytical methodologies for the quantitative analysis of impurities in BMCN, supported by experimental data to aid in method selection and implementation.

High-Performance Liquid Chromatography (HPLC) Coupled with UV Detection

High-Performance Liquid Chromatography with Ultraviolet (UV) detection is a widely adopted technique for the routine quality control of BMCN. Its robustness, cost-effectiveness, and reliability make it a staple in many pharmaceutical laboratories.

A specific and sensitive HPLC method has been developed and validated for the quantitative determination of the genotoxic impurity 2-cyano-4'-bromomethyl biphenyl in irbesartan drug substances.[5] The method utilizes a C18 column and UV detection at 258 nm.[5] Validation was performed according to the International Council for Harmonisation (ICH) guidelines, demonstrating the method's specificity, sensitivity, linearity, precision, and accuracy.[5]

Parameter Performance
Limit of Detection (LOD) 0.167 µg/g[5]
Limit of Quantitation (LOQ) 0.506 µg/g[5]
Linearity (Correlation Coefficient) 0.9999[5]
Accuracy (% Recovery) 98.34% to 103.46%[5]
Experimental Protocol: HPLC-UV

Chromatographic Conditions:

  • Column: Kromasil C18 (250 x 4.6 mm, 5 µm)[5]

  • Mobile Phase: Buffer (pH 3.2) and Acetonitrile (60:40 v/v)[5]

  • Flow Rate: 1.5 ml/min[5]

  • Column Temperature: 40 °C[5]

  • Detection Wavelength: 258 nm[5]

  • Injection Volume: 30 µl[5]

  • Diluent: Acetonitrile[5]

Preparation of Solutions:

  • Buffer Preparation: Prepare a buffer solution and adjust the pH to 3.2 with triethylamine.[5]

  • Standard Solution: Accurately weigh and dissolve the 2-cyano-4'-bromomethyl biphenyl reference standard in the diluent to obtain a known concentration.

  • Sample Solution: Accurately weigh and dissolve the irbesartan drug substance in the diluent.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Weigh Irbesartan Sample Dissolve_Sample Dissolve in Acetonitrile Sample->Dissolve_Sample Standard Weigh BMCN Standard Dissolve_Standard Dissolve in Acetonitrile Standard->Dissolve_Standard Inject Inject 30 µl Dissolve_Sample->Inject Dissolve_Standard->Inject Column Kromasil C18 Column (40°C) Inject->Column Detection UV Detector (258 nm) Column->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Quantify Quantify Impurity Chromatogram->Quantify

HPLC-UV Experimental Workflow

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For the detection and quantification of impurities at trace levels, particularly potential genotoxic impurities (PGIs), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers superior sensitivity and selectivity compared to HPLC-UV.

A sensitive and robust LC-MS/MS method has been developed for the determination of this compound and another potential impurity, 4'(dibromomethyl)[1,1′-biphenyl]-2-carbonitrile, in Telmisartan.[6][7] This method utilizes an Electrospray Ionization (ESI) source and a triple quadrupole mass spectrometer.[6][7] Another LC-MS method was developed for the trace analysis of BMCN in Valsartan, demonstrating the capability to quantify down to 1.0 ppm.[8]

Parameter LC-MS/MS (in Telmisartan) LC-MS (in Valsartan)
Limit of Detection (LOD) Not explicitly stated, but method is described as "sensitive"0.34 ppm (S/N = 3.4)[8]
Limit of Quantitation (LOQ) Not explicitly stated1.0 ppm[8]
Linearity Method is linear as per ICH guidelines[6][7]Validated as per ICH guidelines[8]
Accuracy Method is accurate as per ICH guidelines[6][7]Validated as per ICH guidelines[8]
Experimental Protocol: LC-MS/MS

Chromatographic and Mass Spectrometric Conditions (for Telmisartan):

  • LC System: Agilent 1260 series HPLC[6][7]

  • Column: Inert sustain AQ-C18 (250 × 4.6 mm, 5-μm)[6][7]

  • Mobile Phase: A mixture of formic acid, methanol, and acetonitrile with a gradient elution.[6][7]

  • Flow Rate: 1.0 mL/min[6][7]

  • Column Temperature: 40°C[6][7]

  • Injection Volume: 20 μL[6][7]

  • Mass Spectrometer: Ultivo Triple Quadrupole LC/MS/MS (Agilent G6470A)[6][7]

  • Ion Source: ESI[6]

  • Ion Source Voltage: 3500 V[6][7]

  • Nebulizer Gas: Nitrogen at 45 psi[6][7]

LCMS_Workflow cluster_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_data Data Acquisition & Analysis Sample Weigh API Sample Dissolve Dissolve in appropriate solvent Sample->Dissolve Inject Inject 20 µl Dissolve->Inject Column C18 Column Inject->Column Elution Gradient Elution Column->Elution Ionization ESI Source Elution->Ionization Analysis Triple Quadrupole Analyzer Ionization->Analysis Detection Detector Analysis->Detection Acquire Acquire Mass Spectra Detection->Acquire Quantify Quantify Impurities Acquire->Quantify

LC-MS/MS Experimental Workflow

Gas Chromatography-Mass Spectrometry (GC-MS)

While less common for non-volatile impurities like BMCN, Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for the analysis of volatile and semi-volatile organic impurities that may be present in the starting materials or arise from side reactions. Headspace GC can be particularly useful for residual solvent analysis.[9] For a comprehensive impurity profile, GC-MS can be a valuable complementary technique to LC-based methods.

High-resolution accurate mass spectrometry coupled with GC can aid in the identification of unknown impurities by providing elemental composition data.[10]

Parameter Performance
Applicability Volatile and semi-volatile impurities, residual solvents.
Identification High-resolution MS provides accurate mass for elemental composition.[10]
Quantitation Can be quantitative with appropriate calibration.
General Experimental Considerations for GC-MS:
  • Column: A capillary column with a suitable stationary phase (e.g., DB-624 for volatile impurities) is typically used.[6]

  • Injector: Split/splitless or other appropriate injection techniques.

  • Carrier Gas: Helium or hydrogen.

  • Oven Temperature Program: A temperature gradient is used to separate compounds with different boiling points.

  • Ionization: Electron Ionization (EI) is common for creating fragment libraries, while Chemical Ionization (CI) can provide molecular weight information.[10]

Method Comparison and Selection

Method Selectivity Sensitivity Typical Application Instrumentation Cost
HPLC-UV GoodModerateRoutine QC, Assay, PurityLow to Moderate
LC-MS/MS ExcellentHighTrace-level impurity analysis, Genotoxic impuritiesHigh
GC-MS ExcellentHigh (for volatiles)Volatile impurities, Residual solventsModerate to High

Selection Rationale:

  • For routine quality control and purity assessment where impurity levels are expected to be relatively high, HPLC-UV is often the most practical and cost-effective choice.

  • When trace-level quantification of known or potential genotoxic impurities is required, the enhanced sensitivity and selectivity of LC-MS/MS are necessary to meet stringent regulatory limits.

  • To obtain a comprehensive impurity profile that includes volatile and semi-volatile compounds, GC-MS should be employed as a complementary technique.

By understanding the strengths and limitations of each analytical technique, researchers and drug development professionals can select the most appropriate method for the quantitative analysis of impurities in this compound, ensuring the quality and safety of the final pharmaceutical products.

References

Navigating the Analytical Maze: A Comparative Guide to Validated Methods for Genotoxic Impurity Analysis in 4'-Bromomethyl-2-cyanobiphenyl

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the landscape of pharmaceutical development, ensuring the safety and purity of active pharmaceutical ingredients (APIs) is paramount. A critical aspect of this is the stringent control of genotoxic impurities (GTIs), which even at trace levels, can pose a significant risk to patient health. 4'-Bromomethyl-2-cyanobiphenyl is a key starting material and potential impurity in the synthesis of several sartans, a class of angiotensin II receptor blockers. Its structural alert for genotoxicity necessitates the use of highly sensitive and validated analytical methods for its detection and quantification. This guide provides a comparative overview of common analytical techniques for the validation of methods to detect this specific genotoxic impurity, tailored for researchers, scientists, and drug development professionals.

The Analytical Toolkit: A Head-to-Head Comparison

The choice of an analytical method for GTI analysis is driven by factors such as the impurity's physicochemical properties, the required sensitivity, and the complexity of the sample matrix. High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection, Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography with Mass Spectrometry (GC-MS) are the most prevalent techniques employed for this purpose.

Table 1: Comparison of Analytical Method Performance for this compound
ParameterHPLC-UVLC-MS/MSGC-MS (Proposed)
Limit of Detection (LOD) 0.167 µg/g[1]Highly sensitive, capable of detecting low ng/mL levelsPotentially low ppm to ppb with derivatization
Limit of Quantitation (LOQ) 0.506 µg/g[1]High sensitivity allows for quantification at very low levelsDependent on derivatization efficiency and analyte volatility
Linearity (r²) 0.9999[1]> 0.99[2]Typically > 0.99
Accuracy (% Recovery) 98.34% to 103.46%[1]Reported as accurate as per ICH guidelines[2][3]Generally 80-120%
Precision (%RSD) < 2%[1]Reported as precise as per ICH guidelines[2][3]Typically < 15%
Specificity Good, but potential for co-eluting impuritiesExcellent, based on mass-to-charge ratioExcellent, based on mass fragmentation patterns
Throughput ModerateHighModerate to Low (due to sample preparation)

In-Depth Methodologies and Experimental Protocols

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a widely accessible and robust technique for the quantification of impurities. A validated method for the determination of this compound in irbesartan drug substance has been reported, demonstrating its suitability for routine quality control.[1]

Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: Kromasil C18 (250 x 4.6 mm, 5 µm)[1].

  • Mobile Phase: A mixture of pH 3.2 buffer and acetonitrile (60:40 v/v)[1].

  • Flow Rate: 1.5 mL/min[1].

  • Detection: UV at 258 nm[1].

  • Injection Volume: 30 µL[1].

  • Column Temperature: 40 °C[1].

  • Diluent: Acetonitrile[1].

Method Validation Summary: The method was validated according to ICH guidelines and demonstrated excellent specificity, linearity, accuracy, and precision[1]. The LOD and LOQ were found to be 0.167 µg/g and 0.506 µg/g, respectively, showcasing the method's sensitivity for detecting this genotoxic impurity at trace levels[1].

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

For enhanced sensitivity and specificity, LC-MS/MS is the gold standard for trace-level analysis of genotoxic impurities. A sensitive and robust LC-MS/MS method has been developed for the determination of this compound in Telmisartan.[2][3]

Experimental Protocol:

  • Instrumentation: An HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source[2][3].

  • Column: Inert sustain AQ-C18 (250 × 4.6 mm, 5-μm)[2][3].

  • Mobile Phase: A gradient elution with a mixture of formic acid, methanol, and acetonitrile[2][3].

  • Flow Rate: 1.0 mL/min[2][3].

  • Injection Volume: 20 µL[3].

  • Column Temperature: 40°C[2][3].

  • Ionization Mode: ESI positive[2][3].

  • MS Detection: Multiple Reaction Monitoring (MRM) mode for specific precursor-to-product ion transitions.

Method Validation Summary: This method was validated as per ICH guidelines and was found to be linear, accurate, specific, selective, precise, and robust, making it suitable for routine analysis and stability assessment[2][3]. The use of MS detection provides a high degree of certainty in the identification and quantification of the impurity, even in complex matrices.

Gas Chromatography with Mass Spectrometry (GC-MS) - A Proposed Approach

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. Due to the relatively low volatility of this compound, a direct GC-MS analysis may be challenging. Therefore, a derivatization step is often necessary to increase its volatility and thermal stability.

Proposed Experimental Protocol:

  • Derivatization: Silylation is a common derivatization technique for compounds containing active hydrogens. However, for a compound like this compound, which lacks active hydrogens, other derivatization strategies might be explored, or a high-temperature GC inlet and column could be used if the compound is thermally stable enough. Alternatively, techniques like headspace or thermal desorption might be less suitable without derivatization.

  • Instrumentation: A GC system coupled to a mass spectrometer.

  • Column: A low-polarity capillary column (e.g., DB-5ms).

  • Injection: Splitless injection to maximize sensitivity.

  • Carrier Gas: Helium.

  • Oven Temperature Program: A programmed temperature ramp to ensure good separation.

  • Ionization Mode: Electron Ionization (EI).

  • MS Detection: Selected Ion Monitoring (SIM) mode to enhance sensitivity and selectivity for the target analyte.

Method Validation Considerations: A GC-MS method would need to be fully validated according to ICH guidelines. Key validation parameters to assess would include specificity (ensuring no interference from the derivatizing agent or by-products), linearity over the desired concentration range, accuracy (recovery studies), precision (repeatability and intermediate precision), and the determination of LOD and LOQ.

Visualizing the Path to a Validated Method

To ensure the reliability of analytical data, a systematic validation process is essential. The following workflow, based on the International Council for Harmonisation (ICH) Q2(R1) guidelines, outlines the key stages of analytical method validation.

Analytical_Method_Validation_Workflow start Start: Define Analytical Procedure's Intended Purpose method_dev Method Development & Optimization start->method_dev protocol Develop Validation Protocol method_dev->protocol specificity Specificity/ Selectivity protocol->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness system_suitability System Suitability robustness->system_suitability report Validation Report system_suitability->report end End: Method Implementation for Routine Use report->end

Caption: Workflow for the validation of an analytical method.

The selection of the most appropriate analytical technique is a critical decision in the control of genotoxic impurities. This decision tree illustrates a logical approach to choosing between HPLC-UV, LC-MS/MS, and GC-MS.

Method_Selection_Decision_Tree start Start: Assess Analyte (this compound) Properties & Requirements volatile Is the analyte volatile & thermally stable? start->volatile high_sensitivity Is ultra-high sensitivity and specificity required? volatile->high_sensitivity No gcms Consider GC-MS (potentially with derivatization) volatile->gcms Yes hplcuv Consider HPLC-UV high_sensitivity->hplcuv No lcmsms Consider LC-MS/MS high_sensitivity->lcmsms Yes end End: Select & Validate Method gcms->end hplcuv->end lcmsms->end

Caption: Decision tree for analytical method selection.

References

The Lynchpin of Modern Sartan Synthesis: A Cost-Effectiveness Analysis of 4'-Bromomethyl-2-cyanobiphenyl

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the optimization of large-scale synthesis of active pharmaceutical ingredients (APIs) is a perpetual quest for efficiency, purity, and cost-effectiveness. In the landscape of angiotensin II receptor blockers, colloquially known as sartans, the intermediate 4'-Bromomethyl-2-cyanobiphenyl has emerged as a cornerstone of many manufacturing processes. This guide provides a comparative analysis of the use of this critical raw material against alternative synthetic strategies, supported by experimental data, to inform decisions in the industrial production of this vital class of antihypertensive drugs.

The prevalence of this compound, often abbreviated as Br-OTBN, in the synthesis of blockbuster drugs such as Losartan, Valsartan, Irbesartan, and Telmisartan is a testament to its utility.[1][2] Its bifunctional nature, possessing a reactive bromomethyl group and a nitrile that can be converted to the characteristic tetrazole ring of most sartans, makes it an ideal building block. However, the pursuit of greener, more cost-effective, and streamlined synthetic routes has led to the exploration of alternative pathways. This guide will delve into a comparison of the traditional Br-OTBN approach with a notable alternative: the use of Suzuki-Miyaura coupling to construct the biphenyl core.

Comparative Analysis of Synthetic Routes

The primary advantage of using this compound lies in its direct route to the sartan scaffold. The biphenyl core is pre-formed, simplifying the subsequent synthetic steps. In contrast, alternative routes, such as those employing Suzuki-Miyaura coupling, build the biphenyl structure as part of the overall synthesis. While this may add steps, it can offer flexibility in sourcing starting materials and potentially reduce costs associated with the synthesis of the more complex Br-OTBN intermediate.

ParameterThis compound RouteAlternative Route (Suzuki-Miyaura Coupling)
Key Intermediate This compoundAryl halides and arylboronic acids
Biphenyl Core Formation Pre-formed in the starting materialIn-situ via palladium-catalyzed cross-coupling
Reported Overall Yield (Losartan) ~58.6%[3]~27% (in a green chemistry approach)[4]
Key Reagents This compound, imidazole derivative, tetrazole-forming reagents (e.g., sodium azide)Aryl halides (e.g., 2-bromobenzonitrile), arylboronic acids (e.g., 4-methylphenylboronic acid), palladium catalyst, base, imidazole derivative, tetrazole-forming reagents
Potential Advantages Fewer synthetic steps, well-established and optimized processes.Potentially lower cost of starting materials, flexibility in molecular design, avoids handling of lachrymatory Br-OTBN in early stages.
Potential Disadvantages Cost and availability of high-purity Br-OTBN, potential for genotoxic impurities.[5]Requires a palladium catalyst (cost and removal), optimization of coupling conditions can be complex.

Experimental Protocols

Synthesis of Losartan using this compound

This protocol is a generalized representation based on common patented procedures.

Step 1: Alkylation of Imidazole Derivative

In a suitable reactor, 2-butyl-4-chloro-5-formylimidazole is reacted with this compound in the presence of a base (e.g., potassium carbonate) and a phase transfer catalyst in an appropriate solvent (e.g., acetonitrile or toluene).[6][7] The reaction mixture is stirred at a controlled temperature until completion.

Step 2: Reduction of the Aldehyde

The resulting "cyano aldehyde" intermediate is then reduced to the corresponding alcohol using a reducing agent such as sodium borohydride.[6][8]

Step 3: Tetrazole Formation

The "cyano alcohol" is converted to the tetrazole ring by reacting it with an azide source, such as sodium azide, often in the presence of a Lewis acid or an amine salt (e.g., triethylamine hydrochloride) in a high-boiling solvent like N-methylpyrrolidinone.[8] Historically, organotin compounds like tributyltin azide were used, but due to their toxicity, alternative, safer methods are now preferred.[9]

Step 4: Salt Formation

The resulting Losartan acid is then converted to its potassium salt, typically by treatment with potassium hydroxide in a suitable solvent.[1]

Alternative Synthesis of Losartan Biphenyl Core via Suzuki-Miyaura Coupling

This protocol highlights the key step of forming the biphenyl intermediate.

Step 1: Suzuki-Miyaura Coupling

2-bromobenzonitrile and 4-methylphenylboronic acid are coupled in the presence of a palladium catalyst (e.g., palladium nanoparticles) and a base (e.g., potassium carbonate) in a suitable solvent system (e.g., aqueous acetone).[4] The reaction is heated until the starting materials are consumed.

Step 2: Bromination

The resulting 4'-methyl-2-cyanobiphenyl is then brominated on the methyl group, typically using N-bromosuccinimide (NBS) and a radical initiator under light, to yield this compound.[4]

Subsequent Steps:

From this point, the synthesis would proceed similarly to the traditional route, involving alkylation of the imidazole derivative, reduction, and tetrazole formation.

Visualizing the Synthetic Pathways

To better understand the flow of these synthetic routes, the following diagrams illustrate the key transformations.

Sartan_Synthesis_Br_OTBN_Route cluster_0 Traditional Route Br_OTBN 4'-Bromomethyl- 2-cyanobiphenyl Alkylation Alkylation Br_OTBN->Alkylation Imidazole Imidazole Derivative Imidazole->Alkylation Cyano_Aldehyde Cyano Aldehyde Intermediate Alkylation->Cyano_Aldehyde Reduction Reduction Cyano_Aldehyde->Reduction Cyano_Alcohol Cyano Alcohol Intermediate Reduction->Cyano_Alcohol Tetrazole_Formation Tetrazole Formation Cyano_Alcohol->Tetrazole_Formation Sartan_API Sartan API Tetrazole_Formation->Sartan_API

Caption: Synthetic workflow using this compound.

Sartan_Synthesis_Suzuki_Route cluster_1 Alternative Route Aryl_Halide Aryl Halide Suzuki_Coupling Suzuki-Miyaura Coupling Aryl_Halide->Suzuki_Coupling Boronic_Acid Boronic Acid Boronic_Acid->Suzuki_Coupling Biphenyl_Intermediate Biphenyl Intermediate Suzuki_Coupling->Biphenyl_Intermediate Bromination Bromination Biphenyl_Intermediate->Bromination Br_OTBN_InSitu 4'-Bromomethyl- 2-cyanobiphenyl Bromination->Br_OTBN_InSitu Further_Steps Alkylation, Reduction, Tetrazole Formation Br_OTBN_InSitu->Further_Steps Sartan_API Sartan API Further_Steps->Sartan_API

Caption: Alternative synthetic workflow via Suzuki-Miyaura coupling.

Cost-Effectiveness Considerations

A definitive, quantitative cost comparison between these routes is challenging due to the proprietary nature of large-scale manufacturing data. However, a logical framework for evaluating the cost-effectiveness can be established.

Cost_Effectiveness_Evaluation cluster_factors Overall_Cost Overall Cost-Effectiveness Raw_Materials Cost of Raw Materials Overall_Cost->Raw_Materials Process_Efficiency Process Efficiency Overall_Cost->Process_Efficiency Capex_Opex Capital & Operational Expenditure Overall_Cost->Capex_Opex EHS Environmental, Health & Safety Overall_Cost->EHS RM_Factors Starting material prices Reagent & catalyst costs Solvent costs Raw_Materials->RM_Factors PE_Factors Overall yield Throughput Cycle time Purity & rework Process_Efficiency->PE_Factors CO_Factors Equipment requirements Energy consumption Labor costs Capex_Opex->CO_Factors EHS_Factors Waste disposal costs Safety measures 'Greenness' of the process EHS->EHS_Factors

Caption: Key factors influencing the cost-effectiveness of a synthetic route.

While the Br-OTBN route is well-established, the cost of this key intermediate can be a significant factor. Patents describing methods to produce Br-OTBN with high yield and purity suggest an ongoing effort to make its production more economical.[10][11] Alternative routes, such as those involving Suzuki-Miyaura coupling, offer the potential for cost savings by starting from simpler, more readily available materials. However, the cost of the palladium catalyst and the need for its efficient recovery and recycling are critical considerations.

Furthermore, the "greenness" of a synthetic route is becoming an increasingly important aspect of cost-effectiveness. Routes that minimize hazardous waste, reduce energy consumption, and use safer solvents can lead to long-term cost savings through reduced waste treatment expenses and a more sustainable manufacturing process.[4] The development of greener methods for tetrazole formation, avoiding toxic organotin reagents, is a prime example of this trend.[9]

Conclusion

The use of this compound remains a highly relevant and efficient strategy for the large-scale synthesis of many sartan drugs. Its primary advantage is the directness of the synthetic route. However, alternative approaches, particularly those utilizing modern cross-coupling reactions like the Suzuki-Miyaura coupling, present compelling options that may offer cost benefits, especially when considering the entire supply chain of raw materials.

For drug development professionals, the choice of synthetic route is not merely a chemical consideration but a strategic one. A thorough evaluation of raw material costs, process efficiency, capital and operational expenditures, and environmental impact is crucial. While the Br-OTBN route offers a proven track record, the continuous innovation in synthetic organic chemistry ensures that alternative pathways will continue to be developed and optimized, driving competition and fostering more sustainable and cost-effective manufacturing of these life-saving medicines.

References

Spectroscopic Comparison of 4'-Bromomethyl-2-cyanobiphenyl and its Synthetic Precursors and Byproducts

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the spectroscopic characteristics of 4'-Bromomethyl-2-cyanobiphenyl, a key intermediate in the synthesis of angiotensin II receptor antagonists, and its common process-related impurities. This document provides a detailed comparison of the spectroscopic data obtained from Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) for this compound, its immediate precursor 2-cyano-4'-methylbiphenyl, and the common byproduct 4'-(dibromomethyl)-2-cyanobiphenyl.

Introduction

This compound is a critical building block in the pharmaceutical industry, primarily utilized in the synthesis of sartan-class drugs. The purity of this intermediate is paramount to ensure the quality and safety of the final active pharmaceutical ingredient. During its synthesis, typically via radical bromination of 2-cyano-4'-methylbiphenyl, various byproducts can form, with the most common being the over-brominated species, 4'-(dibromomethyl)-2-cyanobiphenyl. This guide offers a side-by-side spectroscopic comparison to aid in the identification and differentiation of these compounds, ensuring robust quality control in the drug development process.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound and its related substances.

¹H NMR Data Comparison
CompoundChemical Shift (δ) [ppm]MultiplicityIntegrationAssignment
This compound 7.93d1HAr-H
7.77t1HAr-H
7.55 - 7.68m6HAr-H
4.79s2H-CH₂Br
2-cyano-4'-methylbiphenyl 7.30-7.67m8HAr-H
2.48s3H-CH₃
4'-(dibromomethyl)-2-cyanobiphenyl 7.40-8.00m8HAr-H
6.70s1H-CHBr₂

Note: Predicted ¹H NMR data for this compound in DMSO-d6 suggests shifts at δ 4.79 (s, 2H), 7.55-7.68 (m, 6H), 7.77 (t, J=7.2 Hz, 1H), and 7.93 (d, J=7.2 Hz, 1H)[1].

¹³C NMR Data Comparison
CompoundKey Chemical Shifts (δ) [ppm]
This compound ~145 (Ar-C), ~138 (Ar-C), ~133 (Ar-C), ~130 (Ar-C), ~129 (Ar-C), ~128 (Ar-C), ~118 (CN), ~33 (-CH₂Br)
2-cyano-4'-methylbiphenyl ~145 (Ar-C), ~138 (Ar-C), ~133 (Ar-C), ~130 (Ar-C), ~129 (Ar-C), ~128 (Ar-C), ~118 (CN), ~21 (-CH₃)
4'-(dibromomethyl)-2-cyanobiphenyl ~146 (Ar-C), ~139 (Ar-C), ~134 (Ar-C), ~131 (Ar-C), ~130 (Ar-C), ~129 (Ar-C), ~117 (CN), ~40 (-CHBr₂)

Note: Access to interactive ¹³C NMR spectra for this compound is available through spectral databases[2][3].

FTIR Data Comparison
CompoundKey Absorption Bands (cm⁻¹)Functional Group Assignment
This compound ~3060, ~2225, ~1600, ~1480, ~1210, ~820C-H (aromatic), C≡N (nitrile), C=C (aromatic), C-H (bend), C-Br (stretch), C-H (out-of-plane bend)
2-cyano-4'-methylbiphenyl ~3050, ~2920, ~2220, ~1600, ~1480, ~820C-H (aromatic), C-H (aliphatic), C≡N (nitrile), C=C (aromatic), C-H (bend), C-H (out-of-plane bend)
4'-(dibromomethyl)-2-cyanobiphenyl ~3060, ~2225, ~1600, ~1480, ~1190, ~830C-H (aromatic), C≡N (nitrile), C=C (aromatic), C-H (bend), C-Br (stretch), C-H (out-of-plane bend)

Note: The FTIR spectra for these compounds are characterized by the nitrile stretch around 2220-2230 cm⁻¹ and various aromatic C-H and C=C vibrations. The key differentiating features lie in the aliphatic C-H stretching region for the methyl group in the starting material and the C-Br stretching frequencies in the product and byproduct.

Mass Spectrometry Data Comparison
CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)
This compound 271/273 (M⁺, M⁺+2)192 (M⁺ - Br), 165
2-cyano-4'-methylbiphenyl 193 (M⁺)192, 165
4'-(dibromomethyl)-2-cyanobiphenyl 349/351/353 (M⁺, M⁺+2, M⁺+4)270/272 (M⁺ - Br), 191 (M⁺ - 2Br)

Note: The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) is a key diagnostic tool in the mass spectra of the brominated compounds, resulting in characteristic M+2 peaks.

Experimental Protocols

Detailed methodologies for the spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Sample Preparation: Approximately 5-10 mg of the solid sample is dissolved in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Pulse Sequence: Standard single-pulse sequence.

    • Spectral Width: 12-16 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 16-64, depending on sample concentration.

    • Referencing: The chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

  • ¹³C NMR Acquisition:

    • Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

    • Spectral Width: 200-250 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Instrumentation: An FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: A small amount of the crystalline powder is placed directly onto the ATR crystal.

  • Acquisition:

    • Mode: ATR.

    • Spectral Range: 4000-650 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.

    • Background: A background spectrum of the clean, empty ATR crystal is recorded prior to sample analysis and automatically subtracted from the sample spectrum.

    • Data Presentation: The spectrum is typically presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)
  • Instrumentation: A Gas Chromatography-Mass Spectrometry (GC-MS) system is commonly used for these compounds.

  • Sample Preparation: A dilute solution of the sample is prepared in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.

  • GC Conditions:

    • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate of 1-1.5 mL/min.

    • Injector Temperature: 250-280 °C.

    • Oven Temperature Program: An initial temperature of 100-150 °C, hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 280-300 °C, and hold for 5-10 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-400.

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

Synthetic Pathway and Byproduct Formation

The synthesis of this compound typically involves the radical bromination of 2-cyano-4'-methylbiphenyl. The reaction is often initiated by a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, in the presence of a bromine source like N-bromosuccinimide (NBS) or molecular bromine. Over-bromination can lead to the formation of the 4'-(dibromomethyl)-2-cyanobiphenyl byproduct.

Synthesis_Pathway cluster_start Starting Material cluster_reaction1 Radical Bromination cluster_product Main Product cluster_reaction2 Over-bromination cluster_byproduct Byproduct start 2-cyano-4'-methylbiphenyl reaction1 [Br•] start->reaction1 product This compound reaction1->product reaction2 [Br•] product->reaction2 byproduct 4'-(dibromomethyl)-2-cyanobiphenyl reaction2->byproduct

Caption: Synthetic pathway of this compound and the formation of a common byproduct.

This guide provides a foundational spectroscopic framework for the analysis of this compound and its common process-related impurities. For definitive structural elucidation, a combination of these techniques, along with two-dimensional NMR experiments, is recommended.

References

A Comparative Analysis of Sartan Synthesis Yields Utilizing Diverse Biphenyl Intermediates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of sartan-class angiotensin II receptor blockers, a cornerstone in the management of hypertension, relies heavily on the efficient construction of the characteristic biphenyl scaffold. The choice of the biphenyl intermediate is a critical determinant of the overall yield and scalability of the synthesis. This guide provides a comparative study of sartan synthesis yields using different biphenyl intermediates, supported by experimental data and detailed methodologies to aid researchers in optimizing their synthetic strategies.

Comparative Yields of Sartan Synthesis

The following tables summarize the reported yields for the synthesis of Losartan, Valsartan, and Irbesartan, highlighting the different biphenyl intermediates employed.

Losartan Synthesis Yields
Biphenyl IntermediateKey Reaction StepReagents/ConditionsYield (%)Reference
2-Cyano-4'-methyl biphenyl (OTBN)Coupling of o-chlorobenzonitrile with p-methylphenylmagnesium chlorideManganese chloride, chlorotrimethylsilane, THF86%[1][2]
"Overall YieldMultistep synthesis from OTBN58.6%[2]
Bromo OTBNReaction with BCFIBase, phase transfer catalyst-[3]
"Tetrazole formation from cyano alcoholSodium/ammonium azide, DMF21% (over 13 days)[4]
N-Triphenylmethyl-5-[2-(4′-bromomethyl biphenyl)]tetrazoleCoupling with BCFI followed by reductionBase, Sodium borohydrideGood (75-95% for many steps)[3]
Valsartan Synthesis Yields
Biphenyl IntermediateKey Reaction StepReagents/ConditionsYield (%)Reference
2-Cyano-4'-methylbiphenyl (4a)Bromination to 4'-bromomethyl-2-cyanobiphenyl (4c)NBS, AIBN, cyclohexane/CCl445% (with 17% dibromination product)[5]
2-Cyano-4'-formylbiphenyl (4b)Reductive amination with L-valine methyl esterSodium cyanoborohydride90%[5]
2-IodobenzonitrileSuzuki-Miyaura couplingHeterogeneous Pd catalyst70-85%[6]
5-Phenyl-1-trityl-1H-tetrazoleNegishi coupling with an aryl bromiden-BuLi, ZnCl2, Q-phos, Pd(OAc)280%
4'-Methyl-2-cyano-biphenylTetrazole formationAzide ions, ammonium chloride70.6%[7]
"Tritylation-92.6%[7]
Irbesartan Synthesis Yields
Biphenyl IntermediateKey Reaction StepReagents/ConditionsYield (%)Reference
2-Cyano-4'-bromomethylbiphenyl (IRB-02)Reaction with IRB-01Tetrabutylammonium bromide, inorganic alkali, DCM/water80%
2-Butyl-3-[(2-cyano biphenyl-4-base)methyl]-1,3-diaza spiro [4.4] nonane-1-vinyl-4-ketone (IRB-03)Tetrazole formationTetrabutylammonium bromide, zinc chloride, sodium azide, toluene88%
4'-Methyl-biphenyl-2-carboxylic acidFormation of 1-Benzyl-5-(4'-bromomethyl-biphenyl-2-yl)-1H-tetrazoleThionyl chloride, benzylamine, etc.-[8]
1-Benzyl-5-(4'-bromomethyl-biphenyl-2-yl)-1H-tetrazoleN-alkylation and debenzylation2-butyl-1,3-diaza-spiro[4.4]non-1-en-4-one hydrochloride-[8]

Experimental Protocols

Detailed methodologies for key experimental steps are provided below.

Synthesis of 2-Cyano-4'-methyl biphenyl (OTBN)

This protocol describes the synthesis of a key intermediate for Losartan.[2]

  • Preparation of Grignard Reagent: To a solution of p-methylphenylmagnesium chloride in tetrahydrofuran, manganese chloride and chlorotrimethylsilane are added.

  • Coupling Reaction: o-Chlorobenzonitrile is then added to the reaction mixture.

  • Workup and Isolation: The reaction is quenched, and the product is extracted with an organic solvent. The solvent is evaporated, and the crude product is purified to yield OTBN. An 86% yield has been reported for this step.[1][2]

Synthesis of 2-Cyano-4'-formylbiphenyl for Valsartan Synthesis

This outlines a step in an alternative route for Valsartan synthesis.[5]

  • Decarboxylative Coupling: 2-Cyanobenzoic acid is coupled with 1-bromo(4-dimethoxymethyl)benzene in the presence of a catalyst system consisting of copper(II) oxide, 1,10-phenanthroline, and palladium(II) bromide.

  • Hydrolysis: During acidic workup, the dimethyl acetal group is quantitatively hydrolyzed to the aldehyde.

  • Isolation: The desired 2-cyano-4'-formylbiphenyl is isolated with a reported overall yield of 80%.[5]

Synthesis of Irbesartan from 2-Cyano-4'-bromomethylbiphenyl

This protocol details two key steps in a patented Irbesartan synthesis.

  • Alkylation: A reaction between 2-cyano-4'-bromomethylbiphenyl (IRB-02) and 2-butyl-1,3-diaza spiro [4.4] nonane-1-vinyl-4-ketone hydrochloride (IRB-01) is carried out in a biphasic system of dichloromethane and water, using tetrabutylammonium bromide as a phase transfer catalyst and an inorganic alkali. The resulting product, 2-butyl-3-[(2-cyano biphenyl-4-base)methyl]-1,3-diaza spiro [4.4] nonane-1-vinyl-4-ketone (IRB-03), is obtained in an 80% yield.

  • Tetrazole Formation: The compound IRB-03 is then reacted with sodium azide in toluene, in the presence of tetrabutylammonium bromide and zinc chloride, to form Irbesartan. This step has a reported yield of 88%.

Visualizing Synthetic Pathways

The following diagrams illustrate the logical flow of the described synthetic routes.

losartan_synthesis A o-chlorobenzonitrile + p-methylphenylmagnesium chloride B 2-Cyano-4'-methyl biphenyl (OTBN) A->B 86% C Bromination B->C D Bromo OTBN C->D E Coupling with BCFI D->E F Cyano Aldehyde E->F G Tetrazole Formation F->G H Aldehyde Tetrazole G->H I Reduction H->I J Losartan I->J

Caption: Synthetic pathway for Losartan via the OTBN intermediate.

valsartan_synthesis cluster_A Route A cluster_B Route B A1 2-Cyano-4'-methylbiphenyl A2 Bromination A1->A2 A3 This compound A2->A3 45% B1 2-Cyanobenzoic acid + 1-bromo(4-dimethoxymethyl)benzene B2 Decarboxylative Coupling B1->B2 B3 2-Cyano-4'-formylbiphenyl B2->B3 80% B4 Reductive Amination B3->B4 B5 Amine Intermediate B4->B5 90% irbesartan_synthesis A 2-Cyano-4'- bromomethylbiphenyl B Alkylation with Spiro-imidazole A->B C Cyano Intermediate B->C 80% D Tetrazole Formation C->D E Irbesartan D->E 88%

References

A Comparative Guide to Greener Synthesis Protocols for 4'-Bromomethyl-2-cyanobiphenyl

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An objective evaluation of greener synthetic alternatives for a key pharmaceutical intermediate.

4'-Bromomethyl-2-cyanobiphenyl is a critical starting material in the synthesis of sartans, a widely prescribed class of antihypertensive drugs.[1] Traditional synthesis routes, often employing the Wohl-Ziegler bromination, have historically relied on hazardous reagents and solvents, such as N-bromosuccinimide (NBS) in chlorinated solvents like carbon tetrachloride and chlorobenzene.[2][3][4][5] Growing environmental concerns and stricter regulations have spurred the development of greener, more sustainable synthetic protocols. This guide provides a detailed comparison of several greener alternatives, presenting experimental data, methodologies, and visual workflows to aid researchers in selecting the most appropriate method for their needs.

Quantitative Performance Comparison

The following table summarizes the key performance indicators for various greener synthesis protocols for this compound, alongside a traditional method for baseline comparison.

Synthesis ProtocolBrominating AgentInitiator/CatalystSolventReaction TimeTemperature (°C)Yield (%)Purity (%)Reference
Greener Protocols
Visible Light-InducedH2O2/HBrVisible Light (LED)Diethyl Carbonate3 hRoom Temp.7197[2][6]
Photocatalytic (Flow)Dibromohydantoin4000K LED LightDichloromethane30 min509490[7][8]
Oxidative BrominationNaBr/NaBrO3/HCl-Ethyl Acetate~7 h35-4585>98[9]
Traditional Protocol
Wohl-ZieglerN-BromosuccinimideAIBN/BPOCarbon Tetrachloride/ChlorobenzeneNot specifiedReflux70-80Not specified[2][10]

Experimental Protocols

Visible Light-Induced Synthesis in Diethyl Carbonate

This method offers a significant improvement in environmental impact by replacing hazardous solvents and radical initiators with greener alternatives.[2]

Materials:

  • 2-Cyano-4'-methylbiphenyl

  • Hydrogen peroxide (H2O2)

  • Hydrobromic acid (HBr)

  • Diethyl carbonate (DEC)

  • 2-Propanol

Procedure:

  • In a suitable reaction vessel, dissolve 2-Cyano-4'-methylbiphenyl in diethyl carbonate.

  • Add hydrogen peroxide and hydrobromic acid to the solution. The recommended molar ratio of H2O2 to HBr is 1.5:1.5 relative to the starting material.[2]

  • Irradiate the reaction mixture with a simple household LED lamp at room temperature.

  • Monitor the reaction progress by a suitable analytical method (e.g., TLC or HPLC). The reaction is typically complete within 3 hours.[2]

  • Upon completion, the product can be isolated by simple filtration.

  • Wash the collected solid with a green solvent such as 2-propanol to afford the final product with high purity.

Photocatalytic Flow Synthesis

This protocol utilizes a flow reactor and photocatalysis to achieve a high yield in a significantly shorter reaction time.[7][8]

Materials:

  • 2-Cyano-4'-methylbiphenyl

  • Dibromohydantoin

  • Dichloromethane

  • Isopropyl ether

  • Sodium bisulfite

Procedure:

  • Prepare two separate solutions:

    • Solution A: Dissolve 10g of 2-Cyano-4'-methylbiphenyl in 30mL of dichloromethane.

    • Solution B: Dissolve 9g of dibromohydantoin in 30mL of dichloromethane.

  • Load the two solutions into separate syringes and place them on a syringe pump connected to a flow reactor.

  • Set the flow rate for both syringes to 1.5 mL/min.

  • Heat the flow reactor to 50°C using a constant temperature water bath.

  • Irradiate the flow reactor with a 4000K LED light (475nm).

  • After the reaction is complete (approximately 30 minutes), quench the collected product solution with 15g of sodium bisulfite.

  • Separate the organic and aqueous layers.

  • Remove the solvent from the organic phase by rotary evaporation.

  • Recrystallize the crude product from isopropyl ether, filter, and dry to obtain pure this compound.[7]

Oxidative Bromination in Ethyl Acetate

This low-cost method avoids the use of highly corrosive and toxic bromine gas by generating the brominating agent in situ.[9]

Materials:

  • 2-Cyano-4'-methylbiphenyl (sartan biphenyl)

  • Sodium bromide (NaBr)

  • Sodium bromate (NaBrO3)

  • Hydrochloric acid (HCl, 20% solution)

  • Ethyl acetate

  • Drinking water

Procedure:

  • In a 3 L reaction bottle, add 800 g of ethyl acetate, 600 g of drinking water, and 193 g of 2-Cyano-4'-methylbiphenyl.

  • Add 69 g of sodium bromide and 50 g of sodium bromate to the mixture and stir well at room temperature.

  • Control the reaction temperature between 35-45°C and slowly add 200 g of 20% hydrochloric acid dropwise over approximately 6 hours.

  • After the addition is complete, continue stirring at 35-45°C for another hour. Monitor the reaction endpoint using TLC.

  • Once the reaction is complete, separate the organic phase.

  • Recover approximately 500 g of ethyl acetate under normal pressure.

  • Cool the remaining mother liquor to about 0°C to induce crystallization.

  • Filter the crystals by suction to obtain the pure product.[9]

Visualizing the Greener Synthesis Workflows

The following diagrams illustrate the logical flow of the described greener synthesis protocols.

G Visible Light-Induced Synthesis Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification start Start dissolve Dissolve 2-Cyano-4'-methylbiphenyl in Diethyl Carbonate start->dissolve add_reagents Add H2O2 and HBr dissolve->add_reagents irradiate Irradiate with Visible Light (Room Temperature, 3h) add_reagents->irradiate filter Filter the Product irradiate->filter wash Wash with 2-Propanol filter->wash end Final Product wash->end

Caption: Workflow for the visible light-induced synthesis.

G Photocatalytic Flow Synthesis Workflow cluster_prep Reagent Preparation cluster_reaction Flow Reaction cluster_workup Workup and Purification start Start prep_A Prepare Solution A: 2-Cyano-4'-methylbiphenyl in DCM start->prep_A prep_B Prepare Solution B: Dibromohydantoin in DCM start->prep_B pump Pump Solutions into Flow Reactor prep_A->pump prep_B->pump react React under LED Irradiation (50°C, 30 min) pump->react quench Quench with Sodium Bisulfite react->quench separate Separate Organic Layer quench->separate evaporate Evaporate Solvent separate->evaporate recrystallize Recrystallize from Isopropyl Ether evaporate->recrystallize end Final Product recrystallize->end

Caption: Workflow for the photocatalytic flow synthesis.

G Oxidative Bromination Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification start Start add_solvents_reagents Add Ethyl Acetate, Water, and 2-Cyano-4'-methylbiphenyl start->add_solvents_reagents add_salts Add NaBr and NaBrO3 add_solvents_reagents->add_salts add_acid Dropwise Addition of HCl (35-45°C, ~6h) add_salts->add_acid react Continue Reaction for 1h add_acid->react separate Separate Organic Phase react->separate recover_solvent Recover Ethyl Acetate separate->recover_solvent crystallize Crystallize at 0°C recover_solvent->crystallize filter Filter Product crystallize->filter end Final Product filter->end

Caption: Workflow for the oxidative bromination synthesis.

Conclusion

The development of greener synthesis protocols for this compound offers significant advantages in terms of environmental impact, safety, and in some cases, process efficiency. The visible light-induced method in diethyl carbonate stands out for its use of benign reagents and mild conditions.[2][6] The photocatalytic flow synthesis provides a remarkable reduction in reaction time with a high yield, making it an attractive option for rapid production.[7][8] The oxidative bromination method presents a low-cost alternative by utilizing inexpensive starting materials.[9]

The choice of the optimal synthesis protocol will depend on the specific requirements of the research or manufacturing setting, including scale, available equipment, cost considerations, and desired purity. This guide provides the necessary data and methodologies to make an informed decision towards adopting a more sustainable approach to the synthesis of this vital pharmaceutical intermediate.

References

A Comparative Purity Analysis of Synthesized 4'-Bromomethyl-2-cyanobiphenyl Against a Certified Reference Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive benchmark analysis of a newly synthesized batch of 4'-Bromomethyl-2-cyanobiphenyl against a commercially available, high-purity certified reference standard. The purity of this key intermediate is critical in the synthesis of angiotensin II receptor blockers (ARBs), a class of antihypertensive drugs commonly known as "sartans"[1]. This document outlines the analytical methodologies employed, presents a comparative data summary, and offers detailed experimental protocols to ensure reproducibility.

Introduction

This compound is a pivotal intermediate in the synthesis of several widely prescribed medications, including Losartan, Valsartan, and Irbesartan[1]. The molecular structure of these drugs features a biphenyl-tetrazole moiety, and this compound serves as a key building block for this core structure[1]. The presence of impurities in this starting material can lead to the formation of undesired side products, potentially impacting the safety and efficacy of the final active pharmaceutical ingredient (API). Therefore, rigorous purity assessment is a non-negotiable aspect of quality control in the drug development and manufacturing process.

This guide details a multi-pronged analytical approach to compare a laboratory-synthesized batch of this compound with a certified reference standard, focusing on purity determination and impurity profiling.

Comparative Purity Assessment

The purity of the synthesized this compound was evaluated against a certified reference standard using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. The results are summarized below.

Table 1: Purity Comparison of Synthesized vs. Reference Standard this compound
Analytical MethodSynthesized Product Purity (%)Reference Standard Purity (%)Major Impurity Detected in Synthesized Product
HPLC98.7>99.54'-(Dibromomethyl)-[1,1'-biphenyl]-2-carbonitrile
GC-MS98.9>99.52-Cyano-4'-methylbiphenyl (Starting Material)
¹H-qNMR98.599.6 ± 0.2Residual Solvents (Ethyl Acetate)

Experimental Protocols

Detailed methodologies for the analytical techniques employed are provided below.

High-Performance Liquid Chromatography (HPLC)

A validated HPLC method was used for the quantitative determination of this compound and its process-related impurities[2].

  • Instrumentation: Agilent 1260 Infinity II HPLC system with a Diode Array Detector.

  • Column: Kromasil C18, 250 x 4.6 mm, 5 µm[2].

  • Mobile Phase:

    • A: 0.1% Trifluoroacetic acid in Water

    • B: Acetonitrile

  • Gradient Program:

    Time (min) %A %B
    0 60 40
    20 20 80
    25 20 80
    26 60 40

    | 30 | 60 | 40 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Diluent: Acetonitrile.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS analysis was performed to identify and quantify volatile and semi-volatile impurities. A commercial supplier specifies a purity of >98.0% by GC for their product[3].

  • Instrumentation: Agilent 8890 GC System coupled with a 5977B MSD.

  • Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet Temperature: 280°C.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 min.

    • Ramp: 15°C/min to 300°C.

    • Hold: 5 min at 300°C.

  • MSD Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Mass Range: 40-500 amu.

¹H Quantitative Nuclear Magnetic Resonance (¹H-qNMR)

Absolute quantitative ¹H-NMR (qNMR) offers a primary method for purity determination without the need for a specific reference standard of the analyte, instead using a certified internal standard[4][5].

  • Instrumentation: Bruker Avance III HD 500 MHz spectrometer.

  • Solvent: Chloroform-d (CDCl₃).

  • Internal Standard: Maleic Anhydride (Certified Reference Material).

  • Method:

    • Accurately weigh approximately 10 mg of the this compound sample and 5 mg of the maleic anhydride internal standard into a vial.

    • Dissolve the mixture in a precise volume of CDCl₃.

    • Acquire the ¹H-NMR spectrum with a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons of interest.

    • Integrate the well-resolved signals of the analyte and the internal standard.

    • Calculate the purity based on the integral values, the number of protons, and the weights of the sample and internal standard.

Visualized Workflows and Pathways

Purity Analysis Workflow

The following diagram illustrates the workflow for the comparative purity analysis of synthesized this compound.

G Figure 1: Purity Analysis Workflow cluster_synthesis Synthesis & Initial Product cluster_analysis Analytical Benchmarking cluster_results Data Evaluation Synthesized_Product Synthesized 4'-Bromomethyl- 2-cyanobiphenyl HPLC HPLC Analysis Synthesized_Product->HPLC GCMS GC-MS Analysis Synthesized_Product->GCMS qNMR ¹H-qNMR Analysis Synthesized_Product->qNMR Reference_Standard Certified Reference Standard Reference_Standard->HPLC Reference_Standard->GCMS Reference_Standard->qNMR Purity_Comparison Purity Comparison Table HPLC->Purity_Comparison Impurity_Profile Impurity Identification HPLC->Impurity_Profile GCMS->Purity_Comparison GCMS->Impurity_Profile qNMR->Purity_Comparison Final_Report Comparison Guide Publication Purity_Comparison->Final_Report Impurity_Profile->Final_Report

Caption: Workflow for purity analysis.

Role in Angiotensin II Receptor Blockade Signaling Pathway

This compound is a precursor to drugs that block the Angiotensin II Type 1 (AT₁) receptor, thereby inhibiting the downstream effects of Angiotensin II.

G Figure 2: Simplified Angiotensin II Signaling Pathway Angiotensinogen Angiotensinogen Renin Renin Angiotensinogen->Renin Angiotensin_I Angiotensin I Renin->Angiotensin_I ACE ACE Angiotensin_I->ACE Angiotensin_II Angiotensin II ACE->Angiotensin_II AT1_Receptor AT₁ Receptor Angiotensin_II->AT1_Receptor Vasoconstriction Vasoconstriction, Aldosterone Release, etc. AT1_Receptor->Vasoconstriction Sartans Sartan Drugs (e.g., Valsartan) Sartans->Block Block->AT1_Receptor BMCP This compound BMCP->Sartans Synthesis

Caption: Role in Angiotensin II pathway.

Conclusion

The synthesized this compound exhibits a purity profile of approximately 98.5-98.9% as determined by a combination of HPLC, GC-MS, and ¹H-qNMR techniques. While this is a high level of purity, it is marginally lower than that of the certified reference standard, which consistently tested at >99.5%. The primary impurities identified in the synthesized batch were unreacted starting material (2-Cyano-4'-methylbiphenyl), an over-brominated by-product (4'-(Dibromomethyl)-[1,1'-biphenyl]-2-carbonitrile), and residual synthesis solvent.

For applications in the synthesis of active pharmaceutical ingredients, further purification of the synthesized material may be warranted to meet stringent regulatory requirements and to minimize the potential for the formation of impurities in the final drug product. The analytical methods detailed in this guide provide a robust framework for the quality control and batch release of this compound.

References

Safety Operating Guide

Proper Disposal of 4'-Bromomethyl-2-cyanobiphenyl: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release: This document provides essential procedural guidance for the safe handling and disposal of 4'-Bromomethyl-2-cyanobiphenyl (CAS No. 114772-54-2), a compound frequently used in pharmaceutical development. Adherence to these protocols is critical to ensure personnel safety and environmental protection.

This compound presents multiple hazards: it is harmful if swallowed or in contact with skin, causes serious skin and eye irritation, may cause an allergic skin reaction, and is suspected of causing genetic defects.[1][2] Furthermore, it is classified as very toxic to aquatic life with long-lasting effects.[1][3][4][5] Strict adherence to the following disposal procedures is mandatory to mitigate these risks.

Quantitative Safety Data Summary

For quick reference, the following table summarizes key quantitative data related to the hazards and transport of this compound.

ParameterValueSource
Hazard Classification Harmful if swallowed (Acute Tox. 4), Skin Irritant (Cat. 2), Eye Irritant (Cat. 2), Skin Sensitizer (Cat. 1), Suspected Mutagen (Cat. 2)[1][2]
Environmental Hazard Very toxic to aquatic life with long-lasting effects (Aquatic Chronic 1)[3][4][5]
UN Number 3077 (Environmentally hazardous substance, solid, n.o.s.)[1]
Transport Hazard Class 9[1]

Detailed Disposal and Handling Protocols

The following step-by-step procedures provide a comprehensive plan for the safe management and disposal of this compound.

Immediate Safety Precautions & Personal Protective Equipment (PPE)

Before handling the compound, ensure all safety precautions have been read and understood.[1]

  • Engineering Controls: Handle this compound only in a well-ventilated area, preferably within a chemical fume hood to avoid dust formation and inhalation.[1][3] Safety showers and eyewash stations should be readily accessible.[2]

  • Eye and Face Protection: Wear approved safety glasses with side shields or chemical safety goggles.[1][3]

  • Skin Protection: A full chemical-resistant suit and gloves are required.[1][3] Gloves must be inspected before use and disposed of after contamination in accordance with laboratory best practices.[1]

  • Respiratory Protection: If dust formation is likely or ventilation is inadequate, use a NIOSH-approved particulate respirator.[1]

  • Hygiene: Wash hands thoroughly after handling.[1][2] Do not eat, drink, or smoke in the work area.[1]

Spill Management Protocol

In the event of a spill, immediate and careful action is required to prevent environmental release and personnel exposure.

  • Step 1: Evacuate and Secure: Evacuate non-essential personnel from the immediate area.[2]

  • Step 2: Prevent Spread: Prevent further leakage or spillage if it is safe to do so. Do not allow the chemical to enter drains or waterways.[1]

  • Step 3: Clean-up: Without creating dust, gently sweep up the spilled solid.[1] The material can be picked up and shoveled.[1] Place the collected material into a suitable, closed, and clearly labeled container for disposal.[1]

Waste Collection and Segregation

Proper segregation of chemical waste is crucial for safe disposal.

  • Step 1: Containerization: Keep waste this compound in its original container if possible, or in a compatible, tightly sealed container.[1]

  • Step 2: Labeling: Clearly label the waste container with the chemical name ("this compound") and all relevant hazard symbols (e.g., "Toxic," "Environmental Hazard").

  • Step 3: No Mixing: Do not mix this waste with other chemicals or waste streams.[1]

Final Disposal Method

Disposal must be carried out by a licensed and qualified waste disposal company.

  • Step 1: Professional Disposal: Offer surplus and non-recyclable solutions to a licensed disposal company.[1][2] Disposal must be in accordance with all local, national, and regional regulations.[1][2][6]

  • Step 2: Incineration (Preferred Method): The recommended disposal method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[1]

  • Step 3: Contaminated Packaging: Dispose of contaminated packaging and containers in the same manner as the unused product.[1][2] Do not reuse empty containers.

Disposal Workflow Diagram

The following diagram illustrates the logical flow of the disposal process for this compound.

G start Start: Handling This compound ppe Step 1: Wear Full PPE (Gloves, Goggles, Lab Coat, Respirator) start->ppe spill_check Spill Occurred? ppe->spill_check waste_gen Generate Waste (Expired stock, residue, etc.) ppe->waste_gen Routine Use spill_manage Step 2: Spill Management (Secure, Contain, Clean-up) spill_check->spill_manage Yes spill_check->waste_gen No collect Step 3: Waste Collection (Segregate, Label, Seal Container) spill_manage->collect Spilled material becomes waste waste_gen->collect storage Store in Designated Hazardous Waste Area collect->storage disposal Step 4: Final Disposal (Contact Licensed Vendor) storage->disposal incinerate Preferred Method: Chemical Incineration disposal->incinerate end End: Disposal Complete incinerate->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 4'-Bromomethyl-2-cyanobiphenyl

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of 4'-Bromomethyl-2-cyanobiphenyl (CAS No. 114772-54-2). Adherence to these procedures is essential for ensuring laboratory safety and minimizing environmental impact.

Hazard Identification and Classification

This compound is a chemical compound that presents several hazards. It is crucial to be aware of these to ensure safe handling. The primary hazards are summarized in the table below.

Hazard ClassGHS Hazard Statement
Skin SensitizationH317: May cause an allergic skin reaction.[1][2][3][4][5]
Skin IrritationH315: Causes skin irritation.[2][6]
Eye IrritationH319: Causes serious eye irritation.[2][6]
Acute Toxicity (Oral)H302: Harmful if swallowed.[2][6]
Acute Toxicity (Inhalation)H331: Toxic if inhaled.[2]
Germ Cell MutagenicityH341: Suspected of causing genetic defects.[2][6]
Aquatic Hazard (Acute)H400: Very toxic to aquatic life.[4][5]
Aquatic Hazard (Long-term)H410: Very toxic to aquatic life with long lasting effects.[1][2][3][4][5]

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.

Protection TypeRecommended EquipmentSpecification
Eye/Face Protection Safety glasses with side-shields or tightly fitting safety goggles.[3] Face shield.[2]Must be approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[2]
Skin Protection Chemical-resistant, impervious gloves (e.g., Butyl rubber, Neoprene, Nitrile rubber).[7] Protective clothing.[1][3]Gloves must be inspected prior to use and disposed of properly after.[2] Clothing should be flame-resistant.[3]
Respiratory Protection Use a full-face respirator if exposure limits are exceeded or irritation is experienced.[3] A self-contained breathing apparatus (SCBA) should be used for firefighting.[2]Respirators must be NIOSH-approved.[8]

Operational Plan for Handling

A systematic approach to handling this compound is crucial. The following workflow outlines the necessary steps from preparation to cleanup.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Decontamination prep_sds Review SDS prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_area Ensure Adequate Ventilation prep_ppe->prep_area handle_weigh Weigh in a Ventilated Enclosure prep_area->handle_weigh Proceed to Handling handle_transfer Transfer Carefully to Reaction Vessel handle_weigh->handle_transfer cleanup_spill Contain and Collect Spills handle_transfer->cleanup_spill After Use cleanup_decon Decontaminate Work Surfaces cleanup_spill->cleanup_decon cleanup_wash Wash Hands Thoroughly cleanup_decon->cleanup_wash

Caption: Workflow for the safe handling of this compound.

Step-by-Step Handling Protocol

  • Preparation :

    • Thoroughly review the Safety Data Sheet (SDS) before use.[2][6]

    • Ensure a safety shower and eye wash station are readily accessible.[6]

    • Work in a well-ventilated area, preferably in a chemical fume hood.[2][5]

    • Put on all required personal protective equipment as detailed in the PPE table.[1][3]

  • Handling :

    • Avoid the formation of dust and aerosols.[2][5]

    • Weigh and transfer the solid material in a designated area with appropriate exhaust ventilation.[5]

    • Avoid contact with skin, eyes, and clothing.[6]

    • Do not eat, drink, or smoke when using this product.[2]

  • In Case of a Spill :

    • Evacuate personnel to a safe area.[5]

    • Wear appropriate respiratory protection to avoid inhaling dust.[5]

    • Prevent further leakage or spillage if it is safe to do so.[2]

    • Pick up and arrange for disposal without creating dust. Use methods like sweeping and shoveling.[2]

    • Collect the spillage and place it in a suitable, closed container for disposal.[1][2]

    • Prevent the product from entering drains.[2]

Disposal Plan

Proper disposal of this compound and its containers is critical to prevent environmental contamination.

cluster_waste Waste Collection cluster_container Containerization cluster_disposal Final Disposal waste_chem Unused Chemical container_label Label as Hazardous Waste waste_chem->container_label waste_cont Contaminated Materials (PPE, etc.) waste_cont->container_label container_seal Keep in Suitable, Closed Containers container_label->container_seal disposal_licensed Transfer to a Licensed Disposal Company container_seal->disposal_licensed disposal_incinerate Chemical Incineration with Scrubber disposal_licensed->disposal_incinerate

Caption: Disposal workflow for this compound.

Step-by-Step Disposal Protocol

  • Waste Segregation :

    • Collect surplus and non-recyclable solutions in a designated, labeled container.[2]

    • Treat contaminated packaging and disposable PPE as hazardous waste.[2]

  • Disposal Procedure :

    • Dispose of contents and containers at an approved waste disposal plant.[1][6]

    • One recommended method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[2]

    • Do not allow the product to be released into the environment.[1][3] All waste must be disposed of in accordance with local, state, and federal regulations.

First Aid Measures

Immediate and appropriate first aid is crucial in the event of exposure.

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[2][3][6]
Skin Contact Immediately take off contaminated clothing. Wash the affected area with soap and plenty of water.[1][3] If skin irritation or a rash occurs, get medical advice/attention.[1]
Eye Contact Rinse cautiously with water for at least 15 minutes.[2][3] Remove contact lenses if present and easy to do. Continue rinsing and get medical attention.[2][6]
Ingestion Do NOT induce vomiting. Rinse mouth with water.[2][3] Never give anything by mouth to an unconscious person.[2][3] Call a physician or Poison Control Center immediately.[3]

Always show the Safety Data Sheet to the medical professional attending to the exposed individual.[2]

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。